molecular formula C29H35N5O5 B115165 Ergovaline CAS No. 2873-38-3

Ergovaline

Cat. No.: B115165
CAS No.: 2873-38-3
M. Wt: 533.6 g/mol
InChI Key: BGHDUTQZGWOQIA-VQSKNWBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergovaline is an ergopeptine alkaloid produced by the fungal endophyte Epichloë coenophialum in a symbiotic relationship with tall fescue grass ( Schedonorus arundinacea ) . It is the most prevalent and physiologically active ergot alkaloid in endophyte-infected grasses, often acting as a reliable biomarker for toxicity and accounting for approximately 80-90% of the total ergopeptine alkaloid content . This compound is a potent vasoconstrictor and is primarily responsible for the multiple livestock syndromes collectively known as fescue toxicosis, which cause significant economic losses in the agricultural sector . Researchers value this compound for its strong dopaminergic and serotonergic agonist activities . Its mechanism of action involves agonism at dopamine D2 receptors, leading to the inhibition of prolactin secretion, and at serotonergic-2 (5-HT2) receptors, which causes persistent vasoconstriction in vascular tissues . These properties make it a critical tool for studying vascular physiology, receptor signaling, and the metabolic pathways involved in alkaloid toxicity. The main research applications for this compound include modeling fescue toxicosis syndromes in livestock (such as "summer slump" in cattle and agalactia in late-pregnant mares) , investigating its effects on smooth muscle motility and digestion , and exploring its role in plant-endophyte interactions and pasture management strategies . This compound is known to be unstable, sensitive to heat and UV light, and susceptible to degradation . To ensure the integrity of your research, our product is provided with strict handling and storage guidelines, recommending storage at -20°C and protection from light. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHDUTQZGWOQIA-VQSKNWBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893243
Record name Ergovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-38-3
Record name Ergovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergovaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOVALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ergovaline Biosynthesis in Endophytic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovaline, a potent ergopeptine alkaloid, is a secondary metabolite produced by various endophytic fungi of the genus Epichloë (formerly Neotyphodium), which form symbiotic relationships with numerous cool-season grasses. While this symbiosis confers benefits to the host plant, such as increased resistance to herbivores and abiotic stress, the presence of this compound is linked to toxicosis in grazing livestock, manifesting as "fescue toxicosis". Understanding the biosynthesis of this compound is crucial for developing strategies to mitigate its negative effects in agriculture and for exploring its pharmacological potential in drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, key enzymes, regulatory mechanisms, and detailed experimental protocols for its study.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes known as the eas (ergot alkaloid synthesis) gene cluster. The pathway can be broadly divided into three main stages: the formation of the ergoline ring system, the synthesis of D-lysergic acid, and the assembly of the tripeptide side chain.

The initial committed step is the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by dimethylallyl-tryptophan synthase (DMATS), encoded by the dmaW gene.[1] This is followed by a series of oxidation, methylation, and cyclization reactions to form the tetracyclic ergoline ring, with key intermediates including chanoclavine-I and agroclavine. Subsequent enzymatic modifications lead to the formation of D-lysergic acid.

The final and most complex stage involves the non-ribosomal peptide synthetase (NRPS) machinery. In Epichloë species, two key NRPS enzymes are involved: LpsB (lysergyl peptide synthetase 2) and LpsA (lysergyl peptide synthetase 1).[2] LpsB, a single-module NRPS, activates D-lysergic acid.[2] LpsA, a trimodular NRPS, sequentially incorporates and links the amino acids L-alanine, L-valine, and L-proline to the activated D-lysergic acid, forming the characteristic tripeptide side chain of this compound.[2]

Key Genes in this compound Biosynthesis

The eas gene cluster in this compound-producing Epichloë species contains a suite of genes essential for the biosynthesis. While the exact gene content and order can vary between species, a core set of genes is conserved.

GeneEnzyme/ProteinFunction in this compound Biosynthesis
dmaWDimethylallyl-tryptophan synthase (DMATS)Catalyzes the first committed step: the prenylation of L-tryptophan.[2]
easFN-methyltransferaseN-methylation of dimethylallyl-tryptophan.
easECatalaseInvolved in the formation of chanoclavine-I.
easCChanoclavine-I synthaseCatalyzes the formation of chanoclavine-I aldehyde.
easDChanoclavine-I aldehyde dehydrogenaseConversion of chanoclavine-I aldehyde to chanoclavine-I.
easAAgroclavine synthaseConversion of chanoclavine-I to agroclavine.
cloACytochrome P450 monooxygenaseOxidation of agroclavine to elymoclavine and subsequently to D-lysergic acid.
lpsBLysergyl peptide synthetase 2 (NRPS)A single-module NRPS that activates D-lysergic acid.[2]
lpsALysergyl peptide synthetase 1 (NRPS)A trimodular NRPS that assembles the tripeptide side chain (L-Ala-L-Val-L-Pro).[2]

Regulation of this compound Biosynthesis

The expression of the eas gene cluster is tightly regulated, with significantly higher expression observed when the fungus is in symbiosis with its host plant (in planta) compared to when grown in isolation (in axenic culture).[2][3] This indicates that host-derived signals play a crucial role in inducing this compound production. Transcriptomic studies have revealed that genes for alkaloid biosynthesis are among the differentially expressed genes when comparing the endophyte's gene expression in different plant tissues, with higher expression in vegetative pseudostems compared to ovaries.[3]

ergovaline_biosynthesis_pathway cluster_0 Ergoline Ring Formation cluster_1 Tripeptide Side Chain Assembly L-Tryptophan L-Tryptophan Dimethylallyl-tryptophan Dimethylallyl-tryptophan L-Tryptophan->Dimethylallyl-tryptophan dmaW (DMATS) DMAPP DMAPP DMAPP->Dimethylallyl-tryptophan Chanoclavine-I Chanoclavine-I Dimethylallyl-tryptophan->Chanoclavine-I easF, easE, easC, easD Agroclavine Agroclavine Chanoclavine-I->Agroclavine easA D-Lysergic Acid D-Lysergic Acid Agroclavine->D-Lysergic Acid cloA This compound This compound D-Lysergic Acid->this compound lpsB (NRPS) L-Alanine L-Alanine L-Alanine->this compound lpsA (NRPS) L-Valine L-Valine L-Valine->this compound lpsA (NRPS) L-Proline L-Proline L-Proline->this compound lpsA (NRPS)

Simplified overview of the this compound biosynthetic pathway.

Quantitative Data on this compound Production

This compound concentrations can vary significantly depending on the specific Epichloë strain, the host grass genotype, environmental conditions, and the plant tissue analyzed.[4]

Host SpeciesEpichloë StrainPlant TissueThis compound Concentration (µg/g dry weight)Reference
Festuca arundinacea (Tall Fescue)Wild-typeWhole plant0.24 - 3.48[5]
Festuca arundinacea (Tall Fescue)KY31 (common toxic endophyte)Pseudostem~1.5 - 2.5[1]
Lolium perenne (Perennial Ryegrass)Wild-typeStrawOften lower than lolitrem B[4]
Epichloë festucaein vitro cultureMyceliaVery low to undetectable[2][3]
Epichloë festucaein plantaVegetative tissuesHighly expressed[2][3]

Experimental Protocols

Fungal Culture and Inoculation
  • Objective: To culture Epichloë species axenically and to inoculate endophyte-free grass seedlings.

  • Protocol:

    • Isolate Epichloë species from infected plant tissues by surface sterilizing plant material and placing small sections on potato dextrose agar (PDA) amended with antibiotics to suppress bacterial growth.

    • Maintain fungal cultures on PDA or in liquid media such as potato dextrose broth (PDB) at 22-25°C in the dark.

    • For inoculation, grow endophyte-free seedlings of the desired grass species under sterile conditions.

    • Introduce a small piece of fungal mycelium into a wound made at the base of the seedling.

    • Maintain inoculated seedlings in a controlled environment to allow for the establishment of the symbiotic relationship.

    • Verify successful infection after several weeks by microscopy or PCR-based methods.

experimental_workflow_inoculation Isolate Endophyte Isolate Endophyte Culture on PDA Culture on PDA Isolate Endophyte->Culture on PDA Inoculate Seedling Inoculate Seedling Culture on PDA->Inoculate Seedling Establish Symbiosis Establish Symbiosis Inoculate Seedling->Establish Symbiosis Endophyte-free Seedling Endophyte-free Seedling Endophyte-free Seedling->Inoculate Seedling Verify Infection Verify Infection Establish Symbiosis->Verify Infection

Workflow for fungal culture and plant inoculation.
This compound Extraction and Quantification by HPLC

  • Objective: To extract this compound from plant material and quantify its concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Protocol:

    • Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

    • Extraction:

      • Weigh approximately 100 mg of dried, ground plant material into a centrifuge tube.

      • Add 2 mL of an extraction solvent (e.g., a mixture of chloroform and methanol, or a QuEChERS-based solvent like 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)).

      • Vortex thoroughly and agitate for at least 1 hour at room temperature.

      • Centrifuge to pellet the plant debris.

    • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

      • Pass the supernatant through an appropriate SPE cartridge (e.g., C18) to remove interfering compounds.

      • Wash the cartridge with a non-polar solvent.

      • Elute the this compound with a more polar solvent (e.g., methanol).

    • HPLC Analysis:

      • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol).

      • Inject an aliquot onto an HPLC system equipped with a C18 column and a fluorescence detector.

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) is typically used.

      • Detection: Excite at approximately 310 nm and measure emission at approximately 410 nm.

      • Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations of an this compound standard.

Gene Expression Analysis by Quantitative PCR (qPCR)
  • Objective: To quantify the expression levels of this compound biosynthesis genes.

  • Protocol:

    • RNA Extraction:

      • Harvest fresh plant tissue containing the endophytic fungus.

      • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

      • Extract total RNA using a commercially available plant RNA extraction kit that includes a DNase treatment step to remove contaminating genomic DNA.

    • cDNA Synthesis:

      • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

    • qPCR:

      • Design and validate primers specific to the target genes (dmaW, lpsA, lpsB) and a suitable reference gene (e.g., actin or GAPDH) for the fungus.

      • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

      • Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for each gene in each sample.

      • Calculate the relative gene expression (fold change) using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

qpcr_workflow RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR->Data Analysis (ΔΔCt) Relative Gene Expression Relative Gene Expression Data Analysis (ΔΔCt)->Relative Gene Expression

Workflow for gene expression analysis by qPCR.
In Vitro Enzyme Activity Assays

  • Objective: To measure the catalytic activity of key biosynthetic enzymes.

  • Dimethylallyl-tryptophan Synthase (DmaW) Assay:

    • Principle: This assay measures the transfer of a dimethylallyl group from DMAPP to L-tryptophan.

    • Protocol:

      • Heterologously express and purify the DmaW enzyme.

      • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, L-tryptophan, DMAPP, and the purified DmaW enzyme.

      • Incubate the reaction at an optimal temperature (e.g., 30-37°C).

      • Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

      • Analyze the formation of dimethylallyl-tryptophan using HPLC or LC-MS.

  • Non-Ribosomal Peptide Synthetase (LpsA/LpsB) Adenylation Domain Assay (ATP-PPi Exchange Assay):

    • Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is the first half-reaction catalyzed by the adenylation (A) domain of an NRPS.[6]

    • Protocol:

      • Heterologously express and purify the adenylation domain or the full NRPS module.

      • Prepare a reaction mixture containing a suitable buffer, MgCl₂, ATP, the specific amino acid substrate (L-alanine, L-valine, or L-proline for LpsA; D-lysergic acid for LpsB), [³²P]PPi, and the purified enzyme.

      • Incubate the reaction at an optimal temperature.

      • Stop the reaction and separate the [³²P]ATP formed from the unreacted [³²P]PPi using charcoal binding or thin-layer chromatography.

      • Quantify the amount of [³²P]ATP formed using a scintillation counter.

Conclusion

The biosynthesis of this compound in endophytic fungi is a complex and tightly regulated process with significant implications for agriculture and pharmacology. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the key genes and enzymes involved, and detailed experimental protocols for their investigation. A thorough understanding of these molecular mechanisms is essential for the development of strategies to manage this compound levels in forage grasses and to harness the potential of these fascinating natural products for drug discovery. Further research, particularly in the areas of in vitro reconstitution of the entire biosynthetic pathway and the elucidation of the host-derived signals that trigger gene expression, will undoubtedly provide deeper insights into this intricate symbiotic relationship.

References

Mechanism of Action of Ergovaline on Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a prominent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala in tall fescue grass, is the primary causative agent of fescue toxicosis in livestock. This condition is characterized by profound physiological effects, most notably sustained vasoconstriction, which leads to reduced blood flow, gangrenous necrosis of extremities, and hyperthermia. The pharmacological basis for this potent vasoconstrictive activity lies in this compound's complex interaction with various biogenic amine receptors, with serotonin (5-hydroxytryptamine, 5-HT) receptors being a principal target. This technical guide provides an in-depth examination of the mechanism of action of this compound at serotonin receptors, with a particular focus on the 5-HT2A receptor subtype. It synthesizes findings from in vitro pharmacological studies, details the experimental protocols used to elucidate these mechanisms, and presents the downstream signaling pathways involved. Quantitative data on receptor interaction and functional responses are compiled for comparative analysis, and key processes are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and veterinary science, as well as professionals engaged in the development of therapeutic interventions for fescue toxicosis.

Introduction: this compound and Fescue Toxicosis

Fescue toxicosis is a significant animal welfare and economic issue in livestock production, resulting from the consumption of tall fescue contaminated with ergot alkaloids. This compound, an ergopeptine alkaloid, is structurally similar to biogenic amines like serotonin, dopamine, and norepinephrine, allowing it to bind to their respective receptors and disrupt normal physiological function.[1][2] The most striking symptom of the toxicosis is severe and persistent vasoconstriction.[1][3][4] Understanding the molecular interactions between this compound and its receptor targets is crucial for developing effective mitigation strategies. The serotonin receptor family, particularly the 5-HT2A subtype, has been identified as a key mediator of this compound's vasoconstrictive effects.[1][2][3][5][6]

Interaction with Serotonin 5-HT2A Receptors

High-Affinity Binding and Complex Functional Activity

This compound exhibits a high affinity for serotonin receptors, leading to a durable and often difficult-to-reverse contractile response in vascular tissues.[5] This persistent action is a hallmark of its toxicological profile. The interaction is not straightforward, as this compound displays a complex, context-dependent functional profile at the 5-HT2A receptor, acting as both an agonist and an antagonist.[1][3][6][7][8][9]

  • Agonistic and Partial Agonist Activity: When this compound is administered simultaneously with serotonin or a selective 5-HT2A agonist, it can potentiate the contractile response.[1][3][10] This suggests that this compound can act as a partial agonist, directly activating the receptor to induce vasoconstriction.[1][7][10]

  • Antagonistic Activity: In contrast, pre-exposure of vascular tissue to this compound for a period (e.g., 2 hours) significantly blunts or inhibits the contractile response to a subsequent challenge with serotonin or a 5-HT2A agonist.[1][2][3] This indicates that prolonged occupation of the receptor by this compound leads to an antagonistic state, possibly through receptor desensitization or internalization.[3][8][9]

This dual functionality is highly dependent on the duration and concentration of this compound exposure, complicating the pharmacological landscape.[1][2][7][11]

Other Serotonin Receptor Subtypes

While the 5-HT2A receptor is the primary mediator of this compound-induced vasoconstriction, other serotonin receptors may play opposing roles. For instance, serotonin can induce vasorelaxation in vessels pre-constricted with this compound.[10][12] This relaxation may be mediated by receptor subtypes such as 5-HT4 or 5-HT7.[10][12] In ovine saphenous veins, the 5-HT4 receptor has been specifically implicated in this relaxation response, and its function does not appear to be antagonized by this compound.[10][12] The 5-HT1B/1D receptor subtype, however, does not appear to be involved in the contractile response of ovine umbilical vasculature.[13]

Quantitative Pharmacological Data

The following tables summarize quantitative data from various in vitro studies on the effects of this compound and its interaction with serotonin receptor agonists and antagonists in different vascular beds. These studies typically utilize organ bath or multi-myograph systems to measure the contractile responses of isolated blood vessels.

Table 1: Functional Activity of this compound and Serotonin on Bovine Vasculature

CompoundVessel TypeExposure ConditionObserved EffectIC50 / EC50Reference
This compoundBovine Saphenous Vein24h Pre-incubationDose-dependent decrease in contractilityIC50: 1.57 x 10⁻¹⁰ M[4]
SerotoninBovine Saphenous Vein24h Pre-incubationReduced contractile responseIC50: 7.57 x 10⁻⁷ M[4]
This compound (0.1 µM)Bovine Mesenteric VeinSimultaneous with 5-HTIncreased contractile response to low 5-HT-[1][11]
This compound (0.01-0.1 µM)Bovine Mesenteric A&VSimultaneous with 5-HTDecreased contractile response to high 5-HT-[1][11]
This compound (0.01-0.1 µM)Bovine Mesenteric A&V24h Pre-exposureDecreased contractile response to 5-HT-[1][11]

Table 2: Interaction of this compound with 5-HT2A Agonist (TCB-2) in Bovine Vasculature

Vessel TypeThis compound Pre-incubation (1 µM)Effect on TCB-2 ResponseEffect on TCB-2 Potency (EC50)Reference
Ruminal ArteryYes (2h)Lower contractile responseHigher EC50 (decreased potency)[6]
Ruminal VeinYes (2h)Lower contractile responseHigher EC50 (decreased potency)[6]
Mesenteric ArteryYes (2h)Lower contractile responseHigher EC50 (decreased potency)[6]
Mesenteric VeinYes (2h)Lower contractile responseHigher EC50 (decreased potency)[6]
All VesselsNo (Simultaneous exposure)Higher contractile response at low TCB-2-[3][6][9]

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Activation of this pathway by an agonist like serotonin or this compound initiates a cascade leading to smooth muscle contraction.

  • Receptor Activation: this compound binds to and activates the 5-HT2A receptor on vascular smooth muscle cells.

  • Gq/11 Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), causing the release of stored Ca²⁺ into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.

The dual agonist/antagonist nature of this compound suggests it may also induce receptor desensitization and internalization, potentially through β-arrestin pathways, although this requires further specific investigation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Initiates

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol: In Vitro Vascular Reactivity Assay (Multi-Myograph System)

This protocol is a generalized procedure based on methodologies cited in studies evaluating the vasoactive properties of this compound.[1][3][9]

Objective: To measure the contractile or relaxant response of isolated blood vessel segments to this compound and other pharmacological agents.

Materials:

  • Bovine or ovine tissues (e.g., mesenteric artery, saphenous vein) obtained from a slaughterhouse.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Multi-myograph system (e.g., DMT).

  • Dissection microscope, forceps, and scissors.

  • Carbogen gas (95% O2, 5% CO2).

  • Pharmacological agents: this compound, Serotonin (5-HT), Potassium Chloride (KCl), Phenylephrine (PE), selective 5-HT receptor agonists/antagonists (e.g., TCB-2, Ketanserin).

Procedure:

  • Tissue Collection and Preparation:

    • Collect blood vessels immediately post-slaughter and place them in ice-cold Krebs-Henseleit buffer.

    • Under a dissection microscope, carefully clean the vessels of adhering fat and connective tissue.

    • Cut the vessels into 2-3 mm cross-sectional rings.

  • Mounting:

    • Mount each vessel ring on two stainless steel pins or wires in the chamber of the multi-myograph system.

    • Fill the chambers with Krebs-Henseleit buffer and maintain at 37°C, continuously aerated with carbogen gas.

  • Equilibration:

    • Allow the vessels to equilibrate for 90 minutes under a standardized baseline tension (e.g., 1 gram).

    • During equilibration, replace the buffer every 15-20 minutes.

  • Viability Check:

    • Depolarize the vessels with a high concentration of KCl (e.g., 120 mM) to elicit a maximum contractile response and ensure tissue viability.

    • Wash the vessels and allow them to return to baseline tension.

  • Dose-Response Curve Generation:

    • For Agonist Testing: Add cumulative concentrations of the agonist (e.g., this compound, 5-HT, TCB-2) to the bath at set intervals (e.g., every 15 minutes).

    • For Antagonist Testing (Pre-incubation): Incubate the vessels with the antagonist (e.g., this compound, ketanserin) for a specified duration (e.g., 2 hours) before generating a dose-response curve for an agonist.

    • For Antagonist Testing (Simultaneous): Add the antagonist at a fixed concentration simultaneously with the cumulative additions of the agonist.

  • Data Recording and Analysis:

    • Record the isometric tension continuously throughout the experiment.

    • Normalize the contractile responses as a percentage of the maximum contraction induced by KCl.

    • Plot the concentration-response data and fit to a sigmoidal curve to determine pharmacological parameters like EC50 (potency) and Emax (efficacy).

Myograph_Workflow A Tissue Collection (e.g., Bovine Artery) B Dissection & Cleaning A->B C Cut into 2-3 mm Rings B->C D Mount in Myograph Chamber C->D E Equilibration (90 min, 37°C, Carbogen) D->E F Viability Test (High KCl dose) E->F G Wash & Return to Baseline F->G H Generate Dose-Response Curve (Cumulative agonist addition) G->H I Data Recording & Normalization H->I J Pharmacological Analysis (EC50, Emax) I->J

Caption: Experimental Workflow for In Vitro Vascular Reactivity Assay.

Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A) expressed in a cell line.

Objective: To determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cell membranes from a cell line expressing the target receptor (e.g., HEK293 cells with recombinant 5-HT2A receptors).

  • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Unlabeled competitor (this compound).

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., unlabeled serotonin or mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled competitor (this compound).

    • In reaction tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of this compound.

    • Prepare tubes for measuring total binding (no competitor) and non-specific binding (saturating concentration of a non-radioactive ligand).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination of Binding:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Logic cluster_components Assay Components cluster_outcomes Binding Outcomes Receptor Receptor (on membrane) Bound_Radio Bound Radioligand [R-*L] Receptor->Bound_Radio Radio Radioligand (*L) Radio->Bound_Radio Binds Ergo This compound (I) Ergo->Receptor Competes for binding Unbound_Radio Unbound Radioligand Bound_Radio->Unbound_Radio Inversely Proportional

Caption: Logical Relationship in a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

This compound exerts its potent vasoconstrictive effects primarily through a complex and high-affinity interaction with the serotonin 5-HT2A receptor. Its ability to act as both a partial agonist and a potent antagonist depending on the duration of exposure underscores the complexity of fescue toxicosis. While the Gq/11-PLC-Ca²⁺ pathway is the established downstream signaling cascade for 5-HT2A-mediated contraction, the precise mechanisms governing this compound's switch from agonism to antagonism require further investigation. Future research should focus on:

  • Receptor Trafficking: Investigating whether this compound induces 5-HT2A receptor internalization, desensitization, or alters its association with signaling partners like G proteins and β-arrestins.

  • Binding Kinetics: Determining the association and dissociation rates of this compound at the 5-HT2A receptor to better understand its persistent effects.[8]

  • Therapeutic Targets: Exploring the potential of targeting vasorelaxant serotonin receptors, such as 5-HT4 or 5-HT7, as a therapeutic strategy to counteract this compound-induced vasoconstriction.[12]

  • Cross-Receptor Interactions: Further elucidating the interplay between serotonergic, dopaminergic, and adrenergic receptor systems in the overall pathophysiology of fescue toxicosis.

A deeper molecular understanding of these processes is essential for the rational design of novel diagnostics, prophylactics, and treatments to mitigate the adverse effects of this compound in livestock.

References

Ergovaline's Role in Fescue Toxicosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fescue toxicosis, a condition of significant economic detriment to the livestock industry, is primarily caused by the consumption of tall fescue ( Schedonorus arundinaceus ) infected with the endophyte Epichloë coenophiala. This symbiotic relationship, while beneficial to the plant, results in the production of ergot alkaloids, with ergovaline being the most abundant and toxic to grazing animals.[1][2][3][4] This technical guide provides a comprehensive overview of the pivotal role of this compound in the pathophysiology of fescue toxicosis. It delves into the molecular mechanisms of this compound-induced toxicosis, details established experimental protocols for its study, and presents key quantitative data in a structured format. Furthermore, this guide offers visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this complex animal health issue. The economic impact of fescue toxicosis is substantial, with annual losses to the U.S. beef industry estimated to be over $2 billion.[1][5][6]

Introduction to Fescue Toxicosis and this compound

Tall fescue is a resilient and widely utilized cool-season forage grass.[1] However, its symbiosis with the endophytic fungus Epichloë coenophiala leads to the production of various ergot alkaloids, with this compound constituting approximately 90% of the ergopeptide alkaloids produced.[2][7] this compound is recognized as the principal causative agent of fescue toxicosis, a syndrome characterized by a range of clinical signs in livestock, including reduced feed intake, weight gain, and milk production, as well as hyperthermia, rough hair coat, and reproductive issues.[1][4][8][9][10] The severity of these symptoms is often correlated with the concentration of this compound in the forage, with levels exceeding 200 parts per billion (ppb) considered toxic.[2][7]

Pathophysiology: this compound's Mechanism of Action

This compound's toxicity stems from its structural similarity to biogenic amines such as dopamine, serotonin, and norepinephrine.[4] This molecular mimicry allows it to interact with various amine receptors, leading to a cascade of physiological disruptions.[1]

Vasoconstriction

A primary and well-documented effect of this compound is potent vasoconstriction.[1][10][11][12] this compound acts as an agonist at α2-adrenergic and serotonergic receptors in vascular smooth muscle, leading to the narrowing of blood vessels.[1][2][7][13] This sustained vasoconstriction reduces blood flow to peripheral tissues, which is the underlying cause of several clinical signs of fescue toxicosis.[14] In cold weather, this can lead to "fescue foot," characterized by gangrene of the extremities due to insufficient blood supply.[2][3][10] Conversely, in hot weather, impaired peripheral blood flow hinders the animal's ability to dissipate heat, resulting in hyperthermia or "summer slump".[2][7][13]

Prolactin Suppression

This compound is a potent dopamine D2 receptor agonist.[2] Activation of these receptors in the anterior pituitary gland inhibits the secretion of prolactin, a hormone crucial for lactation, hair shedding, and reproductive processes.[2][8] The resulting decrease in circulating prolactin leads to reduced milk production in cattle and agalactia (complete cessation of milk production) in horses.[2][5][8][15] This suppression of prolactin also contributes to the retention of the winter hair coat, which further exacerbates heat stress.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and fescue toxicosis, compiled from various research findings.

Table 1: this compound Concentrations and Toxic Thresholds

ParameterValueSpeciesReference
Typical this compound Content in Infected Fescue100 - 500 ppb-[2][7]
Toxic Threshold for this compound>200 ppbCattle[2][7]
This compound Levels Associated with "Fescue Foot">400 ppbCattle[3]
Average this compound in Virginia Pastures1,543 ppb-[15]

Table 2: Effects of this compound on Livestock Production Parameters

ParameterEffectMagnitude of EffectSpeciesReference
Milk ProductionReductionUp to 45% in beef cows, 60% in dairy cowsCattle[15]
Weaning WeightsReductionSignificant decrease due to lower milk productionCattle[1][15]
Pregnancy and Calving RatesReductionLower rates observedCattle[15]
Average Daily GainReductionDecreased due to reduced feed intakeCattle[8]

Table 3: In Vitro Vasoconstrictive Effects of this compound

ParameterValueExperimental ModelReference
Initial Contractile Response (this compound)1 x 10-8 MBovine Lateral Saphenous Vein[11]
Maximum Contraction (this compound)69.6 ± 5.3% of norepinephrine referenceBovine Lateral Saphenous Vein[11]
IC50 for 24h this compound Exposure1.5 x 10-10 MBovine Lateral Saphenous Vein[16]

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound and fescue toxicosis.

Quantification of this compound in Fescue Samples

Objective: To determine the concentration of this compound in tall fescue plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

  • Sample Preparation: Fresh fescue samples are immediately placed on ice for transport.[17] In the laboratory, they are frozen in liquid nitrogen and milled into a fine powder.[17]

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed.[18][19] An extraction solvent, such as a mixture of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v), is added to the milled sample.[18] The mixture is then shaken vigorously and centrifuged.

  • Solid-Phase Extraction (SPE) Cleanup: The supernatant from the extraction is passed through an SPE cartridge to remove interfering compounds.[19]

  • HPLC Analysis: The purified extract is injected into an HPLC system equipped with a fluorescence detector.[17][18][20] this compound is separated from other compounds on a C18 column and quantified based on its fluorescence, with a standard curve generated from known concentrations of an this compound standard.[20]

In Vitro Vasoconstriction Bioassay

Objective: To assess the direct vasoconstrictive effects of this compound on vascular tissue.

Methodology: Isolated Bovine Lateral Saphenous Vein Bioassay.[11]

  • Tissue Collection and Preparation: Segments of the lateral saphenous vein are collected from healthy cattle at an abattoir.[11] The veins are trimmed of fat and connective tissue and sliced into 2-3 mm cross-sections.[11]

  • Myograph Mounting: The vein sections are suspended in a myograph chamber containing an oxygenated Krebs-Henseleit buffer at 37°C.[11] The tissue is allowed to equilibrate under a set tension.[11]

  • Experimental Procedure: Increasing doses of this compound are added to the myograph chamber at set intervals.[11] The contractile response of the vein segment is measured and recorded.

  • Data Normalization: The contractile responses are typically normalized as a percentage of the contraction induced by a reference vasoconstrictor, such as norepinephrine.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying fescue toxicosis.

ergovaline_signaling cluster_livestock Livestock Physiology D2R Dopamine D2 Receptor Prolactin Decreased Prolactin Secretion D2R->Prolactin A2AR Alpha-2 Adrenergic Receptor Vasoconstriction Vasoconstriction A2AR->Vasoconstriction S2AR Serotonin 2A Receptor S2AR->Vasoconstriction Repro Impaired Reproduction Prolactin->Repro Milk Reduced Milk Production Prolactin->Milk Thermoreg Impaired Thermoregulation Vasoconstriction->Thermoreg FescueFoot Fescue Foot Vasoconstriction->FescueFoot This compound This compound This compound->D2R Agonist This compound->A2AR Agonist This compound->S2AR Agonist

Caption: this compound's interaction with key biogenic amine receptors.

fescue_toxicosis_workflow cluster_field Field Study cluster_lab Laboratory Analysis cluster_data Data Interpretation cluster_outcome Outcome start Livestock Grazing Endophyte-Infected Fescue sampling Collect Forage, Blood, and Tissue Samples start->sampling hplc This compound Quantification (HPLC) sampling->hplc prolactin_assay Serum Prolactin Assay sampling->prolactin_assay vaso_assay In Vitro Vasoconstriction Assay sampling->vaso_assay correlation Correlate this compound Levels with Physiological Effects hplc->correlation prolactin_assay->correlation vaso_assay->correlation mechanism Elucidate Mechanisms of Toxicity correlation->mechanism mitigation Develop Mitigation Strategies mechanism->mitigation

Caption: A typical experimental workflow for fescue toxicosis research.

Conclusion and Future Directions

This compound is unequivocally the central toxic agent in fescue toxicosis, exerting its detrimental effects on livestock through potent interactions with dopaminergic, serotonergic, and adrenergic systems. The resulting vasoconstriction and prolactin suppression lead to a cascade of clinical signs that significantly impact animal health, welfare, and productivity. The experimental protocols detailed herein provide a robust framework for the continued investigation of fescue toxicosis.

Future research should focus on several key areas. The development of cost-effective and rapid field-based tests for this compound would empower producers to make more informed pasture management decisions. Further elucidation of the downstream cellular and molecular events following receptor activation by this compound could unveil novel targets for therapeutic intervention. Additionally, research into strategies to mitigate this compound's effects, such as the development of receptor antagonists or feed additives that can bind or neutralize the alkaloid, holds significant promise for alleviating the economic and animal welfare concerns associated with fescue toxicosis. The exploration of genetic tolerance to fescue toxicosis in livestock is another promising avenue for long-term sustainable management.

References

toxicological profile of ergovaline in cattle and horses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of Ergovaline in Cattle and Horses

Introduction

This compound is the primary ergopeptine alkaloid mycotoxin produced by the endophytic fungus Epichloë coenophiala (previously Neotyphodium coenophialum), which lives in a symbiotic relationship with tall fescue (Lolium arundinaceum), a common forage grass.[1][2] While the endophyte provides the plant with benefits such as drought resistance and pest deterrence, the this compound it produces is the principal causative agent of fescue toxicosis, a syndrome that results in significant economic losses in livestock, particularly cattle and horses.[1][2] this compound constitutes approximately 84-97% of the total ergopeptine alkaloids found in infected fescue.[1] The toxicological profile of this compound is characterized by its potent interaction with various biogenic amine receptors, leading to a range of physiological disruptions, most notably vasoconstriction and hormonal imbalances.[3][4] This guide provides a detailed technical overview of the toxicology of this compound, focusing on its mechanisms of action, species-specific effects in cattle and horses, quantitative data, and the experimental protocols used in its study.

Mechanism of Action

This compound's toxicity stems from its structural similarity to biogenic amines like dopamine, serotonin, and norepinephrine, allowing it to bind to and modulate their respective receptors.[4] This interaction is the foundation for the diverse clinical signs observed in fescue toxicosis.

2.1 Receptor Interactions The primary mechanisms involve:

  • Dopamine D2 Receptor Agonism: this compound is a potent agonist of dopamine D2 receptors.[3] This activation in the pituitary gland inhibits the secretion of prolactin.[3][5] Reduced circulating prolactin is a hallmark of fescue toxicosis and directly leads to agalactia (failure to produce milk) in periparturient mares and reduced milk production in cattle.[3][6] This dopaminergic effect also disrupts the hypothalamic thermoregulatory center and can alter the balance of reproductive hormones like progesterone.[3][7]

  • Serotonergic (5-HT) and Adrenergic (α) Receptor Interactions: this compound interacts with serotonin receptors (specifically 5-HT2A) and α-adrenergic receptors in vascular smooth muscle, causing potent and persistent vasoconstriction.[8][9] This narrowing of blood vessels reduces blood flow to peripheral tissues (extremities) and visceral organs.[1][10] The sustained nature of this contraction is a key factor in the pathogenesis of syndromes like "fescue foot" in cattle.[11] this compound can act as both an agonist and, after prolonged exposure, an antagonist at these receptors.[9][12]

Signaling Pathway Diagram

Ergovaline_Signaling cluster_receptor This compound Binding cluster_effects Downstream Physiological Effects cluster_clinical Clinical Manifestations This compound This compound D2R Dopamine D2 Receptor (Pituitary) This compound->D2R HT2AR Serotonin 5-HT2A Receptor (Vascular Smooth Muscle) This compound->HT2AR ADR α-Adrenergic Receptor (Vascular Smooth Muscle) This compound->ADR Prolactin Inhibition of Prolactin Secretion D2R->Prolactin Agonism Vaso Potent & Sustained Vasoconstriction HT2AR->Vaso Agonism ADR->Vaso Agonism Agalactia Agalactia / Reduced Lactation (Horses, Cattle) Prolactin->Agalactia Repro Reproductive Dysfunction (Prolonged Gestation, Dystocia) Prolactin->Repro Thermo Impaired Thermoregulation (Heat Stress) Vaso->Thermo Gangrene Peripheral Ischemia (Fescue Foot, Lameness) Vaso->Gangrene ReducedPer Reduced Performance (Lower ADG, Feed Intake) Vaso->ReducedPer Vasoconstriction_Workflow A Tissue Collection (e.g., Bovine Saphenous Vein) B Vessel Preparation (Clean & slice into 2-3mm rings) A->B C Mounting in Myograph (Krebs-Henseleit Buffer, 37°C, 95% O2) B->C D Equilibration (90 min under 1g tension) C->D E Reference Compound Addition (e.g., Norepinephrine) Establish Max Response D->E F Washout & Recovery E->F G Cumulative Dosing (Increasing concentrations of this compound) F->G H Data Recording (Measure isometric contraction) G->H I Data Analysis (Normalize response as % of reference) H->I Pathogenesis_Flow cluster_cattle Cattle Pathogenesis cluster_horse Horse Pathogenesis Ingestion Ingestion of Endophyte-Infected Tall Fescue Containing this compound Absorption This compound Absorption into Circulation Ingestion->Absorption Receptor Binding to Dopamine, Serotonin, & Adrenergic Receptors Absorption->Receptor VasoCattle Severe Peripheral Vasoconstriction Receptor->VasoCattle ProlactinHorse Dopamine Agonism -> Prolactin Suppression Receptor->ProlactinHorse HeatStress Impaired Thermoregulation VasoCattle->HeatStress FescueFoot Fescue Foot (Winter) Gangrene, Lameness VasoCattle->FescueFoot w/ Cold Stress SummerSlump Summer Slump Reduced ADG, Heat Intolerance HeatStress->SummerSlump ReproHorse Agalactia, Prolonged Gestation, Thickened Placenta, Dystocia ProlactinHorse->ReproHorse

References

Ergovaline's Interaction with Biogenic Amine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a prominent ergopeptine alkaloid produced by the endophytic fungus Epichloë coenophiala in tall fescue, is a potent vasoactive compound with significant implications in livestock health and pharmacology. Its structural similarity to endogenous biogenic amines, such as dopamine, serotonin, and norepinephrine, allows it to interact with a range of their respective receptors, often with high affinity. This technical guide provides an in-depth analysis of the interaction of this compound with dopamine, serotonin, and adrenergic receptors. It summarizes the quantitative data on binding affinities and functional potencies, details the experimental protocols used for their determination, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound and related compounds.

Quantitative Analysis of this compound-Receptor Interactions

The interaction of this compound with biogenic amine receptors has been quantified through various in vitro assays, providing valuable insights into its pharmacological profile. The following tables summarize the key binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) data for this compound at dopamine, serotonin, and adrenergic receptors.

Table 1: Dopamine Receptor Interactions of this compound

Receptor SubtypeLigandParameterValue (nM)Test SystemReference(s)
D₂This compoundKᵢ6.9 ± 2.6GH₄ZR₇ cells with rat D₂ receptor[1][2]
D₂DopamineKᵢ370 ± 160GH₄ZR₇ cells with rat D₂ receptor[1][2]
D₂This compoundEC₅₀8 ± 2GH₄ZR₇ cells (cAMP inhibition)[2]
D₂ErgotamineEC₅₀2 ± 1GH₄ZR₇ cells (cAMP inhibition)[2]
D₂α-ErgocryptineEC₅₀28 ± 2GH₄ZR₇ cells (cAMP inhibition)[2]
D₂ErgonovineEC₅₀47 ± 2GH₄ZR₇ cells (cAMP inhibition)[2]
D₂DopamineEC₅₀8 ± 1GH₄ZR₇ cells (cAMP inhibition)[2]

Table 2: Serotonin Receptor Interactions of this compound

Receptor SubtypeLigandParameterValueTest SystemReference(s)
5-HT₂ₐThis compoundpEC₅₀8.86 ± 0.03Rat tail artery
5-HT₂ₐThis compoundpKₚ8.51 ± 0.06Rat tail artery
5-HT₁ₑ/₁ₒThis compoundpEC₅₀7.71 ± 0.10Guinea pig iliac artery
5-HT₂This compoundAntagonism by Ketanserin-Bovine uterine and umbilical arteries[3]

Note: pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum possible response. pKₚ is the negative logarithm of the partial agonist dissociation constant.

Table 3: Adrenergic Receptor Interactions of Ergot Alkaloids

While direct quantitative data for this compound at adrenergic receptors is limited, studies on structurally similar ergot alkaloids like ergotamine indicate a complex interaction profile. Ergot alkaloids are known to act as partial agonists at α₂-adrenergic receptors and as competitive antagonists at α₁-adrenergic receptors.[4] This dual activity contributes to their complex vascular effects. The vasoconstriction induced by ergot alkaloids is mediated by α₂-adrenoceptors.[4]

Receptor SubtypeLigand ClassGeneral ActivityImplicationReference(s)
α₁Ergot AlkaloidsCompetitive AntagonistBlockade of norepinephrine-induced vasoconstriction[4]
α₂Ergot AlkaloidsPartial AgonistContribution to vasoconstriction[4]

Signaling Pathways

This compound's interaction with biogenic amine receptors triggers specific intracellular signaling cascades. The following diagrams illustrate the primary pathways activated by this compound at D₂ dopamine and 5-HT₂ₐ serotonin receptors.

D2_signaling This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) PKA->Cellular_Response Leads to

Caption: this compound signaling through the D₂ dopamine receptor.

Caption: this compound signaling through the 5-HT₂ₐ serotonin receptor.

Experimental Protocols

The quantitative data presented in this guide were obtained through rigorous experimental methodologies. The following sections provide detailed protocols for the key assays used in the characterization of this compound's interaction with biogenic amine receptors.

Radioligand Binding Assay (Dopamine D₂ Receptor)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.

Experimental Workflow:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes (e.g., from GH₄ZR₇ cells expressing D₂ receptors) Reagent_Prep 2. Prepare assay buffer, radioligand ([³H]YM-09151-2), and this compound solutions Membrane_Prep->Reagent_Prep Incubate 3. Incubate membranes with radioligand and varying concentrations of this compound Reagent_Prep->Incubate Total_Binding Total Binding: Membranes + Radioligand NonSpecific_Binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Filter 4. Separate bound from free radioligand via rapid vacuum filtration Incubate->Filter Specific_Binding Specific Binding: Total Binding - Nonspecific Binding Wash 5. Wash filters to remove unbound radioligand Filter->Wash Count 6. Quantify radioactivity on filters using liquid scintillation counting Wash->Count IC50_Curve 7. Plot specific binding vs. This compound concentration to determine IC₅₀ Count->IC50_Curve Ki_Calc 8. Calculate Kᵢ from IC₅₀ using the Cheng-Prusoff equation IC50_Curve->Ki_Calc

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture GH₄ZR₇ cells stably transfected with the rat D₂ dopamine receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A fixed concentration of the D₂-specific radioligand [³H]YM-09151-2.

      • Increasing concentrations of this compound (or vehicle for total binding).

      • For nonspecific binding determination, add a high concentration of an unlabeled D₂ antagonist (e.g., sulpiride).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: cAMP Inhibition (Dopamine D₂ Receptor)

This protocol describes a functional assay to measure the potency (EC₅₀) of this compound in inhibiting cyclic AMP (cAMP) production through the Gᵢ-coupled D₂ receptor.

Experimental Workflow:

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_analysis_camp Data Analysis Cell_Culture 1. Culture GH₄ZR₇ cells expressing D₂ receptors in 96-well plates Pre_incubation 2. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Cell_Culture->Pre_incubation Stimulation 3. Add increasing concentrations of this compound Pre_incubation->Stimulation AC_Activation 4. Stimulate adenylate cyclase with an agonist (e.g., VIP or forskolin) Stimulation->AC_Activation Cell_Lysis 5. Lyse the cells to release intracellular cAMP AC_Activation->Cell_Lysis cAMP_Quant 6. Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quant EC50_Curve 7. Plot cAMP levels vs. This compound concentration cAMP_Quant->EC50_Curve EC50_Calc 8. Determine the EC₅₀ value from the inhibitory dose-response curve EC50_Curve->EC50_Calc

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

  • Cell Culture:

    • Seed GH₄ZR₇ cells expressing the D₂ receptor into 96-well plates and grow to confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells and incubate.

    • Stimulate adenylate cyclase with a fixed concentration of an activator, such as Vasoactive Intestinal Peptide (VIP) or forskolin.

    • Incubate for a defined time to allow for cAMP production.

  • cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of stimulated cAMP production against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Vascular Reactivity Assay (Serotonin 5-HT₂ₐ Receptor)

This protocol describes an ex vivo method to assess the vasoconstrictor or vasodilator effects of this compound on isolated blood vessels, often mediated by 5-HT₂ₐ receptors.

Experimental Workflow:

vascular_assay_workflow cluster_tissue_prep Tissue Preparation cluster_equilibration Equilibration & Viability Check cluster_treatment_vasc Treatment cluster_analysis_vasc Data Analysis Dissection 1. Dissect blood vessels (e.g., bovine saphenous vein) and cut into rings Mounting 2. Mount vessel rings in an organ bath or myograph containing physiological salt solution Dissection->Mounting Equilibrate 3. Equilibrate tissues under a set tension Mounting->Equilibrate Viability 4. Test tissue viability with a contractile agent (e.g., KCl or phenylephrine) Equilibrate->Viability Dose_Response 5. Add cumulative concentrations of this compound and record changes in tension Viability->Dose_Response Antagonist_Study 6. (Optional) Pre-incubate with a selective antagonist (e.g., ketanserin) before this compound addition Dose_Response->Antagonist_Study CR_Curve 7. Plot the change in tension vs. This compound concentration Dose_Response->CR_Curve Potency_Efficacy 8. Determine potency (EC₅₀) and efficacy (Eₘₐₓ) CR_Curve->Potency_Efficacy

Caption: Workflow for a vascular reactivity assay.

Detailed Methodology:

  • Tissue Preparation:

    • Harvest blood vessels (e.g., bovine lateral saphenous vein, ruminal artery) and place them in cold, oxygenated Krebs-Henseleit buffer.[5]

    • Carefully dissect away connective tissue and cut the vessel into 2-3 mm rings.

  • Mounting and Equilibration:

    • Suspend the vessel rings in a multi-myograph system containing oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at 37°C.[5]

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension.

    • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl) or a specific agonist like phenylephrine.

  • Experimental Procedure:

    • After washing out the viability testing agent and allowing the tissue to return to baseline, add cumulative concentrations of this compound to the bath.

    • Record the isometric tension generated by the vessel rings after each addition.

    • To investigate the involvement of specific receptors, tissues can be pre-incubated with selective antagonists (e.g., ketanserin for 5-HT₂ₐ receptors) before constructing the this compound concentration-response curve.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of contraction against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • In antagonist studies, a Schild analysis can be performed to determine the affinity (pA₂) of the antagonist.

Conclusion

This compound exhibits a complex pharmacological profile, characterized by high-affinity interactions with multiple biogenic amine receptors. Its potent agonism at D₂ dopamine and 5-HT₂ₐ serotonin receptors underlies many of its physiological effects, including vasoconstriction and inhibition of prolactin secretion. The dual agonist/antagonist activity of this compound, particularly at serotonin receptors, highlights the complexity of its mechanism of action. Furthermore, its interactions with adrenergic receptors, although less quantitatively defined, contribute to its overall vasoactive properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future research into the pharmacology of this compound and the development of potential therapeutic interventions for ergot alkaloid toxicosis.

References

The Discovery and History of Ergovaline in Tall Fescue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a potent ergopeptine alkaloid, is the primary causative agent of fescue toxicosis, a condition that has significantly impacted the livestock industry for decades. This technical guide provides a comprehensive overview of the discovery and history of this compound in tall fescue (Festuca arundinacea). It details the key scientific milestones, from the initial observations of fescue-related animal health issues to the isolation and identification of the endophytic fungus Epichloë coenophiala and its toxic metabolite, this compound. This guide includes a summary of the experimental methodologies that were pivotal in establishing this crucial link, a compilation of quantitative data from key studies, and a detailed examination of the signaling pathways through which this compound exerts its physiological effects.

A Historical Chronicle: Unraveling the Fescue Toxicosis Enigma

The story of this compound is intrinsically linked to the widespread planting of the Kentucky 31 (KY-31) tall fescue cultivar in the United States, which was released in 1942.[1] While lauded for its hardiness and adaptability, reports of poor animal performance, including "fescue foot," "summer slump," and reproductive issues in cattle grazing KY-31 pastures, began to surface in the 1950s.[1] These observations set the stage for decades of scientific inquiry to identify the elusive toxic principle.

A pivotal breakthrough occurred in the 1970s when USDA scientist Charles Bacon and his colleagues observed a consistent association between fescue toxicosis and the presence of an endophytic fungus within the tall fescue plant.[1] Their seminal 1977 paper detailed the discovery of this endophyte, initially identified as Epichloë typhina, in pastures where cattle exhibited signs of toxicity.[1] This endophytic fungus, which lives in a symbiotic relationship with the grass, was later reclassified as Acremonium coenophialum and is now known as Epichloë coenophiala.

The final piece of the puzzle fell into place with the identification of ergot alkaloids as the toxic compounds produced by the endophyte. In 1981, Porter and his team reported the presence of ergot alkaloids in cultures of the tall fescue endophyte.[2] Subsequently, in 1986, Lyons, Plattner, and Bacon definitively identified ergopeptine alkaloids, with this compound being the most abundant, in endophyte-infected tall fescue grass itself.[3][4] This discovery firmly established this compound as the primary toxin responsible for fescue toxicosis.

Key Experimental Protocols: From Endophyte Isolation to this compound Quantification

The journey to understanding this compound's role in fescue toxicosis was paved with the development of innovative experimental protocols.

Isolation and Identification of the Endophytic Fungus

Early research focused on isolating and culturing the endophytic fungus from tall fescue tissues to study its characteristics and metabolic products.

Experimental Protocol: Endophyte Isolation (Adapted from Bacon et al., 1977 and later methods) [5][6][7]

  • Sample Collection: Healthy, disease-free tall fescue tillers are collected from the field.

  • Surface Sterilization: To eliminate surface-contaminating microorganisms, the plant material is subjected to a series of washes. A typical procedure involves sequential immersion in:

    • 70% ethanol for 1 minute.

    • 5% sodium hypochlorite solution for 4 minutes.

    • 70% ethanol for 30 seconds.

    • Three rinses with sterile distilled water.

  • Tissue Maceration: The surface-sterilized leaf sheaths or pith from the inflorescence stem are aseptically macerated.

  • Inoculation: The macerated tissue is placed onto a suitable culture medium, such as corn meal-malt extract agar or a specialized liquid medium (e.g., M102).

  • Incubation: The cultures are incubated at a controlled temperature (typically 22-25°C) for 3 to 3.5 weeks.

  • Identification: The resulting fungal colonies are examined microscopically for the characteristic mycelium and conidia of Epichloë coenophiala.

Grazing Studies to Confirm Fescue Toxicosis

Controlled grazing studies were instrumental in definitively linking the endophyte to the detrimental effects observed in livestock.

Experimental Protocol: Comparative Grazing Trial (Generalized from Hoveland et al. and subsequent studies) [8][9][10][11][12][13][14][15]

  • Pasture Establishment: Replicated pastures of endophyte-infected (E+) and endophyte-free (E-) tall fescue are established. In later studies, novel endophyte (NE) varieties were also included.

  • Animal Allocation: Uniform groups of livestock (e.g., beef steers) are randomly assigned to the different pasture treatments.

  • Grazing Period: Animals graze the designated pastures for a predetermined period, often spanning several weeks or months to encompass different seasons.

  • Data Collection: A range of physiological and performance parameters are meticulously recorded at regular intervals:

    • Animal Weights: To calculate average daily gain (ADG).

    • Rectal Temperatures: To assess thermoregulation.

    • Hair Coat Scores: To evaluate the classic "rough hair coat" symptom.

    • Blood Samples: For analysis of hormones like prolactin, which is suppressed by this compound.

    • Forage Samples: To determine forage availability and quality, and for this compound concentration analysis.

  • Statistical Analysis: The collected data are statistically analyzed to determine significant differences in animal performance and health between the treatment groups.

Analytical Methods for this compound Detection and Quantification

The ability to accurately detect and quantify this compound in plant material and biological samples has been crucial for research and diagnostics.

Early Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (Adapted from Rottinghaus et al., 1991) [16][17][18][19]

  • Sample Preparation: Dried and ground tall fescue samples are extracted with an alkaline chloroform solution.

  • Cleanup: The extract is passed through a silica gel cleanup column to remove interfering compounds. Pigments are eluted with an acetone:chloroform mixture.

  • Elution: Ergopeptine alkaloids are then eluted from the column with methanol.

  • HPLC Analysis: The methanol eluate is analyzed by reverse-phase HPLC with fluorescence detection.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample to that of a known this compound standard.

Modern Experimental Protocol: QuEChERS with HPLC-Fluorescence Detection (Adapted from determination of this compound in tall fescue seed and straw using a QuEChERS extraction method) [20][21][22]

  • Extraction: A ground sample of tall fescue is homogenized with an extraction solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile).

  • Salting Out and Cleanup: A mixture of salts (e.g., magnesium sulfate, sodium chloride) and a cleanup sorbent (e.g., primary secondary amine) are added to partition the analytes and remove interfering matrix components.

  • Centrifugation: The sample is centrifuged to separate the layers.

  • Analysis: An aliquot of the supernatant is analyzed by HPLC with fluorescence detection.

  • Quantification: this compound concentration is determined using a calibration curve prepared with this compound standards.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal studies on this compound in tall fescue.

Table 1: this compound Concentrations in Endophyte-Infected Tall Fescue

Plant PartThis compound Concentration (mg/kg or ppb)Reference
Leaf SheathsUp to 14 mg/kg[3][4]
Leaf BladesUp to 1.5 mg/kg[3][4]
Stems with Leaf SheathsVaries seasonally, often higher than blades[17]
Seed HeadsGenerally the highest concentrations[17]
Pasture SamplesRanged from 90 to 2,180 ppb[23]
StrawVaried from 8 to 13,003 ppb in one study[24]
SeedVaried from 9 to 6,064 ppb in one study[24]

Table 2: Animal Performance in Fescue Grazing Trials

Fescue TypeAverage Daily Gain (ADG) ( kg/day )Rectal Temperature Increase (°C)Reference
Endophyte-Infected (E+)Lower compared to E- and NEHigher compared to E- and NE[8][11]
Endophyte-Free (E-)Higher than E+Lower than E+[8][11]
Novel Endophyte (NE)Similar to or higher than E-Similar to E-[8]
KY-31 E+Lower than Dovey (E-) and GA-5 MaxQ (NE) in springApproximately 0.8°C warmer than other groups in spring[8]

Signaling Pathways of this compound

This compound exerts its potent physiological effects by interacting with various neurotransmitter receptors, primarily dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

This compound is a potent agonist of the dopamine D2 receptor. This interaction is believed to be a primary contributor to the suppression of prolactin secretion, a hallmark of fescue toxicosis. The signaling pathway is as follows:

Dopamine_D2_Receptor_Signaling This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Gi_o_Protein Gi/o Protein D2_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP  (conversion) ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Prolactin_Gene Prolactin Gene Transcription PKA->Prolactin_Gene

Caption: this compound's agonistic action on the dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling and Vasoconstriction

This compound's vasoconstrictive effects are primarily mediated through its interaction with serotonin 5-HT2A receptors on vascular smooth muscle cells. This leads to a cascade of intracellular events culminating in muscle contraction.

Serotonin_5HT2A_Receptor_Signaling This compound This compound HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 PLC->IP3  (cleavage) DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates PKC->Contraction

Caption: this compound-induced vasoconstriction via the 5-HT2A receptor.

Conclusion

The discovery of this compound and its role in fescue toxicosis is a testament to persistent scientific investigation. From initial anecdotal observations to the intricate details of molecular signaling, our understanding has evolved significantly. This knowledge has paved the way for the development of novel endophyte-infected tall fescue varieties that offer the agronomic benefits of the endophyte without the detrimental effects of this compound, providing a sustainable solution for the livestock industry. Continued research into the complex interactions between this compound, its receptors, and downstream signaling pathways will undoubtedly uncover further insights into its pharmacology and toxicology, with potential implications for both veterinary and human medicine.

References

Ergovaline as a Vasoconstrictor in Bovine Vasculature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovaline, an ergot alkaloid produced by the endophytic fungus Epichloë coenophiala found in tall fescue grass, is a potent vasoconstrictor in bovine vasculature. Its effects are a primary contributor to "fescue toxicosis," a condition in cattle characterized by reduced blood flow to the extremities, leading to symptoms such as lameness, heat intolerance, and decreased productivity. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to this compound-induced vasoconstriction in bovine blood vessels.

Quantitative Data on this compound-Induced Vasoconstriction

The vasoconstrictive effects of this compound have been quantified in various bovine vascular beds. The following tables summarize the key findings from in vitro studies.

Table 1: Contractile Response of Bovine Lateral Saphenous Vein to this compound

This compound Concentration (M)Mean Contractile Response (% of Norepinephrine-induced maximum)Standard Error
1 x 10⁻⁸4.4± 0.8
1 x 10⁻⁵43.7 (Ergotamine)± 7.1
1 x 10⁻⁴69.6± 5.3

Data compiled from Klotz et al. (2007).[1]

Table 2: Contractile Response of Bovine Ruminal Artery and Vein to this compound

This compound Concentration (M)Vessel TypeOnset of Contractile Response
1 x 10⁻⁶ArteryYes
1 x 10⁻⁶VeinYes

This compound induced a greater maximal response in the ruminal artery compared to other ergot alkaloids tested.[2]

Table 3: Agonist and Antagonist Effects of this compound on Bovine Ruminal and Mesenteric Vasculature (in the presence of 5-HT2A agonist TCB2)

This compound ExposureEffect on Contractile Response to TCB2
Prior Exposure (2 hours)Significantly lower contractile responses
Simultaneous Exposure (1 µM)Higher contractile responses at lower TCB2 concentrations

These findings suggest that this compound acts as both an agonist and an antagonist at the 5-HT2A receptor.[3][4][5]

Experimental Protocols

The primary method for studying the vasoactive effects of this compound in vitro is the wire myograph technique. This allows for the direct measurement of isometric tension in isolated blood vessel segments.

Detailed Methodology for Wire Myography
  • Tissue Collection and Preparation:

    • Collect segments of bovine blood vessels (e.g., lateral saphenous vein, ruminal artery, mesenteric artery) from healthy cattle at an abattoir.[1]

    • Immediately place the collected tissue in ice-cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, carefully remove excess adipose and connective tissue from the vessels.

    • Slice the cleaned vessel into 2-3 mm cross-sections.[1]

  • Mounting in the Myograph:

    • Suspend the vessel segments in a multi-myograph chamber containing 5 mL of a modified Krebs-Henseleit buffer, continuously oxygenated with 95% O₂ and 5% CO₂ at 37°C (pH 7.4).[1]

    • Allow the tissue to equilibrate at a baseline tension (typically 1 g) for 90 minutes.[1]

  • Experimental Procedure:

    • Administer a reference compound (e.g., 1 x 10⁻⁴ M norepinephrine or 120 mM KCl) to establish a maximum contractile response.[1][3]

    • After a washout period, add increasing doses of this compound (e.g., from 1 x 10⁻¹¹ to 1 x 10⁻⁴ M) to the myograph chamber at regular intervals (e.g., every 15 minutes) following buffer replacement.[1]

    • Record the contractile response data and normalize it as a percentage of the response induced by the reference compound.[1]

  • Studying Agonist/Antagonist Activity:

    • To investigate the dual role of this compound, vessel segments can be pre-incubated with this compound for a set period (e.g., 2 hours) before adding a known vasoconstrictor like the 5-HT2A agonist TCB2.[3][4]

    • Alternatively, this compound can be added simultaneously with the vasoconstrictor to observe its immediate effects on the contractile response.[3][4]

Signaling Pathways and Mechanisms of Action

This compound's vasoconstrictive properties are primarily mediated through its interaction with serotonergic (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT₂ₐ subtype.[3][4][5]

5-HT₂ₐ Receptor Signaling Pathway

The binding of this compound to the 5-HT₂ₐ receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.

ergovaline_signaling This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Promotes

This compound-induced vasoconstriction signaling pathway.
Dual Agonist and Antagonist Activity

A key characteristic of this compound is its ability to act as both an agonist and an antagonist at the 5-HT₂ₐ receptor, a behavior that appears to be dependent on the duration of exposure.

  • Agonist Action (Simultaneous Exposure): When introduced concurrently with other serotonergic agonists, this compound can enhance the contractile response, particularly at lower concentrations of the primary agonist.[3][4] This suggests an initial stimulatory effect on the receptor.

  • Antagonist Action (Prior Exposure): Following a period of pre-incubation, this compound significantly diminishes the vasoconstrictive response to subsequent additions of 5-HT₂ₐ agonists.[3][4] This indicates that prolonged exposure leads to a desensitization or blockade of the receptor.

This dual functionality suggests a complex interaction with the receptor, possibly involving receptor internalization or conformational changes over time.

Sustained Vasoconstriction and Bioaccumulation

A notable feature of this compound-induced vasoconstriction is its sustained nature. Once contracted, bovine blood vessels are resistant to relaxation, even after repeated washing with fresh buffer.[1] This prolonged effect is likely due to the bioaccumulation of this compound within the vascular tissue, leading to a persistent stimulation of the contractile machinery.[6]

Experimental Workflow and Logical Relationships

The investigation of this compound's vasoconstrictive properties follows a logical progression from tissue collection to data analysis.

experimental_workflow cluster_prep Tissue Preparation cluster_myograph Wire Myography cluster_analysis Data Analysis Collect Collect Bovine Blood Vessels Clean Clean and Remove Connective Tissue Collect->Clean Section Section into 2-3 mm Rings Clean->Section Mount Mount Vessel Rings in Myograph Section->Mount Equilibrate Equilibrate under Baseline Tension Mount->Equilibrate Reference Add Reference Vasoconstrictor Equilibrate->Reference Washout Washout Reference->Washout This compound Add Incremental Doses of this compound Washout->this compound Record Record Contractile Force This compound->Record Normalize Normalize Data to Reference Response Record->Normalize Analyze Analyze Dose-Response Relationship Normalize->Analyze

Workflow for in vitro analysis of this compound vasoconstriction.

Conclusion

This compound is a potent vasoconstrictor in bovine vasculature, acting primarily through the 5-HT₂ₐ receptor. Its complex pharmacology, characterized by both agonist and antagonist activities and a sustained contractile effect due to bioaccumulation, makes it a significant area of study for animal health and drug development. The experimental protocols and signaling pathways detailed in this guide provide a framework for further research into the mitigation of fescue toxicosis and the exploration of this compound's unique vascular effects.

References

Factors Influencing Ergovaline Concentration in Ryegrass: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergovaline, a potent ergopeptine alkaloid, is a secondary metabolite produced by the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum), which lives in a symbiotic relationship with perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea). This comprehensive guide delves into the multifaceted factors that govern this compound concentration in ryegrass, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to support advanced research and development.

This compound is of significant interest due to its profound physiological effects on livestock, causing a condition known as fescue toxicosis.[1] This syndrome is characterized by reduced weight gain, elevated body temperature, decreased milk production, and reproductive issues.[2][3][4] The vasoconstrictive properties of this compound are central to its toxicological profile.[3] Understanding the dynamics of this compound production is therefore critical for managing pasture toxicity and for exploring its pharmacological potential.

I. Factors Affecting this compound Concentration

The concentration of this compound in ryegrass is not static; it is influenced by a complex interplay of genetic, environmental, and management factors.

Genetic Factors

Endophyte and Host Plant Genotype: The genetic makeup of both the Epichloë endophyte and the host ryegrass plant plays a crucial role in determining the potential for this compound production. Different strains of E. coenophiala exhibit varying capacities for alkaloid synthesis.[1] Similarly, the host plant genotype can influence the expression of endophyte-derived alkaloids.[1] Research has shown that different tall fescue cultivars infected with the same endophyte strain can accumulate different concentrations of this compound.[5] This interaction highlights the importance of considering the specific grass-endophyte symbiotum in any study.

Environmental Factors

Season and Temperature: this compound concentrations exhibit marked seasonal fluctuations.[3][6][7] Generally, levels are lowest in the spring, increase during the summer, and peak in the early autumn.[6] Temperature is a key driver of this variation. Increased temperatures in the summer appear to stimulate mycelial growth of the endophyte within the plant tissues, leading to higher this compound production.[1] Conversely, very high temperatures (above 20°C) have been shown to cause a decline in the concentration of lolitrem B, another endophyte-derived toxin, and a similar trend has been observed for this compound.[8]

Water Availability: Water stress has been reported to increase this compound concentrations in endophyte-infected tall fescue.[1] This suggests that this compound may play a role in the plant's response to drought conditions, potentially enhancing its survival.

Nitrogen Fertilization: The application of nitrogen fertilizer generally leads to an increase in this compound concentrations.[9][10][11] This effect is dose-dependent, with higher rates of nitrogen application resulting in greater this compound accumulation.[9] The form of nitrogen may also be a factor, with some studies suggesting that nitrate-based fertilizers have a more pronounced effect than ammonium-based fertilizers.[11]

Plant-Related Factors

Plant Part Distribution: this compound is not uniformly distributed throughout the ryegrass plant. The highest concentrations are typically found in the seed heads and the basal portions of the plant, including the leaf sheaths.[4][10][12] Leaf blades generally contain the lowest concentrations.[12] This distribution has significant implications for grazing management, as livestock that graze closer to the ground will ingest higher levels of the toxin.

Plant Maturity: The developmental stage of the ryegrass plant significantly impacts this compound levels. Concentrations tend to increase as the plant matures and enters its reproductive phase.[7]

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the factors affecting this compound concentration.

Table 1: Effect of Nitrogen Fertilization on this compound Concentration in Tall Fescue

Nitrogen Rate (kg N/ha)This compound Concentration (ppb)Plant PartReference
0~150Whole Plant[9]
67.4~250Whole Plant[9]
134.8~400Whole Plant[9]
0~100Leaf Blades[11]
67~150Leaf Blades[11]
0~200Stems with Leaf Sheaths[11]
67~300Stems with Leaf Sheaths[11]
0~400Seed Heads[11]
67~800Seed Heads[11]

Table 2: Seasonal Variation of this compound Concentration in Tall Fescue Regrowth

MonthThis compound Concentration (ppb)LocationReference
April~100Georgia, USA[6]
June~150Georgia, USA[6]
August~200Georgia, USA[6]
October~450Georgia, USA[6]
April~150Missouri, USA[6]
June~200Missouri, USA[6]
August~250Missouri, USA[6]
October~500Missouri, USA[6]
November~0.4 mg/kg DMSouth-eastern Australia[3]
February~0.2 mg/kg DMSouth-eastern Australia[3]
May~0.5 mg/kg DMSouth-eastern Australia[3]

Table 3: this compound Concentration in Different Plant Parts of Perennial Ryegrass

| Plant Part | this compound Concentration (µg/g DW) | Reference | | :--- | :--- | :--- | :--- | | Leaf Blade | ~0.2 |[13] | | Pseudostem | ~1.0 |[13] | | Leaf Sheath | ~0.8 |[12] | | Stem | ~1.2 |[12] |

III. Experimental Protocols

Sample Collection and Preparation for this compound Analysis

A standardized protocol for sample collection is crucial for obtaining accurate and reproducible results.

Protocol for Fresh Forage Samples:

  • Sampling Strategy: Collect samples from at least 20-30 random locations within the pasture or experimental plot to ensure a representative sample.[14][15] A zig-zag or "W" pattern of walking through the field is recommended.[14][15]

  • Sample Collection: At each location, cut a handful of grass at the intended grazing height.[15]

  • Composite Sample: Combine all collected subsamples to form a single composite sample.

  • Immediate Cooling: Place the composite sample on ice in a cooler immediately after collection.[14][15]

  • Transportation and Storage: Transport the samples to the laboratory on ice. If immediate analysis is not possible, freeze the samples at -20°C.[14][15][16]

  • Processing: Prior to extraction, freeze-dry the samples and grind them to pass through a 1-mm screen.[1][17]

This compound Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common method for the quantification of this compound.[18][19]

Materials:

  • Grinded and lyophilized ryegrass sample

  • Extraction Solvent: 50% aqueous isopropanol with 1% lactic acid (w/v)[13] or 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)[20]

  • Internal Standard: Ergotamine tartrate[1][13]

  • Centrifuge

  • HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 250 nm, Emission: 420 nm)[21]

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 2.5 mM ammonium carbonate)[22]

Protocol:

  • Extraction:

    • Weigh 50 mg of the dried, ground sample into a centrifuge tube.[1][13]

    • Add a known amount of the internal standard (ergotamine tartrate).[1]

    • Add 1 mL of the extraction solvent.[13]

    • Vortex and then rotate the samples for 1 hour in the dark.[16]

    • Centrifuge the samples to pellet the plant material.[16]

  • Cleanup (Optional but Recommended):

    • The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.[23]

  • HPLC Analysis:

    • Transfer the supernatant (or the eluate from the SPE cartridge) to an HPLC vial.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.[1]

    • Separate the analytes using a gradient elution with the mobile phase.

    • Detect this compound and its epimer, ergovalinine, using the fluorescence detector.

  • Quantification:

    • Construct a calibration curve using certified this compound standards.

    • Calculate the concentration of this compound in the sample based on the peak area relative to the internal standard and the calibration curve. The sum of this compound and ergovalinine peak areas is typically reported as total this compound.[16]

IV. Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex enzymatic process encoded by a cluster of genes within the Epichloë endophyte. The pathway begins with the prenylation of L-tryptophan and proceeds through a series of intermediates to form the final ergopeptine structure.

Ergovaline_Biosynthesis sub L-Tryptophan + DMAPP dmat Dimethylallyl- tryptophan (DMAT) sub->dmat   sub->dmat dmaW chanoclavine Chanoclavine-I dmat->chanoclavine   dmat->chanoclavine easF, easG, easC, easE agroclavine Agroclavine chanoclavine->agroclavine   elymoclavine Elymoclavine agroclavine->elymoclavine   agroclavine->elymoclavine easD paspalic_acid Paspalic Acid elymoclavine->paspalic_acid   elymoclavine->paspalic_acid cloA lysergic_acid D-Lysergic Acid paspalic_acid->lysergic_acid   lysergyl_peptide Lysergyl-peptide lysergic_acid->lysergyl_peptide  + Alanine, Valine, Proline lysergic_acid->lysergyl_peptide lpsB (LPS2), lpsA (LPS1) This compound This compound lysergyl_peptide->this compound   dmaW dmaW easF_easG easF, easG easC_easE easC, easE easD easD cloA cloA lpsB lpsB (LPS2) lpsA lpsA (LPS1)

Caption: Simplified biosynthetic pathway of this compound in Epichloë endophytes.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound concentration in ryegrass samples.

Ergovaline_Workflow sampling Field Sampling (Composite Sample) transport Transport on Ice sampling->transport storage Storage (-20°C or Immediate Processing) transport->storage prep Sample Preparation (Freeze-drying and Grinding) storage->prep extraction Solvent Extraction (+ Internal Standard) prep->extraction cleanup Solid-Phase Extraction (Optional Cleanup) extraction->cleanup analysis HPLC-Fluorescence Analysis extraction->analysis Direct Analysis cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Standard experimental workflow for this compound quantification in ryegrass.

V. Conclusion

The concentration of this compound in ryegrass is a dynamic variable controlled by a host of interconnected factors. For researchers and professionals in drug development, a thorough understanding of these factors is paramount for accurate assessment of pasture toxicity, for the development of low-ergovaline forage cultivars, and for the potential isolation and investigation of this compound and related compounds for pharmaceutical applications. The methodologies and data presented in this guide provide a robust framework for pursuing these research and development goals. Future research should continue to unravel the complex regulatory networks that govern this compound biosynthesis, paving the way for more precise and effective management strategies.

References

Ergovaline Metabolism: A Comparative Analysis in Ruminant and Monogastric Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergovaline, a potent ergopeptine alkaloid produced by endophytic fungi in grasses such as tall fescue and perennial ryegrass, poses a significant threat to livestock health and productivity, leading to conditions like fescue toxicosis. The metabolic fate of this compound diverges significantly between ruminant and monogastric animals, primarily due to the complex microbial ecosystem in the rumen. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in these two distinct physiological systems. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanisms, offering quantitative data, experimental protocols, and visual representations of key metabolic and signaling pathways. This knowledge is critical for developing effective strategies to mitigate this compound toxicity and for the broader study of xenobiotic metabolism.

Introduction

This compound's interaction with biogenic amine receptors, particularly dopamine and serotonin receptors, underlies its diverse physiological effects, which include vasoconstriction, reduced prolactin secretion, and impaired thermoregulation.[1][2] The presence of a complex microbial environment in the rumen of animals like cattle and sheep introduces a critical step of biotransformation before systemic absorption, a process absent in monogastrics such as horses and rats.[1][3] This fundamental difference in gastrointestinal physiology dictates the bioavailability and toxicity of this compound and its metabolites. This guide will dissect these differences, presenting available quantitative data for comparison and detailing the experimental approaches used to elucidate these metabolic pathways.

Comparative Metabolism of this compound: Ruminants vs. Monogastrics

The metabolic journey of this compound from ingestion to excretion is markedly different between ruminants and monogastrics. The primary distinction lies in the pre-absorptive microbial metabolism that occurs in the rumen.

Ruminant Metabolism

In ruminants, ingested this compound is first subjected to the anaerobic microbial environment of the rumen. A significant portion of this compound is biotransformed by rumen microorganisms into less toxic or inactive metabolites, most notably lysergic acid.[1][4] This initial detoxification step reduces the amount of intact, and more potent, this compound that reaches the small intestine for absorption.[3][4]

Absorption: While some absorption of ergot alkaloids, particularly the more polar lysergic acid, can occur across the rumen wall, the primary site for absorption of the lipophilic this compound is thought to be the small intestine.[4][5]

Distribution: Once absorbed, this compound is distributed throughout the body via the circulatory system. Due to its interaction with various receptors, there is potential for bioaccumulation in tissues, which may explain the prolonged toxic effects observed even after removal from the contaminated feed source.[3][6]

Metabolism: this compound that escapes ruminal degradation and is absorbed intact undergoes hepatic metabolism. The cytochrome P450 enzyme system, specifically CYP3A, is implicated in the hydroxylation of ergot alkaloids, facilitating their detoxification and subsequent excretion.[7]

Excretion: Excretion of this compound and its metabolites occurs through both feces and urine. Intact this compound is primarily excreted via the biliary system into the feces, while the smaller, more water-soluble metabolite, lysergic acid, is predominantly eliminated through the urine.[1]

Monogastric Metabolism

In monogastric animals, ingested this compound passes directly to the acidic environment of the stomach and then to the small intestine for absorption without significant prior microbial degradation. This leads to a potentially higher systemic bioavailability of the parent compound compared to ruminants.

Absorption: this compound is absorbed from the small intestine. The lipophilic nature of this compound facilitates its absorption across the intestinal epithelium.[1]

Distribution: Similar to ruminants, absorbed this compound is distributed systemically. Studies in rats have shown that this compound can cross the blood-brain barrier and affect the central nervous system.[8]

Metabolism: The liver is the primary site of this compound metabolism in monogastrics. Hepatic microsomes metabolize this compound through various reactions, including hydroxylation and N-dealkylation, to form more polar metabolites that can be more easily excreted.[9][10] Comparative studies using liver S9 fractions have shown both overlapping and unique metabolic pathways between species like horses and humans.[9][10][11]

Excretion: Metabolites of this compound are excreted in both urine and feces. The specific routes and proportions can vary between different monogastric species.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on this compound metabolism in ruminants and monogastrics. It is important to note that direct comparisons are challenging due to variations in experimental design, analytical methods, and the specific animal species studied.

Table 1: this compound Excretion in Ruminants

Animal ModelThis compound Recovery (as % of Intake)Lysergic Acid Recovery (as % of Intake)Primary Excretion Route for this compoundPrimary Excretion Route for Lysergic AcidReference
Steers55%>200%Feces (via bile)Urine[1]
Wethers35.4%>200%Feces (via bile)Urine[1]

Table 2: this compound Pharmacokinetics and Metabolism in Monogastrics (Qualitative and Limited Quantitative Data)

Animal ModelKey FindingsReference
HorseExtensive hepatic metabolism yielding nor-, N-oxide, hydroxy, and dihydro-diol metabolites. Unique formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites.[9][10]
RatThis compound administration leads to measurable physiological responses, indicating systemic absorption.[8]
MouseErgotamine (structurally similar to this compound) was identified in the kidney, liver, and brainstem, with biotransformation products found in the liver and kidney.[12]

Note: The >200% recovery of lysergic acid in ruminants indicates its formation from the metabolism of this compound and other ergot alkaloids present in the feed.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Rumen Fluid Incubation for this compound Degradation

This protocol is designed to assess the degradation of this compound by rumen microorganisms.

  • Rumen Fluid Collection: Rumen fluid is collected from a cannulated ruminant (e.g., cow or sheep). The fluid is strained through multiple layers of cheesecloth into a pre-warmed, insulated container to maintain temperature and anaerobic conditions.

  • Incubation Medium Preparation: An anaerobic incubation buffer (e.g., McDougall's buffer) is prepared and maintained at 39°C under a continuous stream of CO2. The strained rumen fluid is added to the buffer, typically in a 1:2 or 1:4 ratio.

  • Incubation: The rumen fluid-buffer mixture is dispensed into anaerobic incubation tubes or a continuous culture system (e.g., RUSITEC). A known concentration of this compound is added to the incubation vessels.

  • Sampling: Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The reaction is stopped by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Analysis: The concentration of this compound and its metabolites (e.g., lysergic acid) in the collected samples is determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

This compound Analysis in Biological Matrices by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound in samples such as plasma, urine, feces, and tissue.

  • Sample Preparation:

    • Plasma/Urine: Proteins may be precipitated using a solvent like acetonitrile. This is followed by centrifugation to separate the supernatant.

    • Feces/Tissue: Samples are homogenized and extracted with a suitable solvent mixture (e.g., chloroform and methanol) under alkaline conditions.

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through an SPE cartridge (e.g., C18 or a specialized ergot alkaloid column) to remove interfering substances. The column is washed, and then this compound is eluted with a stronger solvent.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate) is typically employed.

    • Detection: Fluorescence detection (excitation ~310 nm, emission ~410 nm) is highly sensitive and selective for ergot alkaloids. Liquid chromatography-mass spectrometry (LC-MS) provides even greater specificity and structural information.[13]

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of an this compound standard.

Ex Vivo Vasoconstriction Assay

This protocol assesses the vasoconstrictive effects of this compound on isolated blood vessels.

  • Tissue Collection and Preparation: Fresh blood vessels (e.g., bovine lateral saphenous vein or mesenteric artery) are obtained from a local abattoir and transported to the laboratory in cold, oxygenated Krebs-Henseleit buffer. The vessels are cleaned of surrounding tissue and cut into rings.

  • Myograph Setup: The vessel rings are mounted in a multi-wire myograph system containing Krebs-Henseleit buffer maintained at 37°C and aerated with 95% O2 / 5% CO2. The rings are brought to a baseline tension.

  • Experimentation: After an equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath and recording the isometric tension developed by the vessel rings.

  • Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by a reference vasoconstrictor (e.g., potassium chloride).

Signaling Pathways and Experimental Workflows

The physiological effects of this compound are primarily mediated through its interaction with G-protein coupled receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

This compound Metabolic Pathways

Ergovaline_Metabolism cluster_ruminant Ruminant cluster_monogastric Monogastric Ingestion_R Ingestion of This compound-containing Forage Rumen Rumen Ingestion_R->Rumen Lysergic_Acid_R Lysergic Acid Rumen->Lysergic_Acid_R Microbial Biotransformation Small_Intestine_R Small Intestine Rumen->Small_Intestine_R Unaltered this compound Systemic_Circulation_R Systemic Circulation Lysergic_Acid_R->Systemic_Circulation_R Absorption Small_Intestine_R->Systemic_Circulation_R Absorption Liver_R Liver (CYP450) Bile_R Bile Liver_R->Bile_R Metabolites Feces_R Feces Bile_R->Feces_R Urine_R Urine Systemic_Circulation_R->Liver_R Systemic_Circulation_R->Urine_R Lysergic Acid Metabolites Ingestion_M Ingestion of This compound-containing Feed Stomach_M Stomach Ingestion_M->Stomach_M Small_Intestine_M Small Intestine Stomach_M->Small_Intestine_M Systemic_Circulation_M Systemic Circulation Small_Intestine_M->Systemic_Circulation_M Absorption Liver_M Liver (CYP450) Liver_M->Systemic_Circulation_M Metabolites Urine_M Urine Feces_M Feces Systemic_Circulation_M->Liver_M Systemic_Circulation_M->Urine_M Systemic_Circulation_M->Feces_M Biliary Excretion

Caption: Comparative metabolic pathways of this compound in ruminant and monogastric animals.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine, Feces, Tissue) Homogenization Homogenization/ Protein Precipitation Sample_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation HPLC_Analysis HPLC-Fluorescence/MS Analysis Evaporation->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

This compound Signaling via Dopamine D2 Receptor

Dopamine_D2_Signaling This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Binds and Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Prolactin_Gene Prolactin Gene Transcription PKA->Prolactin_Gene Phosphorylates Transcription Factors Prolactin_Secretion Decreased Prolactin Secretion Prolactin_Gene->Prolactin_Secretion Leads to

Caption: Simplified signaling pathway of this compound acting on the dopamine D2 receptor.

This compound Signaling via Serotonin 5-HT2A Receptor

Serotonin_5HT2A_Signaling This compound This compound HT2A_R Serotonin 5-HT2A Receptor (GPCR) This compound->HT2A_R Binds and Activates Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Contributes to PKC->Vasoconstriction Contributes to

Caption: Simplified signaling pathway of this compound-induced vasoconstriction via the 5-HT2A receptor.

Conclusion

The metabolism of this compound is a complex process that is significantly influenced by the digestive physiology of the animal. In ruminants, the microbial biotransformation of this compound in the rumen to less toxic compounds like lysergic acid serves as a crucial first-pass detoxification mechanism. Monogastrics lack this pre-absorptive metabolism, which may lead to a higher systemic exposure to the more potent parent compound. Understanding these differences is paramount for accurately assessing the risks associated with this compound-contaminated feed and for developing targeted interventions. The provided quantitative data, while not always directly comparable across species, highlights the key metabolic transformations. The detailed experimental protocols offer a foundation for researchers to conduct further studies to fill the existing knowledge gaps, particularly in obtaining more comprehensive quantitative ADME data for monogastric species. The visualization of the signaling pathways provides a clear framework for understanding the molecular mechanisms underlying this compound's toxicity. This in-depth guide serves as a valuable resource for the scientific community to advance research in toxicology, animal science, and drug development.

References

Methodological & Application

Application Note: Ergovaline Extraction from Tall Fescue for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergovaline is a potent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala, which commonly infects tall fescue (Festuca arundinacea).[1][2] This compound is the primary causative agent of fescue toxicosis in livestock, a condition characterized by vasoconstriction and reproductive issues.[1][2] Accurate quantification of this compound in tall fescue is crucial for managing livestock health and for research in agronomy and toxicology. This application note details a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from tall fescue seed and straw for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound from tall fescue samples.

1. Sample Preparation

Proper sample collection and preparation are critical for accurate this compound analysis.

  • Sample Collection : Collect representative samples of tall fescue (seed or straw) from the area of interest. It is recommended to sample from 20 to 30 separate sites within a pasture, cutting grass at grazing height.[3]

  • Sample Storage : Immediately after collection, place samples on ice and store them in a freezer at -20°C until analysis to prevent degradation of ergopeptine alkaloids.[3][4]

  • Sample Grinding : Prior to extraction, grind the tall fescue samples to pass through a 0.5 mm screen using a sample mill.[5]

2. This compound Extraction (QuEChERS Method)

This protocol is based on a validated QuEChERS method which has shown high and consistent recoveries of this compound.[1][2][6]

  • Initial Extraction :

    • Weigh 0.5 g of the ground tall fescue material into a 50 mL centrifuge tube.

    • Add 5 mL of the extraction solvent (2.1 mM ammonium carbonate in a 50:50, v/v mixture of acetonitrile and water).[1]

    • Vortex the tube for 30 seconds.

    • Place the tube on a rotary mixer for 30 minutes.[1]

  • Salting-Out Step :

    • Add 0.4 g of anhydrous magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl) to the tube.[1]

    • Immediately cap the tube and vortex for 10 seconds. Repeat this vortexing step four times over a 10-minute period.[1]

    • Centrifuge the samples at 913 x g for 10 minutes.[1]

  • Final Extract Preparation :

    • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.

    • Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in 0.5 mL of methanol by vortexing and sonicating for 20 seconds each.[1]

    • Transfer the reconstituted sample to a centrifugal filter tube with a 0.45 μm membrane.[1]

    • Centrifuge at 8161 x g for 5 minutes.[1]

    • Transfer the filtrate to an amber HPLC vial for analysis.[1]

3. HPLC Analysis

  • Instrumentation : A standard HPLC system equipped with a fluorescence detector is required.

  • HPLC Conditions :

    • Mobile Phase A : 30% acetonitrile in 200 mg/L ammonium carbonate in purified water.[1]

    • Mobile Phase B : 100% acetonitrile.[1]

    • Flow Rate : 1.8 mL/min.[1]

    • Injection Volume : 10 μL.[1]

    • Gradient :

      • Start with 5% B and hold for 1.0 min.

      • Increase linearly to 65% B over 0.8 min and hold for 0.8 min.

      • Return to initial conditions over 0.3 min and hold for 1.3 min.[1]

    • Total Run Time : 4.2 minutes.[1]

  • Fluorescence Detection : Set the excitation and emission wavelengths appropriate for this compound detection.

Data Presentation

The following tables summarize the quantitative data from the validation of the QuEChERS extraction method.[1]

Table 1: Method Validation Parameters for this compound in Tall Fescue

ParameterTall Fescue SeedTall Fescue Straw
Linearity Range (μg/kg)100 - 3500100 - 3500
Limit of Detection (LOD) (μg/kg)3730
Limit of Quantitation (LOQ) (μg/kg)100100
Accuracy (%)9898
Intraday Precision (%)3.01.6
Interday Precision (%)3.81.0

Table 2: Recovery of this compound from Spiked Tall Fescue Samples

Sample TypeSpiking Level (μg/kg)Mean Recovery (%)
Tall Fescue Seed14391.3
199897.2
Tall Fescue Straw18189.6
106198.1

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound extraction and analysis workflow.

Ergovaline_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis SampleCollection 1. Collect Tall Fescue (Seed or Straw) Grinding 2. Grind Sample (<0.5 mm) SampleCollection->Grinding InitialExtraction 3. Add Extraction Solvent (Acetonitrile/Ammonium Carbonate) Grinding->InitialExtraction VortexMix 4. Vortex and Mix InitialExtraction->VortexMix SaltingOut 5. Add MgSO4 and NaCl VortexMix->SaltingOut Centrifugation1 6. Centrifuge SaltingOut->Centrifugation1 Aliquot 7. Take Acetonitrile Phase Centrifugation1->Aliquot Evaporation 8. Evaporate to Dryness Aliquot->Evaporation Reconstitution 9. Reconstitute in Methanol Evaporation->Reconstitution Filtering 10. Filter (0.45 µm) Reconstitution->Filtering HPLC 11. HPLC-Fluorescence Analysis Filtering->HPLC

References

HPLC-FLD method for ergovaline detection in plant material

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical technique, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), is widely utilized for the sensitive and selective quantification of ergovaline in plant materials. This compound, a potent ergot alkaloid produced by endophytic fungi within certain grasses like tall fescue, is a significant concern in agriculture due to its toxicity to livestock. This application note provides a comprehensive overview and detailed protocols for the determination of this compound using HPLC-FLD.

Application Note

Introduction

This compound is the primary toxin responsible for fescue toxicosis in cattle and other grazing animals, leading to significant economic losses.[1][2] Accurate quantification of this compound in forage and seed is crucial for managing livestock health and developing endophyte-infected grass cultivars with low toxicity. The inherent fluorescence of the this compound molecule makes HPLC with fluorescence detection an ideal analytical method, offering high sensitivity and selectivity.[3][4][5]

Principle of the Method

The method involves the extraction of this compound from a homogenized plant matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an HPLC system. The separation of this compound from other compounds is achieved on a reversed-phase C18 column. The fluorescence detector is set at specific excitation and emission wavelengths to selectively detect and quantify this compound.

Experimental Protocols

Two primary extraction methods are detailed below: a traditional solvent extraction and a more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol 1: QuEChERS Extraction Method

This method, adapted from validated procedures, offers a rapid and efficient extraction and cleanup process.[1][2][6]

1. Sample Preparation:

  • Collect representative plant samples (e.g., tall fescue grass or seeds).[7][8]

  • Freeze-dry and grind the samples to a fine powder (e.g., 0.5 mm particle size).[3][4]

2. Extraction:

  • Weigh 0.5 g of the ground plant material into a 50 mL centrifuge tube.

  • Add 5 mL of extraction solvent (2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v).[1][6]

  • Vortex for 30 seconds and then mix on a rotary mixer for 30 minutes.[1]

  • Add 0.4 g of magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl).[1]

  • Immediately cap and vortex for 10 seconds, repeating four times over a 10-minute period.[1]

  • Centrifuge at 913 x g for 10 minutes.[1]

3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a d-SPE tube containing appropriate sorbents.

  • Vortex thoroughly and centrifuge.

4. Final Extract Preparation:

  • Take a 2.0 mL aliquot of the cleaned extract and evaporate to dryness at 50 °C under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a suitable volume of methanol (e.g., 0.5 mL).[9]

  • Vortex, sonicate for 10 seconds, and centrifuge at 650 x g for 5 minutes.[9]

  • Transfer the supernatant to an amber HPLC vial for analysis.[9]

Protocol 2: Traditional Solvent Extraction

This protocol is based on established methods for ergot alkaloid extraction.[3][4][10]

1. Sample Preparation:

  • Prepare the plant material as described in Protocol 1.

2. Extraction:

  • Weigh 1 g of ground sample into a suitable flask.

  • Add 10 mL of 80% methanol.[3][4]

  • Shake or sonicate for an extended period (e.g., 2-48 hours) to ensure efficient extraction.[3][4] Light should be excluded during this process.[3][10]

  • Centrifuge the mixture and collect the supernatant.

3. Cleanup (Solid-Phase Extraction - SPE):

  • The crude extract may require a cleanup step using a C18 SPE cartridge to remove interfering compounds.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the extract and wash with a non-eluting solvent.

  • Elute the this compound with a suitable solvent mixture (e.g., acetone/chloroform).[9]

4. Final Extract Preparation:

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in methanol for HPLC analysis.

HPLC-FLD Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

Chromatographic Conditions:

ParameterValue
Column Brownlee SPP C18, 100 mm x 4.6 mm, 2.7 µm[6] or equivalent
Guard Column C18 guard column[6]
Mobile Phase A 30% Acetonitrile in 200 mg/L ammonium carbonate in water[6]
Mobile Phase B 100% Acetonitrile[6]
Flow Rate 1.8 mL/min[6] or 1.0 mL/min[5][11]
Column Temperature 35 °C[6] or 25 °C[11]
Injection Volume 20 µL[12] or 60 µL[11]
Fluorescence Detector Excitation: 250 nm, Emission: 420 nm[5][6][9] or Excitation: 310 nm, Emission: 410 nm[12]

Gradient Elution Program (Example): A gradient program is typically used to achieve optimal separation. The specific gradient will depend on the column and system but generally involves increasing the proportion of Mobile Phase B over time.

Data Presentation

Method Validation Parameters:

The performance of the HPLC-FLD method for this compound should be thoroughly validated. The following table summarizes typical validation data from the literature.

ParameterTall Fescue SeedTall Fescue StrawReference
Linearity (µg/kg) 100 - 3500100 - 3500[1][2][6]
Limit of Detection (LOD) (µg/kg) 3730[1][2][6]
Limit of Quantification (LOQ) (µg/kg) 100100[1][2][6]
Accuracy (%) 9898[1][6]
Intra-day Precision (RSD %) 3.01.6[1][2][6]
Inter-day Precision (RSD %) 3.81.0[1][2][6]
Recovery (%) 91 - 10191 - 101[1][2][6]

This compound Concentration in Plant Material:

The concentration of this compound can vary significantly depending on the plant species, endophyte strain, and environmental conditions.

Plant MaterialThis compound Concentration Range (µg/g dry matter)Reference
Endophyte-infected Tall Fescue0.24 - 3.48[12]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Plant Material Collection (e.g., Tall Fescue) FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Grinding Grinding to Fine Powder FreezeDrying->Grinding Weighing Weighing of Sample Grinding->Weighing SolventAddition Addition of Extraction Solvent Weighing->SolventAddition ExtractionStep Vortexing / Shaking SolventAddition->ExtractionStep Centrifugation1 Centrifugation ExtractionStep->Centrifugation1 SupernatantTransfer Supernatant Transfer Centrifugation1->SupernatantTransfer SPE Solid-Phase Extraction (SPE) or QuEChERS Cleanup SupernatantTransfer->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution HPLCInjection HPLC-FLD Injection Reconstitution->HPLCInjection DataAnalysis Data Analysis and Quantification HPLCInjection->DataAnalysis

Caption: Experimental workflow for this compound detection.

quechers_workflow Start 0.5g Ground Sample AddSolvent Add 5mL Extraction Solvent (Ammonium Carbonate/Acetonitrile) Start->AddSolvent VortexMix Vortex & Mix AddSolvent->VortexMix AddSalts Add MgSO4 & NaCl VortexMix->AddSalts VortexCentrifuge Vortex & Centrifuge AddSalts->VortexCentrifuge TransferAliquot Transfer 2mL Acetonitrile Phase VortexCentrifuge->TransferAliquot dSPE d-SPE Cleanup TransferAliquot->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analyze Analyze by HPLC-FLD Reconstitute->Analyze

Caption: QuEChERS method workflow.

References

Developing Analytical Standards for Ergovaline Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of analytical standards for ergovaline research. This compound, a potent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala in tall fescue grass, is the primary causative agent of fescue toxicosis in livestock.[1] Accurate and reliable quantification of this compound is crucial for toxicological studies, agricultural management, and the development of potential therapeutic interventions.

Introduction to this compound Analysis

This compound is a vasoconstrictor that exerts its toxic effects through interactions with various biogenic amine receptors, primarily dopamine and serotonin receptors.[2][3] The analysis of this compound in complex matrices such as plant material, animal feed, and biological fluids presents several challenges, including the presence of interfering compounds and the potential for epimerization of this compound to the less active ergovalinine.

This guide outlines standardized protocols for sample preparation, extraction, and quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical methods described in this document.

Table 1: Performance Characteristics of HPLC-FLD Method for this compound Analysis

ParameterTall Fescue SeedTall Fescue StrawReference
Linearity Range (μg/kg)100 - 3500100 - 3500[4][5]
Limit of Detection (LOD) (μg/kg)3730[4][5]
Limit of Quantitation (LOQ) (μg/kg)100100[4][5]
Average Recovery (%)91 - 10191 - 101[4][5]
Intraday Precision (RSD %)3.01.6[4][5]
Interday Precision (RSD %)3.81.0[4][5]

Table 2: Performance Characteristics of LC-MS/MS Method for this compound Analysis

ParameterValueReference
Limit of Detection (LOD)0.2 ng/mL[6]
Limit of Quantitation (LOQ)0.8 ng/mL[6]
Linearity (R²)> 0.99[6][7]
Recovery Range (%)90.6 – 120[8]

Experimental Protocols

Sample Preparation and Extraction using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined and efficient approach for extracting this compound from tall fescue seed and straw.[1][4][5]

Materials:

  • Homogenized and ground tall fescue sample (seed or straw)

  • Extraction Solvent: 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)[4][5]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Weigh 0.5 g of the ground plant material into a 50 mL centrifuge tube.

  • Add 5 mL of the extraction solvent.

  • Vortex for 30 seconds and then place on a rotary mixer for 30 minutes.

  • Add 0.4 g of MgSO₄ and 0.1 g of NaCl to the tube.

  • Immediately cap and vortex for 10 seconds, repeating four times over a 10-minute period.

  • Centrifuge the sample at approximately 900 x g for 10 minutes.[1]

  • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50 °C.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS/MS analysis.[4]

G QuEChERS Extraction Workflow for this compound sample 0.5g Ground Sample add_solvent Add 5mL Extraction Solvent (Ammonium Carbonate/Acetonitrile) sample->add_solvent vortex_mix Vortex & Mix (30 min) add_solvent->vortex_mix add_salts Add MgSO4 & NaCl vortex_mix->add_salts vortex_centrifuge Vortex & Centrifuge (10 min) add_salts->vortex_centrifuge collect_supernatant Collect 2mL Acetonitrile Phase vortex_centrifuge->collect_supernatant evaporate Evaporate to Dryness (Nitrogen, 50°C) collect_supernatant->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis HPLC or LC-MS/MS Analysis reconstitute->analysis

QuEChERS extraction workflow for this compound analysis.
HPLC-FLD Quantification Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence Detector (FLD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A binary gradient of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate).[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL[7]

  • Column Temperature: 28 °C[7]

  • Fluorescence Detection: Excitation wavelength of 310 nm and an emission wavelength of 410 nm.[9]

Protocol:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

G HPLC-FLD Analysis Workflow reconstituted_sample Reconstituted Sample Extract hplc_injection Inject into HPLC System reconstituted_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 310nm, Em: 410nm) separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Workflow for the analysis of this compound by HPLC-FLD.
LC-MS/MS Quantification Protocol

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: Reversed-phase C18 column (e.g., Phenomenex Gemini 5μm C18 110Å, 150 x 2.0 mm).[8]

  • Mobile Phase A: 2.08 mM Ammonium Carbonate in Water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Gradient: 95% A to 20% A in 15 minutes[8]

  • Flow Rate: 0.5 mL/min[8]

  • Injection Volume: 10 µL[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. A common transition is m/z 534 to m/z 268.[9]

Protocol:

  • Optimize MS/MS parameters for this compound by direct infusion of a standard solution.

  • Develop an MRM method with at least two transitions for confirmation.

  • Prepare a calibration curve using matrix-matched standards to compensate for matrix effects.

  • Inject the prepared sample extracts.

  • Quantify this compound based on the peak area of the specific MRM transitions.

This compound's Mechanism of Action: Signaling Pathways

This compound's toxicity is primarily attributed to its interaction with dopamine and serotonin receptors, leading to vasoconstriction and other physiological effects.

Dopamine D2 Receptor Pathway

This compound is a potent agonist of the dopamine D2 receptor.[3] This interaction is believed to be a key mechanism underlying many of the symptoms of fescue toxicosis. Activation of the D2 receptor by this compound can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G This compound and the Dopamine D2 Receptor Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound This compound->D2R Agonist Binding ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Prolactin Secretion) cAMP->Response Downregulation

This compound's agonistic action on the dopamine D2 receptor.
Serotonin 5-HT2A Receptor Interaction

This compound also interacts with serotonin receptors, particularly the 5-HT2A subtype, to induce vasoconstriction.[10][11] The nature of this interaction can be complex, with this compound acting as both a partial agonist and an antagonist depending on the context and duration of exposure.[12][13] This dual activity contributes to its potent and sustained vasoconstrictive effects.

G This compound's Interaction with the Serotonin 5-HT2A Receptor cluster_membrane Vascular Smooth Muscle Cell Membrane S_R Serotonin 5-HT2A Receptor PLC Phospholipase C S_R->PLC Activation IP3_DAG IP3 & DAG Increase PLC->IP3_DAG This compound This compound This compound->S_R Binding Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction

This compound-induced vasoconstriction via the 5-HT2A receptor.

References

QuEChERS Method for Ergovaline Extraction in Straw and Seed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovaline, a potent ergot alkaloid produced by the endophyte Epichloë coenophiala found in tall fescue (Festuca arundinacea), is a significant concern in the agricultural and veterinary sectors.[1][2] It is the primary toxin responsible for "fescue toxicosis" in livestock, leading to vasoconstriction and reproductive issues.[1][2] Accurate and efficient quantification of this compound in tall fescue seed and straw is crucial for managing livestock health and ensuring feed safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined and reliable approach for extracting this compound, offering a significant improvement over traditional, solvent-intensive methods like solid-phase extraction (SPE).[1][2][3] This document provides detailed application notes and protocols for the extraction of this compound from tall fescue seed and straw using a validated QuEChERS procedure followed by high-performance liquid chromatography with fluorescence detection (HPLC-FLD).[1]

Principle of the Method

The QuEChERS method is a two-step process involving a solvent extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. For this compound extraction, the sample is first homogenized and extracted with an acetonitrile/aqueous buffer solution. The addition of salts induces phase separation, partitioning the this compound into the acetonitrile layer. A subsequent cleanup step may be employed if necessary, although for this compound in tall fescue, the extraction has been optimized to often eliminate the need for a separate cleanup step.[4] The final extract is then analyzed by HPLC-FLD.

Quantitative Data Summary

The following tables summarize the performance characteristics of the optimized QuEChERS method for this compound determination in tall fescue seed and straw.[1][2]

Table 1: Method Validation Parameters for this compound in Tall Fescue Seed and Straw [1][2]

ParameterTall Fescue SeedTall Fescue Straw
Linearity (µg/kg)100 - 3500100 - 3500
Limit of Detection (LOD) (µg/kg)3730
Limit of Quantitation (LOQ) (µg/kg)100100
Accuracy (%)9898

Table 2: Precision of the QuEChERS Method for this compound [1][2]

PrecisionTall Fescue Seed (%)Tall Fescue Straw (%)
Intraday3.01.6
Interday3.81.0

Table 3: Recovery Rates of this compound using the Optimized QuEChERS Method [1][2][3]

MatrixSpiking Level (µg/kg)Mean Recovery (%)
Tall Fescue Seed10091.3 - 97.2
100091.3 - 97.2
250091.3 - 97.2
Tall Fescue Straw10089.6 - 98.1
100089.6 - 98.1
250089.6 - 98.1

Experimental Protocols

Materials and Reagents
  • Extraction Solvent: 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v).[1][2]

  • Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[2]

  • This compound Standard: For calibration and spiking.

  • Sample Grinder: To homogenize straw and seed samples.

  • Centrifuge Tubes: 50 mL polypropylene tubes.

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • HPLC with Fluorescence Detector

Sample Preparation
  • Grind the tall fescue seed or straw samples to a fine, homogenous powder.

QuEChERS Extraction Protocol
  • Extraction:

    • Weigh 0.5 g of the ground sample into a 50 mL centrifuge tube.[2]

    • Add 5 mL of the extraction solvent (2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v).[2]

    • Vortex for 30 seconds.[2]

    • Place on a rotary mixer for 30 minutes.[2]

  • Partitioning:

    • Add 0.4 g of MgSO₄ and 0.1 g of NaCl to the tube.[2]

    • Immediately cap and vortex for 10 seconds, repeating this four times over a 10-minute period.[2]

    • Centrifuge at 913 x g for 10 minutes.[2]

  • Final Extract Preparation:

    • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.[2]

    • Evaporate the solvent to dryness at 50 °C under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[4]

HPLC-FLD Analysis
  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium carbonate).

  • Fluorescence Detection: Excitation and emission wavelengths optimized for this compound.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_analysis Analysis Sample Tall Fescue Straw or Seed Sample Grind Grind to Homogenous Powder Sample->Grind Weigh Weigh 0.5 g of Sample Grind->Weigh AddSolvent Add 5 mL Extraction Solvent (2.1 mM Ammonium Carbonate/Acetonitrile) Weigh->AddSolvent Vortex1 Vortex for 30s AddSolvent->Vortex1 Mix Rotary Mix for 30 min Vortex1->Mix AddSalts Add 0.4 g MgSO₄ and 0.1 g NaCl Mix->AddSalts Vortex2 Vortex 4x over 10 min AddSalts->Vortex2 Centrifuge Centrifuge at 913 x g for 10 min Vortex2->Centrifuge CollectSupernatant Collect 2 mL Acetonitrile Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness under N₂ CollectSupernatant->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute HPLC HPLC-FLD Analysis Reconstitute->HPLC

Caption: Workflow for QuEChERS-based extraction of this compound from straw and seed.

Discussion

The presented QuEChERS method offers a rapid, efficient, and reliable alternative to traditional extraction techniques for this compound analysis.[1][2][3] The optimized extraction solvent, 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v), provides high and consistent recovery rates for both tall fescue seed and straw.[1][2][3] The method demonstrates excellent linearity, low limits of detection and quantification, and high accuracy and precision, making it suitable for routine analysis in a high-throughput laboratory setting.[1][2] Furthermore, this method eliminates the use of hazardous chlorinated solvents, contributing to a safer laboratory environment.[1][3] The good correlation with established SPE methods further validates its applicability for accurate this compound quantification.[1][3]

References

In Vitro Effects of Ergovaline on Cell Cultures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of ergovaline, a major ergot alkaloid produced by endophytic fungi in tall fescue grass. Ingestion of this compound by livestock can lead to fescue toxicosis, a condition characterized by vasoconstriction, reduced feed intake, and decreased milk production.[1] Understanding the cellular mechanisms of this compound toxicity is crucial for developing mitigation strategies and assessing its potential risks. This document summarizes key quantitative data, provides detailed experimental protocols for relevant cell-based assays, and illustrates the known signaling pathways affected by this compound.

Data Presentation: Summary of Quantitative Effects of this compound on Various Cell Cultures

The following tables summarize the quantitative data on the effects of this compound on different cell types as reported in the scientific literature.

Table 1: Cytotoxicity of this compound on Human Colon Adenocarcinoma (Caco-2) Cells

AssayDifferentiation StateExposure TimeThis compound Concentration (M)EffectReference(s)
MTT, alamarBlue, DNA QuantitationUndifferentiated24 hours1 x 10⁻⁴Cell viability reduced to 52-74% of control[2]
MTT, alamarBlue, DNA QuantitationUndifferentiated72 hours1 x 10⁻⁴Cell viability reduced to ~10% of control[2]

Table 2: Vasoconstrictive Effects of this compound on Bovine Lateral Saphenous Vein

ParameterValue (M)Reference(s)
Initial Contractile Response1 x 10⁻⁸
IC₅₀1.5 x 10⁻¹⁰

Table 3: this compound Interaction with Dopamine D2 Receptors in GH4ZR7 Cells

ParameterCompoundValue (nM)Reference(s)
Kᵢ (inhibition constant)This compound6.9 ± 2.6[1]
EC₅₀ (cAMP inhibition)This compound8 ± 2[1]
EC₅₀ (cAMP inhibition)Ergotamine2 ± 1[1]
EC₅₀ (cAMP inhibition)α-ergocryptine28 ± 2[1]
EC₅₀ (cAMP inhibition)Ergonovine47 ± 2[1]
EC₅₀ (cAMP inhibition)Dopamine8 ± 1[1]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on a selected cell line (e.g., Caco-2, SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase.

Materials:

  • Target cell line (e.g., Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for Caco-2).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M).

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the existing medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.

  • Incubation:

    • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: In Vitro Vasoconstriction Assay using Bovine Lateral Saphenous Vein

This protocol details the methodology for assessing the vasoconstrictive effects of this compound using isolated bovine lateral saphenous veins in a multi-wire myograph system.

Materials:

  • Bovine lateral saphenous veins

  • Modified Krebs-Henseleit oxygenated buffer (95% O₂/5% CO₂; pH 7.4)

  • Multi-wire myograph system

  • This compound stock solution

  • Norepinephrine (as a reference vasoconstrictor)

Procedure:

  • Tissue Preparation:

    • Obtain fresh bovine lateral saphenous veins from a local abattoir and transport them in ice-cold Krebs-Henseleit buffer.

    • Clean the veins of excess fat and connective tissue.

    • Slice the veins into 2-3 mm cross-sections.

  • Myograph Setup and Equilibration:

    • Suspend the vein sections in the myograph chambers containing 5 mL of oxygenated Krebs-Henseleit buffer at 37°C.

    • Allow the tissue to equilibrate at a tension of 1 g for 90 minutes. Replace the buffer every 15-20 minutes during equilibration.

  • Experimental Procedure:

    • After equilibration, obtain a reference contraction by exposing the tissue to a single dose of norepinephrine (e.g., 1 x 10⁻⁴ M).

    • Wash the tissue with fresh buffer until the tension returns to baseline.

    • Administer increasing doses of this compound (e.g., 10⁻¹¹ M to 10⁻⁴ M) cumulatively or in 15-minute intervals after buffer replacement.

    • Record the contractile response for each concentration.

  • Data Analysis:

    • Normalize the contractile response data as a percentage of the maximal response induced by the reference dose of norepinephrine.

    • Plot the concentration-response curve and determine the EC₅₀ or IC₅₀ value for this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through its interaction with serotonergic and dopaminergic receptor systems.

Serotonin (5-HT) Receptor Signaling

This compound is a potent agonist at 5-HT₂ₐ receptors, which are predominantly involved in vasoconstriction in bovine vasculature.[3][4] The activation of these G-protein coupled receptors (GPCRs) leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium levels, along with the activation of PKC, lead to the contraction of smooth muscle cells. Interestingly, the duration of this compound exposure can influence its effect, acting as an agonist with simultaneous exposure to serotonin, and as an antagonist after prolonged pre-exposure.[5]

Gq_PLC_Pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A binds Gq Gαq HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

This compound-induced 5-HT2A receptor signaling pathway.
Dopamine D2 Receptor Signaling

This compound binds with high affinity to dopamine D2 receptors and acts as an agonist.[1] These receptors are coupled to inhibitory G-proteins (Gαi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP levels can have various downstream effects, including the modulation of ion channel activity and gene expression. Additionally, the βγ subunits of the G-protein can activate other signaling pathways, such as the Erk1/2 pathway. D2 receptor activation can also lead to the recruitment of β-arrestin, which can initiate G-protein-independent signaling cascades.[6][7]

Gi_cAMP_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R binds Gi Gαi/o D2R->Gi activates beta_arrestin β-Arrestin D2R->beta_arrestin recruits beta_gamma Gβγ Gi->beta_gamma AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response G_protein_independent G-protein Independent Signaling beta_arrestin->G_protein_independent G_protein_independent->Cellular_Response

This compound-induced Dopamine D2 receptor signaling.

Experimental Workflow for In Vitro this compound Studies

The following diagram outlines a general workflow for investigating the in vitro effects of this compound on a chosen cell culture model.

experimental_workflow start Start cell_culture Cell Line Selection and Culture start->cell_culture treatment Cell Treatment with This compound cell_culture->treatment ergovaline_prep This compound Stock Solution Preparation ergovaline_prep->treatment cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, alamarBlue) treatment->cytotoxicity vasoconstriction Vasoconstriction Assay (for smooth muscle cells) treatment->vasoconstriction receptor_binding Receptor Binding/ Signaling Assays treatment->receptor_binding data_analysis Data Analysis (IC50/EC50 determination) cytotoxicity->data_analysis vasoconstriction->data_analysis receptor_binding->data_analysis end End data_analysis->end

General experimental workflow for this compound studies.

References

Application Notes and Protocols for Ergovaline Analysis in Veterinary Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ergovaline Analysis in Veterinary Health

This compound, a potent ergopeptine alkaloid, is a mycotoxin produced by the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum), which commonly infects tall fescue (Festuca arundinacea) grass.[1] The consumption of endophyte-infected tall fescue is a significant concern in livestock production, leading to a condition known as fescue toxicosis. This condition is responsible for substantial economic losses annually due to its adverse effects on animal health and productivity.

The clinical signs of fescue toxicosis are primarily attributed to the vasoconstrictive properties of this compound.[2] This vasoconstriction can lead to reduced blood flow to peripheral tissues, causing a range of symptoms including:

  • Fescue Foot: Lameness and, in severe cases, gangrene of the extremities such as the hooves, tail, and ears, particularly in cold weather.[2]

  • Summer Slump: Characterized by hyperthermia (elevated body temperature), reduced feed intake, decreased weight gain, and a rough hair coat.[2]

  • Reproductive Issues: Poor conception rates, prolonged gestation, agalactia (lack of milk production), and thickened placentas in mares.[3]

Given these serious health implications, accurate and reliable quantification of this compound in animal feed, forages, and biological samples is crucial for diagnosing fescue toxicosis, managing animal health, and ensuring feed safety. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques relevant to veterinary diagnostics.

Analytical Methods for this compound Quantification

Several analytical methods are employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

  • HPLC-FLD is a robust and widely used method for this compound analysis, offering good sensitivity and selectivity.

  • LC-MS/MS provides the highest sensitivity and specificity, making it ideal for detecting very low concentrations of this compound and its metabolites in complex biological matrices.

  • ELISA is a high-throughput screening method that is rapid and can be cost-effective for analyzing a large number of samples, though it may have limitations in specificity compared to chromatographic methods.[4]

Data Presentation: Quantitative Method Comparison

The following tables summarize the performance characteristics of the different analytical methods for this compound determination.

Table 1: Performance Characteristics of HPLC-FLD Methods for this compound Analysis

MatrixExtraction MethodLinearity (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Tall Fescue SeedQuEChERS100 - 35003710091 - 101[1]
Tall Fescue StrawQuEChERS100 - 35003010091 - 101[1]
Animal Tissues (Liver)Chloroform Extraction & SPE-150500~91[5]
Animal Tissues (Fat)Chloroform Extraction & SPE-150830~65[5]
FeedstuffsAlkaline Chloroform & SPE-~50 (ergotamine)-~93 (ergotamine)[6]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis

MatrixLinearityLODLOQRecovery (%)Reference
Vascular Tissue0.1 - 40 pmol0.05 pmol0.1 pmol68.4 - 111.0[1]
Animal Feed> 0.995 (R²)7 ng/mL20 ng/mL90.6 - 120[7]
Perennial Ryegrass> 0.99 (R²)0.2 ng/mL0.8 ng/mL-[8]

Table 3: Performance Characteristics of Competitive ELISA for Ergot Alkaloids

Kit/MethodMatrixRangeCommentsReference
Agrinostics Phytoscreen PTPlant Tissues0 - 4 ppmQuantitative for total ergot alkaloids.[2][9]
Agrinostics Phytoscreen UrineUrine0 - 100 ppbQuantitative for total ergot alkaloids.[10]
Research ELISASeed and Straw-Semi-quantitative, showed variability compared to HPLC.[4][4]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for accurate this compound analysis due to the compound's instability.[11]

4.1.1 Forage and Feed Samples:

  • Pasture Sampling: Collect a representative sample by walking in a zig-zag or "W" pattern across the pasture and collecting 20-30 random handfuls of fescue grass at grazing height.[12]

  • Hay Sampling: Use a hay probe to collect core samples from 10-20 bales.

  • Feed Sampling: Collect multiple subsamples from different locations in the feed bunk or storage container.

  • Sample Handling: Immediately place collected forage samples on ice and transport them to the laboratory the same day.[12] If immediate analysis is not possible, samples should be frozen at -20°C.[11] Dry feed samples should be stored in a cool, dark place.

4.1.2 Biological Samples:

  • Serum/Plasma: Collect blood in appropriate tubes (e.g., red-top for serum, EDTA for plasma). Centrifuge to separate serum or plasma and store frozen at -20°C or below until analysis.

  • Urine: Collect a clean catch of urine and store frozen at -20°C or below.

  • Tissues: Collect tissue samples (e.g., liver, fat) during necropsy, rinse with saline, blot dry, and freeze immediately at -80°C.

Sample Preparation Protocols

4.2.1 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Forage Samples

This method is efficient for extracting this compound from tall fescue seed and straw.[1]

  • Weigh 1 g of homogenized and lyophilized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v).

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • The extract is ready for HPLC-FLD or LC-MS/MS analysis.

4.2.2 Solid Phase Extraction (SPE) for Animal Tissues

This protocol is suitable for cleaning up extracts from complex biological matrices like liver and fat.[5]

  • Homogenize 1 g of tissue with an appropriate buffer (e.g., phosphate buffer for liver).

  • Extract the homogenate with an alkaline chloroform solution.

  • Centrifuge and collect the chloroform layer.

  • Condition an SPE cartridge (e.g., silica-based) with chloroform.

  • Load the chloroform extract onto the SPE cartridge.

  • Wash the cartridge with acetone/chloroform to remove interferences.

  • Elute this compound with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

Analytical Protocols

4.3.1 HPLC with Fluorescence Detection (HPLC-FLD)

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Fluorescence Detection: Excitation at 310 nm and emission at 410 nm.

  • Quantification: Prepare a calibration curve using certified this compound standards.

4.3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column suitable for UHPLC or HPLC.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or ammonium formate.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use a calibration curve prepared with certified this compound standards, and an internal standard is recommended for improved accuracy.

4.3.3 Competitive ELISA (General Protocol)

This is a general protocol for a competitive ELISA. For specific commercial kits, the manufacturer's instructions must be followed.

  • Coating: Coat a 96-well microtiter plate with an this compound-specific antibody. Incubate and then wash.

  • Blocking: Add a blocking buffer to block any non-specific binding sites. Incubate and then wash.

  • Competition: Add standards or samples and a fixed amount of enzyme-labeled this compound (conjugate) to the wells. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the conjugate to produce a color.

  • Incubation: Incubate for a set period to allow color development.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The color intensity is inversely proportional to the this compound concentration in the sample.

Visualizations: Experimental Workflows

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Forage/Feed Sample Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 310nm, Em: 410nm) Separate->Detect Quantify Quantification vs. Standards Detect->Quantify

Caption: HPLC-FLD workflow for this compound analysis in forage.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Serum, Urine, Tissue) Extract Extraction (e.g., LLE, SPE) Sample->Extract Cleanup Extract Cleanup Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute Inject Inject into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow for this compound in biological samples.

ELISA_Workflow cluster_steps Competitive ELISA Protocol Coat Coat Plate with Antibody Block Block Plate Coat->Block AddSample Add Sample/Standard & Conjugate Block->AddSample Incubate Incubate (Competition) AddSample->Incubate Wash Wash Plate Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate Develop Color Development AddSubstrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read

Caption: General workflow for competitive ELISA.

Conclusion

The accurate determination of this compound is essential for the diagnosis and management of fescue toxicosis in livestock. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in veterinary diagnostics. The choice of analytical method will depend on the specific application, required sensitivity, and available resources. By following standardized and validated protocols, reliable data can be generated to ensure animal health and welfare, and to mitigate the economic impact of fescue toxicosis.

References

Application of Ergovaline in Vasoconstriction Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ergovaline in experimental models of vasoconstriction. This compound, a prominent ergot alkaloid produced by endophytic fungi in tall fescue and other grasses, is a potent vasoconstrictor. Understanding its mechanisms of action is crucial for studying fescue toxicosis in livestock and for its potential application as a pharmacological tool in vascular research.[1] This document outlines detailed protocols for ex vivo and in vivo studies, summarizes key quantitative data, and illustrates the signaling pathways involved in this compound-induced vasoconstriction.

Data Presentation

The following tables summarize quantitative data from various studies on this compound-induced vasoconstriction, providing a comparative reference for researchers.

Table 1: In Vitro Vasoconstriction Data for this compound and Related Compounds

CompoundTissue/Vessel TypeAssay TypeEndpointValueReference
This compoundBovine Lateral Saphenous VeinWire MyographyIC₅₀1.5 x 10⁻¹⁰ M[1][2]
This compoundBovine Lateral Saphenous VeinWire Myography-logEC₅₀4.46 - 5.06[3]
ErgotamineBovine Lateral Saphenous VeinWire Myography-logEC₅₀6.66 ± 0.17 M[1]
ErgotamineBovine Lateral Saphenous VeinWire Myography-logEC₅₀4.89 - 5.18[3]
Serotonin (5-HT)Bovine Lateral Saphenous VeinWire MyographyIC₅₀7.57 x 10⁻⁷ M[2]

Table 2: Effects of this compound Pre-Exposure on Vascular Dimensions

TreatmentVesselChange in Internal DiameterChange in External DiameterWall ThicknessReference
This compound (≥ 1 x 10⁻⁹ M)Bovine Lateral Saphenous VeinDecreased (p < 0.05)Not specifiedNot affected[2]
This compound (≥ 1 x 10⁻¹⁰ M)Bovine Lateral Saphenous VeinNot specifiedDecreased (p < 0.05)Not affected[2]
Serotonin (≥ 1 x 10⁻⁷ M)Bovine Lateral Saphenous VeinDecreased (p < 0.05)Decreased (p < 0.05)Not affected[2]

Experimental Protocols

Protocol 1: Ex Vivo Vasoconstriction Assay Using Wire Myography

This protocol details the methodology for assessing the vasoconstrictive effects of this compound using isolated bovine lateral saphenous veins in a multi-wire myograph system.[1]

1. Tissue Collection and Preparation:

  • Obtain fresh bovine lateral saphenous veins from a local abattoir.

  • Transport the veins to the laboratory in cold, oxygenated Krebs-Henseleit buffer.

  • Krebs-Henseleit Buffer Composition (in mM): NaCl (118.4), KCl (4.7), CaCl₂ (2.5), MgSO₄·7H₂O (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), and glucose (11.1).[1]

  • Continuously aerate the buffer with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[1]

  • Carefully clean the veins of excess fat and connective tissue.

  • Slice the cleaned segments into 2-3 mm cross-sections.[3][4]

2. Myograph Setup and Equilibration:

  • Mount the venous cross-sections in a multi-wire myograph chamber containing 5 mL of the oxygenated Krebs-Henseleit buffer maintained at 37°C.[4]

  • Allow the tissue to equilibrate at a tension of 1 gram for 90 minutes. During this period, replace the buffer every 15-20 minutes.[4]

3. Experimental Procedure:

  • After equilibration, induce a reference contraction with a high concentration of a standard agonist, such as norepinephrine (1 x 10⁻⁴ M), to assess the viability of the tissue.[4]

  • Wash the tissue with fresh buffer until the tension returns to baseline.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Administer increasing cumulative doses of this compound (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁴ M) to the myograph chamber at 15-minute intervals, without washing out the previous dose.[4]

  • Record the isometric tension generated by the venous rings after each addition.

4. Data Analysis:

  • Normalize the contractile responses to the maximal contraction induced by the reference agonist (e.g., norepinephrine).

  • Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) value for this compound.

G cluster_prep Tissue Preparation cluster_myograph Myograph Procedure cluster_analysis Data Analysis A Bovine Lateral Saphenous Vein Collection B Transport in Cold, Oxygenated Krebs-Henseleit Buffer A->B C Cleaning and Slicing (2-3 mm sections) B->C D Mounting in Wire Myograph C->D E Equilibration (90 min, 37°C, 1g tension) D->E F Reference Contraction (Norepinephrine) E->F G Cumulative Dosing of this compound F->G H Record Isometric Tension G->H I Normalize Data H->I J Plot Concentration-Response Curve I->J K Calculate EC50 J->K

Ex Vivo Vasoconstriction Assay Workflow

Protocol 2: In Vivo Assessment of Vasoconstriction Using Doppler Ultrasonography

This protocol describes a non-invasive method to evaluate this compound-induced vasoconstriction in live animals, such as goats or cattle.[5]

1. Animal Preparation:

  • Acclimate the animals to the experimental setting to minimize stress.

  • Administer this compound through a suitable route, such as oral consumption of this compound-containing feed or ruminal infusion.[5]

2. Ultrasonography Procedure:

  • Use a high-frequency linear array transducer for B-mode and color Doppler ultrasonography.

  • Identify a peripheral artery of interest, such as the caudal or carotid artery.[3][5]

  • Obtain cross-sectional and longitudinal images of the artery.

  • Measure the luminal diameter and cross-sectional area of the artery at baseline (pre-ergovaline administration) and at various time points post-administration.

  • Measure blood flow velocity using Doppler mode.

3. Data Analysis:

  • Calculate the percentage change in arterial diameter and cross-sectional area from baseline to assess the degree of vasoconstriction.

  • Analyze changes in blood flow parameters to determine the hemodynamic effects of this compound.

Signaling Pathways

This compound-induced vasoconstriction is primarily mediated through its interaction with biogenic amine receptors, particularly serotonin (5-HT) and α-adrenergic receptors on vascular smooth muscle cells.[6][7][8]

Key Signaling Events:

  • Receptor Binding: this compound binds to 5-HT₂ₐ and other serotonin receptor subtypes, as well as α-adrenergic receptors.[9][10] The duration of exposure can influence whether this compound acts as an agonist or an antagonist at these receptors.[9][11]

  • G-Protein Activation: Receptor activation leads to the stimulation of G-protein coupled pathways, specifically the Gq/11 pathway.[2]

  • Phospholipase C Activation: Activated Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2]

  • Smooth Muscle Contraction: The increase in intracellular Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

The vasoconstrictive effects of this compound are known to be sustained, suggesting a persistent interaction with its receptors.[4][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol erg This compound rec 5-HT2A / Adrenergic Receptor erg->rec Binds gp Gq/11 rec->gp Activates plc Phospholipase C (PLC) gp->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to Receptor ca Ca2+ sr->ca Releases contract Smooth Muscle Contraction (Vasoconstriction) ca->contract Initiates

This compound-Induced Vasoconstriction Signaling

References

High-Throughput Screening for Ergovaline in Forage Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovaline, a potent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala, is the primary causative agent of fescue toxicosis in livestock that consume infected tall fescue (Festuca arundinacea). This condition leads to significant economic losses due to reduced weight gain, decreased milk production, and reproductive issues. Accurate and efficient quantification of this compound in forage is crucial for managing livestock health, developing this compound-resistant fescue varieties, and for research into the toxicological effects of this alkaloid.

These application notes provide detailed protocols for high-throughput screening of this compound in forage samples using three common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be adaptable for automation to increase sample throughput.

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate this compound analysis. This compound concentration can vary significantly depending on the part of the plant, season, and environmental conditions.[1]

Protocol 1: Field Sample Collection

  • Each pasture or field should be sampled separately.[1]

  • Walk in a zig-zag or "W" pattern across the field, collecting samples from 20-30 random locations to ensure a representative sample.[1]

  • At each location, collect a handful of fescue grass, including the entire above-ground portion of the plant.[2]

  • Combine all collected handfuls into a single composite sample for the field.

  • Immediately place the composite sample in a plastic bag and store it on ice for transport.[1]

  • For immediate analysis, keep the sample on ice. For longer-term storage, freeze the sample at -20°C.[1]

Protocol 2: Sample Homogenization

  • Lyophilize (freeze-dry) the collected forage samples to remove moisture.

  • Grind the dried samples using a Wiley mill or a similar grinder to pass through a 0.5 mm screen.

  • Store the homogenized powder in airtight containers at -20°C until extraction.

Analytical Methods and Protocols

Three primary methods are detailed below, ranging from rapid screening to highly sensitive and specific quantification.

Method 1: Competitive ELISA (cELISA) for High-Throughput Screening

ELISA is a cost-effective and rapid method suitable for screening a large number of samples.[3] It is generally considered semi-quantitative but can be quantitative within a specific range. Commercial kits, such as the Agrinostics Phytoscreen® Ergot Alkaloid Kit, are available for this purpose.[4][5][6][7]

Protocol 3: General Competitive ELISA Protocol (96-Well Plate)

Note: This is a general protocol. Always follow the specific instructions provided with your commercial ELISA kit.

  • Sample Extraction:

    • Weigh 0.1 g of homogenized forage sample into a microcentrifuge tube.

    • Add 1 mL of an appropriate extraction solvent (e.g., 80% methanol).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Dilute the supernatant with the assay buffer provided in the kit. The dilution factor will depend on the expected this compound concentration and the kit's detection range.

  • ELISA Procedure:

    • Add standards, controls, and diluted sample extracts to the appropriate wells of the antibody-coated 96-well microplate.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate the plate according to the kit's instructions (e.g., 1 hour at room temperature). During this step, free this compound in the sample competes with the this compound-enzyme conjugate for binding to the antibodies on the plate.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

Method 2: HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and sensitive method for the quantification of this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is well-suited for high-throughput sample preparation for HPLC analysis.

Protocol 4: QuEChERS Extraction and HPLC-FLD Analysis

  • QuEChERS Extraction:

    • Weigh 0.5 g of homogenized forage sample into a 50 mL centrifuge tube.

    • Add 5 mL of 2.1 mM ammonium carbonate in 50% acetonitrile/water (v/v).

    • Vortex for 30 seconds and then shake on a rotary mixer for 30 minutes.

    • Add 0.4 g of anhydrous magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl).

    • Vortex immediately and intermittently for 10 minutes.

    • Centrifuge at ≥ 3000 x g for 10 minutes.[8]

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[8]

  • HPLC-FLD Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium carbonate).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 310 nm and emission at 410 nm.

  • Quantification:

    • Prepare a series of this compound standards in the mobile phase.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Quantify this compound in the samples by comparing their peak areas to the standard curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for this compound analysis and is considered the "gold standard" for confirmatory analysis.[9]

Protocol 5: LC-MS/MS Analysis

  • Sample Preparation: The QuEChERS extraction method described in Protocol 4 is also suitable for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard (e.g., ergotamine).

  • Quantification:

    • Use an internal standard (e.g., ergotamine) to correct for matrix effects and variations in instrument response.

    • Prepare calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

    • Quantify this compound in the samples using the calibration curve.

Data Presentation and Comparison

The choice of method depends on the specific research needs, balancing throughput, sensitivity, and cost.

Table 1: Comparison of Analytical Methods for this compound Detection

ParameterCompetitive ELISAHPLC-FLDLC-MS/MS
Principle Antibody-antigen bindingChromatographic separation and fluorescence detectionChromatographic separation and mass-based detection
Specificity Good (potential cross-reactivity)HighVery High
Sensitivity (LOD) ~50-100 ppb (kit dependent)~30-40 µg/kg (ppb)[10]~7 ng/mL (ppb)
Quantitation (LOQ) ~100-200 ppb (kit dependent)100 µg/kg (ppb)[10]20 ng/mL (ppb)
Throughput Very High (hundreds of samples/day)Moderate (20-50 samples/day)Moderate (20-50 samples/day)
Cost per Sample LowModerateHigh
Equipment Cost Low (plate reader)Moderate (HPLC system)High (LC-MS/MS system)
Primary Use High-throughput screeningRoutine quantificationConfirmatory analysis, low-level detection

Table 2: Performance Characteristics of QuEChERS-HPLC-FLD Method [10]

ParameterValue (Tall Fescue Seed)Value (Tall Fescue Straw)
Linearity Range 100-3500 µg/kg100-3500 µg/kg
Limit of Detection (LOD) 37 µg/kg30 µg/kg
Limit of Quantitation (LOQ) 100 µg/kg100 µg/kg
Accuracy (% Recovery) 98%98%
Intra-day Precision (%RSD) 3.0%1.6%
Inter-day Precision (%RSD) 3.8%1.0%

High-Throughput Automation

To further increase throughput, the sample preparation and analysis steps can be automated using robotic liquid handling systems.

  • Automated QuEChERS: Robotic systems can perform the solvent and salt additions, shaking, and centrifugation steps of the QuEChERS protocol in a 96-well plate format.[9] This reduces manual labor and improves reproducibility.[9]

  • Automated ELISA: ELISA is inherently well-suited for automation. Liquid handlers can perform all pipetting steps, and integrated plate washers and readers can complete the entire workflow with minimal user intervention.

  • Autosamplers: Both HPLC and LC-MS systems can be equipped with autosamplers that can hold multiple 96-well plates for unattended analysis of prepared extracts.

Visualized Workflows

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_ELISA ELISA cluster_HPLC HPLC-FLD cluster_LCMS LC-MS/MS cluster_2 Data Analysis SampleCollection Forage Sample Collection Homogenization Freeze-Drying & Grinding SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile/Water, Salts) Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration ELISA_Plate Add to Antibody-Coated Plate Filtration->ELISA_Plate HPLC_Inject Inject into HPLC Filtration->HPLC_Inject LCMS_Inject Inject into LC-MS/MS Filtration->LCMS_Inject ELISA_Incubate Incubate with Enzyme Conjugate ELISA_Plate->ELISA_Incubate ELISA_Wash Wash Plate ELISA_Incubate->ELISA_Wash ELISA_Substrate Add Substrate & Incubate ELISA_Wash->ELISA_Substrate ELISA_Read Read Absorbance ELISA_Substrate->ELISA_Read Data_Analysis Standard Curve & Quantification ELISA_Read->Data_Analysis HPLC_Separate C18 Column Separation HPLC_Inject->HPLC_Separate HPLC_Detect Fluorescence Detection (Ex: 310 nm, Em: 410 nm) HPLC_Separate->HPLC_Detect HPLC_Detect->Data_Analysis LCMS_Separate C18 Column Separation LCMS_Inject->LCMS_Separate LCMS_Detect Tandem MS Detection (MRM) LCMS_Separate->LCMS_Detect LCMS_Detect->Data_Analysis

Caption: General workflow for this compound analysis in forage samples.

G cluster_0 Manual/Semi-Automated Steps cluster_1 Automated Liquid Handler Workflow cluster_2 Automated Analysis Weighing Weigh Homogenized Samples into 96-well block AddSolvent Dispense Extraction Solvent Weighing->AddSolvent Shake1 Shake/Vortex AddSolvent->Shake1 AddSalts Dispense QuEChERS Salts Shake1->AddSalts Shake2 Shake/Vortex AddSalts->Shake2 Centrifuge Automated Centrifugation Shake2->Centrifuge Transfer Transfer Supernatant to new 96-well plate Centrifuge->Transfer Autosampler Plate transfer to LC-MS/MS Autosampler Transfer->Autosampler Analysis Sequential Injection & Analysis Autosampler->Analysis

Caption: Automated high-throughput QuEChERS workflow.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ergovaline in Stored Tall Fescue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of ergovaline in stored tall fescue samples. Adherence to proper sample handling and storage protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in tall fescue samples?

A1: this compound is an unstable compound susceptible to degradation. The primary factors influencing its stability are:

  • Temperature: this compound degrades at ambient (22°C) and refrigerated (5°C) temperatures. Significant losses can occur within the first 24 hours of storage[1][2].

  • Light: Exposure to UV light, even for a short duration of 2 hours, can lead to significant this compound loss[1][2].

  • Storage Duration: The most substantial degradation occurs within the first 24 hours after harvesting. After this initial period, this compound levels in samples stored at -20°C show little change for up to 28 days[1][2].

  • Sample Handling: Improper transportation, such as in a warm vehicle, can accelerate degradation. Samples should be kept on ice immediately after collection[1][2].

Q2: What is the optimal temperature for long-term storage of tall fescue samples for this compound analysis?

A2: For long-term storage, it is recommended to freeze tall fescue samples at -20°C[1][2]. While a significant loss of this compound is still expected within the first 24 hours, freezing minimizes further degradation for up to 28 days[1][2].

Q3: How quickly do I need to process my samples after collection?

A3: To obtain the most accurate results that reflect the this compound levels in the field, samples should be transported on ice to the laboratory for analysis on the same day of harvest[1]. If same-day analysis is not feasible, samples should be immediately frozen at -20°C[1][2].

Q4: Does the initial concentration of this compound in the plant material affect its stability?

A4: Yes, there is evidence to suggest that tall fescue with higher initial concentrations of this compound may experience a greater percentage loss in the first 24 hours of storage compared to material with lower concentrations[1].

Q5: Should I dry my tall fescue samples before storage?

A5: The provided research primarily focuses on the storage of fresh plant material that is then frozen. While drying is a common practice for preserving plant material, the process of drying itself, especially if it involves heat and light, can lead to significant this compound degradation[3]. For accurate this compound quantification, immediate freezing of fresh samples is the recommended approach.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent this compound readings across replicate samples. Improper sample collection and handling.Ensure a representative sample is collected by taking subsamples from multiple locations in a zig-zag pattern across the field. Immediately place samples on ice after collection to prevent degradation during transport[4].
Non-homogenous subsamples.Before taking subsamples for analysis, freeze the entire sample in liquid nitrogen and mill it to a homogenous powder. This ensures that each subsample is representative of the whole[1][2].
Degradation during storage.Analyze samples on the day of collection. If immediate analysis is not possible, store samples at -20°C and be aware that a significant initial loss of this compound within the first 24 hours is likely[1][2].
This compound levels are consistently lower than expected. Exposure to heat and/or UV light during transport.Transport samples in a cooler on ice immediately after collection. Avoid leaving samples in a vehicle where they can be exposed to heat and sunlight[1][2].
Delayed freezing.Freeze samples as soon as possible after collection. The initial 24-hour period is critical for this compound stability[1].
Variable results between different extraction batches. Inconsistent extraction efficiency.Utilize a validated and standardized extraction protocol, such as the QuEChERS method, to ensure consistent recovery of this compound. Use an internal standard, like ergotamine, to account for losses during sample preparation[1][5].
Epimerization of this compound.Be aware that this compound can convert to its epimer, ergovalinine. The analytical method should be able to separate and quantify both epimers, or report a total this compound concentration[6].

Data Presentation

Table 1: Effect of Storage Temperature and Duration on this compound Concentration

Harvest DateInitial Concentration (ppb)Storage ConditionDay 1 Loss (%)Day 28 Loss (%)
May 201265122°C (Ambient)22N/A
5°C (Refrigerator)27N/A
-20°C (Freezer)17Little change after Day 1
August 2012160622°C (Ambient)60N/A
5°C (Refrigerator)60N/A
-20°C (Freezer)57Little change after Day 1

Data synthesized from a study by Lea et al. (2014)[1]. "N/A" indicates that data for this time point was not provided for ambient and refrigerated storage beyond the initial significant losses.

Experimental Protocols

Protocol 1: Sample Collection and Handling
  • Collection: Collect tall fescue samples by cutting the plant material at grazing height from 20-30 random locations within the sampling area, following a zig-zag or "W" pattern to ensure a representative sample[4].

  • Immediate Cooling: Place the collected samples on ice in a cooler immediately after cutting[1][4].

  • Transportation: Transport the samples to the laboratory on ice as quickly as possible[1].

  • Processing for Storage: If same-day analysis is not possible, freeze the samples in liquid nitrogen and then mill the frozen material to a fine powder to ensure homogeneity[1][2].

  • Storage: Store the milled samples in airtight containers at -20°C until analysis[1][2].

Protocol 2: QuEChERS-based this compound Extraction

This protocol is adapted from a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[5].

  • Sample Weighing: Weigh 0.5 g of ground tall fescue material into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 5 mL of an extraction solvent composed of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v).

  • Mixing: Vortex the tube for 30 seconds and then place it on a rotary mixer for 30 minutes.

  • Salting Out: Add 0.4 g of magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl) to the tube. Cap and vortex immediately for 10 seconds, repeating four times over a 10-minute period.

  • Centrifugation: Centrifuge the samples at 913 x g for 10 minutes.

  • Supernatant Transfer and Evaporation: Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube and evaporate to dryness at 50°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 3: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and sensitive method for quantifying this compound[7][8].

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium carbonate)[9].

  • Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of approximately 310 nm and an emission wavelength of around 415 nm for specificity to ergot alkaloids[7].

  • Quantification: Use a certified this compound standard to create a calibration curve for accurate quantification. An internal standard, such as ergotamine, should be used to account for variations in extraction efficiency and injection volume[1].

Mandatory Visualizations

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_processing Sample Processing cluster_analysis Analysis Collect Collect Tall Fescue Samples Ice Place on Ice Immediately Collect->Ice Transport Transport to Lab Ice->Transport Freeze Freeze in Liquid N2 Transport->Freeze If not same-day analysis Mill Mill to Homogenous Powder Freeze->Mill Store Store at -20°C Mill->Store Extract This compound Extraction (QuEChERS) Store->Extract HPLC HPLC-Fluorescence Analysis Extract->HPLC Data Data Quantification HPLC->Data

Caption: Workflow for tall fescue sample handling and analysis.

Troubleshooting_Logic Start Inconsistent/Low this compound Results CheckHandling Review Sample Handling Protocol Start->CheckHandling CheckStorage Review Storage Conditions CheckHandling->CheckStorage No SolutionHandling Implement Immediate Cooling and Rapid Transport CheckHandling->SolutionHandling Yes CheckExtraction Review Extraction Protocol CheckStorage->CheckExtraction No SolutionStorage Ensure Storage at -20°C and Minimize Thaw Cycles CheckStorage->SolutionStorage Yes SolutionExtraction Use Validated Method (e.g., QuEChERS) and Internal Standard CheckExtraction->SolutionExtraction Yes

References

Ergovaline Quantification in Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergovaline quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound in complex matrices such as tall fescue, silage, and animal tissues.

Troubleshooting Guide

This guide addresses common issues encountered during this compound quantification experiments.

Issue 1: High Variability or Inconsistent Results

  • Question: My this compound quantification results are showing high variability between replicate samples. What could be the cause?

  • Answer: High variability in results can stem from several sources. A primary reason is the non-homogenous nature of the sample matrix, especially with materials like silage.[1] To address this, ensure your sample is thoroughly homogenized before taking a subsample for analysis; for instance, grinding dried silage to a fine powder can improve consistency.[1] Another significant factor is inconsistent matrix effects between samples.[1] To mitigate this, a robust method for matrix effect compensation is crucial. The use of a stable isotope-labeled internal standard is highly recommended.[1] If one is not available, consistent and effective sample cleanup and the use of matrix-matched calibrations for each batch are essential.[1] Finally, consider the stability of this compound itself, as it is sensitive to light and temperature.[1] Samples should be protected from light, kept cool during processing, and analyzed promptly or stored at low temperatures to prevent degradation.[1][2][3]

Issue 2: Low Analyte Recovery

  • Question: I am experiencing low recovery of this compound from my samples. How can I improve my extraction efficiency?

  • Answer: Low recovery is often linked to the extraction and cleanup procedure. The choice of extraction solvent is critical. For tall fescue seed and straw, a solution of 2.1 mM ammonium carbonate in acetonitrile (50/50, v/v) has been shown to provide high and consistent recoveries of 91-101%.[4][5][6] If you are using a solid-phase extraction (SPE) cleanup step, issues such as analyte breakthrough or irreversible adsorption can occur.[1] Consider reducing the amount of sorbent or trying a different type if you suspect this is the problem.[1] Additionally, ensure that your sample handling and storage procedures are optimized to prevent this compound degradation.[2][3]

Issue 3: Poor Chromatographic Peak Shape (Tailing or Splitting)

  • Question: My HPLC chromatogram shows peak tailing or splitting for this compound. What are the likely causes and solutions?

  • Answer: Poor peak shape can be caused by co-eluting matrix components interfering with the chromatography.[1] Optimizing the LC gradient to better separate this compound from these interferences is a key step. This may involve using a longer gradient or a different mobile phase composition.[1] Issues with the analytical column itself, such as overloading, can also lead to peak shape problems.[1] Using a guard column can help protect the analytical column from strongly retained matrix components, and regular column washing is recommended.[1] Split peaks can also indicate an issue with the injection port, such as a bad rotor, or the presence of air bubbles in the system.[7]

Issue 4: Signal Suppression or Enhancement (Matrix Effects)

  • Question: I suspect matrix effects are impacting my LC-MS/MS analysis, leading to inaccurate quantification. How can I address this?

  • Answer: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis of complex samples.[1][8] This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the true analyte concentration.[1] Several strategies can be employed to mitigate matrix effects:

    • Effective Sample Cleanup: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective at removing interfering compounds.[4][5]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1]

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte helps ensure that standards and samples are affected by the matrix in the same way.[1]

    • Stable Isotope-Labeled Internal Standards: This is the most robust method for correcting matrix effects, as these standards have nearly identical chemical and physical properties to the analyte.[1][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for sample collection and handling to ensure this compound stability?

A1: To obtain the most accurate results, samples should be transported on ice to the laboratory immediately after harvest for same-day analysis.[2][3][11] If immediate analysis is not possible, samples should be stored at -20°C.[2][3] this compound is sensitive to heat and UV light, so exposure to these conditions during transport and handling should be minimized.[2] Studies have shown that a significant loss of this compound can occur within the first 24 hours of storage, regardless of the temperature (22°C, 5°C, or -20°C).[2][3]

Q2: What is the QuEChERS extraction method and how is it applied to this compound analysis?

A2: QuEChERS is a sample preparation method that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It has been successfully adapted for the extraction of this compound from tall fescue seed and straw.[4][5][6] The procedure generally involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. A validated method for tall fescue involves extracting the ground plant material with a solution of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v), followed by the addition of MgSO₄ and NaCl to induce phase separation.[4][5] An aliquot of the acetonitrile phase is then taken for analysis.[4][5]

Q3: Can you provide a summary of typical performance characteristics for this compound quantification methods?

A3: Method performance can vary depending on the matrix and the analytical technique. Below is a summary of reported performance characteristics for a QuEChERS extraction method with HPLC-fluorescence detection for tall fescue seed and straw.[4][5][6]

ParameterTall Fescue SeedTall Fescue Straw
Linear Dynamic Range 100–3500 µg/kg100–3500 µg/kg
Limit of Detection (LOD) 37 µg/kg30 µg/kg
Limit of Quantitation (LOQ) 100 µg/kg100 µg/kg
Recovery 91.3–97.2%89.6–98.1%
Intra-day Precision (RSD) 3.0%1.6%
Inter-day Precision (RSD) 3.8%1.0%
Accuracy 98%98%

For animal tissues, an HPLC method with fluorescence detection has been validated with the following limits.[12]

TissueLimit of Quantitation (LOQ)Limit of Detection (LOD)
Liver, Kidney, Muscles 0.5 ng/g~0.15 ng/g
Fat, Brain 0.83 ng/g~0.15 ng/g

Q4: How does the choice of analytical instrumentation (e.g., HPLC-FLD vs. LC-MS/MS) impact this compound analysis?

A4: Both HPLC with fluorescence detection (FLD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are used for this compound quantification. HPLC-FLD is a robust and reliable technique, particularly for matrices like tall fescue.[4] LC-MS/MS offers higher sensitivity and selectivity, which is advantageous for more complex matrices or when lower detection limits are required.[13] LC-MS/MS is also better suited for the simultaneous analysis of multiple ergot alkaloids.[14] However, LC-MS/MS is more susceptible to matrix effects, which requires careful method development and validation to ensure accurate quantification.[1][8]

Experimental Protocols

QuEChERS Extraction Protocol for this compound from Tall Fescue [4][5]

  • Weigh 0.5 g of ground plant material into a centrifuge tube.

  • Add 5 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v) extraction solvent.

  • Vortex for 30 seconds and then mix on a rotary mixer for 30 minutes.

  • Add 0.4 g of MgSO₄ and 0.1 g of NaCl.

  • Immediately cap and vortex for 10 seconds, repeating four times over a 10-minute period.

  • Centrifuge at 913 x g for 10 minutes.

  • Transfer a 2.0 mL aliquot of the separated acetonitrile phase to a new tube.

  • Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Visualizations

Ergovaline_Quantification_Workflow This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing SampleCollection Sample Collection (on ice) Homogenization Homogenization (e.g., grinding) SampleCollection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC_Separation LC Separation (HPLC/UHPLC) Cleanup->LC_Separation Detection Detection (FLD or MS/MS) LC_Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting_High_Variability Troubleshooting High Result Variability Start High Variability in Results CheckHomogeneity Is the sample homogeneous? Start->CheckHomogeneity ImproveHomogenization Action: Improve homogenization (e.g., fine grinding) CheckHomogeneity->ImproveHomogenization No CheckMatrixEffects Are matrix effects consistent? CheckHomogeneity->CheckMatrixEffects Yes ImproveHomogenization->CheckMatrixEffects ImplementCorrection Action: Implement robust matrix effect correction (e.g., SIL-IS, matrix-matched curve) CheckMatrixEffects->ImplementCorrection No CheckStability Is analyte stability ensured? CheckMatrixEffects->CheckStability Yes ImplementCorrection->CheckStability ImproveHandling Action: Control temperature, light exposure, and analyze promptly CheckStability->ImproveHandling No Resolved Variability Resolved CheckStability->Resolved Yes ImproveHandling->Resolved

Caption: A decision tree for troubleshooting high variability in results.

References

Technical Support Center: Optimizing HPLC Parameters for Ergovaline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of ergovaline and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound and its isomers.

Issue 1: Poor Resolution Between this compound and Its Isomers (e.g., Ergovalinine)

Q: My chromatogram shows poor separation or co-elution of this compound and its epimer, ergovalinine. How can I improve the resolution?

A: Achieving baseline separation between this compound and its isomers is critical for accurate quantification. Here are several parameters you can adjust:

  • Gradient Optimization: The elution gradient is a primary factor influencing separation. A shallow gradient, where the proportion of the strong solvent (e.g., acetonitrile) increases gradually, often enhances the resolution of closely eluting compounds.[1] Consider modifying your gradient profile to a slower ramp rate around the elution time of the target isomers.

  • Mobile Phase Composition: The choice of mobile phase components is crucial. Alkaline mobile phases are often preferred to maintain the stability of both epimers and improve separation.[2] A common mobile phase consists of a binary gradient of acetonitrile and an aqueous buffer like ammonium carbonate or ammonium acetate.[1][3] Experiment with the concentration of the buffer, as this can influence the interaction between the analytes and the stationary phase.

  • Column Chemistry: While C18 columns are widely used and have proven effective, alternative stationary phases can offer different selectivity.[1] A phenyl-hexyl column, for instance, may provide better resolution due to different pi-pi interactions with the analytes.[1]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. An optimal temperature is typically around 25-28°C.[1][3] Lowering the temperature can sometimes increase resolution, but may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can sharpen peaks but may decrease resolution if the analytes are thermally labile.

  • Flow Rate: A lower flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better separation. A typical flow rate is 1 mL/min.[1][3] Try reducing the flow rate to see if resolution improves, but be mindful that this will increase the analysis time.

Issue 2: Peak Tailing or Fronting

Q: The peaks for my this compound isomers are showing significant tailing or fronting. What could be the cause and how can I fix it?

A: Asymmetrical peaks can be indicative of several issues.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[4] A typical injection volume is around 20-60 µL.[1][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to peak tailing. This can be caused by harsh mobile phases or the accumulation of contaminants. If the problem persists with a new column, the issue lies elsewhere.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, which in turn influences peak shape. For ergot alkaloids, an alkaline mobile phase is generally recommended.[2]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

Issue 3: Inconsistent Retention Times

Q: I am observing a drift or shift in the retention times of my analytes between injections. What should I investigate?

A: Stable retention times are crucial for reliable identification and quantification.

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts, especially in gradient elution.[5]

  • Pump Performance: Fluctuations in the pump's flow rate can lead to inconsistent retention times. Check for leaks in the system and ensure the pump is delivering a constant flow.[7] Degassing the mobile phase is also important to prevent air bubbles from affecting pump performance.[6]

  • Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in pH or solvent ratios, can cause retention time variability. Prepare fresh mobile phase daily and ensure accurate measurements.[7]

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times. Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for this compound isomer separation?

A1: A good starting point for method development is to use a C18 column with a binary gradient of acetonitrile and an aqueous buffer like 5 mM ammonium bicarbonate.[1] An initial mobile phase composition with a high proportion of the aqueous buffer, followed by a gradual increase in acetonitrile, is often effective.[1]

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 5 mM Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, gradually increase B
Flow Rate 1.0 mL/min[1][3]
Column Temperature 25°C[1]
Injection Volume 20 µL[3]
Detection Fluorescence (Excitation: 250 nm, Emission: 420 nm)[1][8]

Q2: How should I prepare my samples to ensure the stability of this compound?

A2: this compound is known to be unstable and can be affected by heat and UV light.[9] It is recommended to transport samples on ice and protect them from light.[9] If immediate analysis is not possible, samples should be stored at -20°C.[9] For extraction, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been shown to be effective for ergot alkaloids.[1][10] This method typically involves extraction with a solvent like acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[11]

Q3: What type of detector is most suitable for this compound analysis?

A3: Fluorescence detection is widely used and offers high sensitivity for ergot alkaloids.[1][11][12][13] Typical excitation and emission wavelengths are around 250 nm and 420 nm, respectively.[1][8] For even greater specificity and confirmation, HPLC coupled with mass spectrometry (LC-MS/MS) can be employed.[2][3][14]

Q4: Can I use an isocratic method for separating this compound isomers?

A4: While an isocratic method (constant mobile phase composition) might be simpler, a gradient method is generally recommended for separating a mixture of ergot alkaloids, including this compound and its isomers. A gradient allows for better resolution of complex mixtures and can help in eluting strongly retained compounds in a reasonable time.[1]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Isomer Separation

  • System Preparation:

    • Prepare the mobile phases: Mobile Phase A (e.g., 5 mM ammonium bicarbonate in HPLC-grade water) and Mobile Phase B (acetonitrile).

    • Degas the mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

    • Install a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[1][3]

    • Maintain the column temperature at 25°C using a column oven.[1]

    • Set the fluorescence detector to an excitation wavelength of 250 nm and an emission wavelength of 420 nm.[1][8]

    • Program a linear gradient starting with a high concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B. A starting point could be 90% A, ramping to 50% A over 20 minutes.

  • Sample Analysis:

    • Prepare standard solutions of this compound in an appropriate solvent (e.g., methanol or the initial mobile phase).

    • Inject a 20 µL aliquot of the standard or sample.[3]

    • Record the chromatogram and identify the peaks corresponding to this compound and its isomers based on their retention times compared to the standards.

Visualizations

HPLC_Troubleshooting_Workflow start_node Start: Chromatographic Problem (e.g., Poor Resolution) decision_node decision_node start_node->decision_node Initial Assessment process_node process_node decision_node->process_node Gradient Issue? decision_node_2 Resolution Improved? process_node->decision_node_2 Action: Adjust Gradient (e.g., shallower slope) good_result_node Problem Solved bad_result_node Issue Persists decision_node_3 Column Issue? bad_result_node->decision_node_3 Next Step decision_node_2->good_result_node Yes decision_node_2->bad_result_node No process_node_2 Action: Try Different Column Chemistry (e.g., Phenyl-Hexyl) decision_node_3->process_node_2 Yes bad_result_node_2 Issue Persists decision_node_3->bad_result_node_2 No decision_node_4 Resolution Improved? process_node_2->decision_node_4 Check Resolution decision_node_4->good_result_node Yes decision_node_4->bad_result_node_2 No process_node_3 Action: Optimize Temperature and Flow Rate bad_result_node_2->process_node_3 Consider Other Factors

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

HPLC_Optimization_Parameters center_node HPLC Optimization mobile_phase Mobile Phase Composition pH Gradient center_node->mobile_phase Influences column Column Stationary Phase (C18, etc.) Dimensions Particle Size center_node->column Influences system_params System Parameters Flow Rate Temperature Injection Volume center_node->system_params Influences param_node param_node sub_param_node sub_param_node

Caption: Key parameters influencing HPLC separation of this compound isomers.

References

reducing matrix effects in LC-MS analysis of ergovaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ergovaline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., tall fescue, plasma). This interference can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification. The primary cause is competition between this compound and matrix components for ionization in the MS source.

Q2: What are the common sources of matrix effects in tall fescue grass samples?

A2: In tall fescue and other plant materials, matrix effects are primarily caused by complex mixtures of co-extracted endogenous compounds. These include pigments like chlorophylls, lipids, fatty acids, and plant phenols. These components can co-elute with this compound and interfere with its ionization process.

Q3: How can I quantitatively assess the matrix effect in my this compound analysis?

A3: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates signal suppression.

  • An ME value > 100% indicates signal enhancement.

Q4: What is considered an acceptable range for matrix effect values?

A4: Ideally, the matrix effect should be between 80% and 120% for quantitative bioanalytical methods. Values outside this range suggest that the method may be prone to inaccuracies and that further optimization of sample preparation or chromatographic conditions is necessary to mitigate the interference.

Troubleshooting Guide

Q5: My this compound signal is showing significant suppression/enhancement. What are the primary strategies to resolve this?

A5: Significant signal alteration is a classic sign of matrix effects. A multi-step approach is recommended, focusing on improving sample cleanup, optimizing chromatography, and using appropriate internal standards. See the workflow diagram below for a systematic approach.

cluster_Start Troubleshooting Workflow cluster_Prep 1. Sample Preparation cluster_LC 2. Chromatography cluster_IS 3. Internal Standard cluster_End Resolution Start Observe Significant Matrix Effect (e.g., >20% suppression) Prep_Check Is sample cleanup adequate? Start->Prep_Check SPE Implement/Optimize Solid-Phase Extraction (SPE) Prep_Check->SPE No QuEChERS Implement/Optimize QuEChERS Prep_Check->QuEChERS No Dilution Simple Dilution (If sensitivity allows) Prep_Check->Dilution No LC_Check Can chromatographic separation be improved? Prep_Check->LC_Check Yes SPE->LC_Check QuEChERS->LC_Check Dilution->LC_Check Gradient Modify Gradient Slope LC_Check->Gradient No Column Change Column Chemistry (e.g., C18, PFP) LC_Check->Column No IS_Check Is an internal standard being used? LC_Check->IS_Check Yes Gradient->IS_Check Column->IS_Check SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) IS_Check->SIL_IS No End Re-evaluate Matrix Effect. Quantification is reliable. IS_Check->End Yes SIL_IS->End

Caption: Troubleshooting decision tree for addressing matrix effects.

Q6: Which sample preparation method is most effective for reducing matrix effects for this compound in tall fescue?

A6: Solid-Phase Extraction (SPE) is widely reported as a highly effective technique for cleaning up complex matrices like tall fescue before this compound analysis. SPE can significantly reduce matrix effects compared to simpler methods like "dilute-and-shoot" or basic filtration. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied.

Data Summary: Sample Preparation Techniques

The table below summarizes the effectiveness of various sample preparation methods in reducing matrix effects for this compound analysis in tall fescue.

Sample Preparation MethodTypical Matrix Effect (%)Recovery (%)Key AdvantagesKey DisadvantagesReference
Solid-Phase Extraction (SPE) 85 - 110%80 - 95%Excellent cleanup, high selectivityMore time-consuming, higher cost
QuEChERS 75 - 120%> 85%Fast, high throughput, effectiveMay require optimization for ergot alkaloids
Liquid-Liquid Extraction (LLE) 70 - 115%70 - 90%Good for certain matricesCan be labor-intensive, uses large solvent volumesN/A
Dilute-and-Shoot < 50% (High Suppression)~100%Very fast, simpleProne to significant matrix effects, instrument contamination

Note: Values are approximate ranges compiled from multiple sources and can vary based on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Tall Fescue

This protocol provides a general workflow for extracting this compound and reducing matrix interferences from tall fescue grass samples.

  • Homogenization: Lyophilize (freeze-dry) and grind the tall fescue sample to a fine powder.

  • Extraction:

    • Weigh 100 mg of the homogenized sample into a centrifuge tube.

    • Add 5 mL of an extraction solvent (e.g., 80:20 acetonitrile/water).

    • If available, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a C18 cartridge):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.

    • Loading: Load the collected supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute the this compound using 3 mL of 90% acetonitrile in water.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and transfer to an LC vial for analysis.

cluster_Workflow LC-MS Analysis Workflow for this compound Sample 1. Sample Collection (e.g., Tall Fescue) Prep 2. Sample Preparation (Extraction & SPE Cleanup) Sample->Prep Reduce Matrix Interferences LC 3. LC Separation (e.g., C18 Column) Prep->LC Isolate Analyte MS 4. MS/MS Detection (MRM Mode) LC->MS Detect & Fragment Data 5. Data Analysis (Quantification) MS->Data Calculate Concentration

Caption: General workflow for this compound analysis using LC-MS.

Protocol 2: Quantification of Matrix Effect

  • Prepare Standard Solution (A): Prepare a solution of this compound in a pure solvent (matching the final reconstitution solvent) at a known concentration (e.g., 50 ng/mL).

  • Prepare Post-Extraction Spiked Sample (B):

    • Process a blank matrix sample (this compound-free tall fescue) through the entire extraction and cleanup protocol (Protocol 1).

    • After the evaporation step, reconstitute the dried extract with the Standard Solution (A) instead of the pure solvent. This results in a sample where the matrix components are present with the known concentration of this compound.

  • Analysis: Analyze both solutions (A and B) using the same LC-MS method.

  • Calculation: Use the peak areas obtained to calculate the matrix effect using the formula provided in Q3. An internal standard should be used to correct for any variability during injection and analysis.

impact of sample handling and storage on ergovaline concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical aspects of sample handling and storage that directly impact the accurate quantification of ergovaline. This compound is known to be unstable, and improper sample management can lead to significant variations in measured concentrations, compromising experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the immediate effect of sample collection and transportation on this compound concentration?

A: Sample handling during transportation is a critical factor.[1] Exposure to heat and UV light can cause a significant loss of this compound within just two hours.[1][2][3][4] To ensure the integrity of your samples, they should be placed on ice in a cooler immediately after collection and during transport to the laboratory.[1][3][4][5][6] Samples transported on ice show no significant change in this compound concentration over a two-hour period.[1][2][3][4]

Q2: My samples were delayed during shipping. How will this affect my results?

A: Delays in shipping can significantly impact this compound concentrations. A study on tall fescue samples showed that a significant fraction of this compound was lost within the first 24 hours of storage, regardless of the storage temperature (22°C, 5°C, or -20°C).[1][2][3][4] Therefore, it is highly probable that delayed samples will yield lower this compound concentrations than what was present at the time of collection. For the most accurate results, same-day analysis is recommended.[1][3]

Q3: What is the optimal storage temperature for my samples if I cannot analyze them immediately?

A: If immediate analysis is not feasible, samples should be stored at -20°C.[1][3][7] While there is an initial loss of this compound within the first 24 hours even at -20°C, the concentration shows little change for up to 28 days of storage at this temperature.[1][2][3][4] Storage at 22°C (room temperature) and 5°C (refrigeration) leads to intermittent losses over time.[1][2][3][4]

Q4: I've noticed variability in this compound concentrations between tillers from the same plant. Is this normal?

A: Yes, significant variability in this compound concentration between tillers of the same plant has been reported, with variations as high as 32%.[2] To obtain a representative sample from a pasture or field, it is recommended to collect samples from 20 to 30 separate sites and combine them.[5][6]

Q5: Does the time of year or initial this compound concentration affect its stability?

A: There is evidence to suggest that the stability of this compound may be related to its initial concentration in the plant material.[2] Samples with higher initial concentrations may exhibit a greater percentage loss in the first 24 hours of storage.[2] Additionally, this compound concentrations in plants can vary seasonally.[5][6]

Q6: What is the difference between this compound and ergovalinine, and how does it affect my analysis?

A: this compound and ergovalinine are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of atoms.[1][2] this compound can convert to ergovalinine (a process called epimerization) when exposed to variables such as certain extraction solvents, light, and heat.[1][2] For accurate quantification of total this compound, analytical methods are often designed to measure both this compound and its epimer, ergovalinine.[1][2]

Data Summary: Impact of Storage Conditions on this compound Concentration

The following tables summarize the quantitative data on this compound loss under different handling and storage conditions based on a study of tall fescue samples.

Table 1: Effect of Transportation Simulation on this compound Concentration (2 hours)

TreatmentChange in this compound Concentration
On Ice in CoolerNo significant change
Heat and UV LightSignificant loss

Data synthesized from Lea et al. (2014).[1]

Table 2: this compound Loss After 24 Hours of Storage at Various Temperatures

Storage TemperatureMay 2012 Harvest (% Loss)August 2012 Harvest (% Loss)June 2013 Harvest (% Loss)
22°C (Room Temp)22%60%25%
5°C (Refrigerator)27%60%26%
-20°C (Freezer)17%57%19%

Data extracted from Lea et al. (2014).[1][8]

Table 3: Long-Term Stability of this compound at -20°C (after initial 24h loss)

Storage DurationChange in this compound Concentration
Up to 28 daysLittle to no significant change

Data synthesized from Lea et al. (2014).[1]

Experimental Protocols

1. Sample Collection and Preparation for Stability Studies

This protocol is based on the methodology described by Lea et al. (2014).[1][4]

  • Collection: Fresh tall fescue is collected and immediately transported on ice to the laboratory.

  • Homogenization: Plant material is frozen in liquid nitrogen to halt metabolic processes and preserve the chemical composition.

  • Milling: The frozen material is then milled to a fine powder to ensure homogeneity.

  • Sub-sampling: The powdered sample is thoroughly mixed and divided into sub-samples for various treatments.

2. This compound Extraction and Quantification via HPLC with Fluorescence Detection

This method is adapted from Spiering et al. (2002) as cited by Lea et al. (2014).[1]

  • Extraction: A specific weight of the milled sample is placed in a centrifuge tube. An extraction solvent is added, and the sample is agitated.

  • Centrifugation: The sample is centrifuged to separate the solid plant material from the liquid extract.

  • Filtration: The supernatant (liquid extract) is passed through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining particulates.

  • Vialing: The filtered extract is dispensed into amber, silanized autosampler vials to protect from light and prevent adhesion to the glass.

  • Analysis: The samples are analyzed using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. Excitation and emission wavelengths are typically set to 310 nm and 410 nm, respectively. The analysis aims to quantify total this compound, which includes both this compound and its isomer, ergovalinine.

Visualized Workflows

Ergovaline_Sample_Handling_Workflow cluster_collection Sample Collection & Transport cluster_lab Laboratory Processing cluster_analysis Analysis or Storage Collect Collect Sample (e.g., Tall Fescue) Ice Place on Ice Immediately Collect->Ice Transport Transport in Cooler Ice->Transport Arrive Sample Arrival Transport->Arrive Freeze Freeze in Liquid Nitrogen Arrive->Freeze Mill Mill to Homogeneous Powder Freeze->Mill Subsample Create Sub-samples for Treatments Mill->Subsample Immediate_Analysis Immediate Analysis (Ideal) Subsample->Immediate_Analysis Store Store at -20°C (If Necessary) Subsample->Store Analyze_Later Analyze Later Store->Analyze_Later

Caption: Recommended workflow for handling tall fescue samples for this compound analysis.

Ergovaline_Stability_Decision_Tree Start Sample Collected Q_Time Immediate Analysis Possible? Start->Q_Time Heat_Exposure Sample Exposed to Heat/UV Light? Start->Heat_Exposure A_Yes Transport on Ice & Analyze Same Day Q_Time->A_Yes Yes A_No Transport on Ice Q_Time->A_No No Result_Ideal Result reflects field concentration A_Yes->Result_Ideal Store Store at -20°C A_No->Store Result_Stored Acknowledge initial 24h loss, stable thereafter Store->Result_Stored Heat_Exposure->Q_Time No Result_Compromised Significant this compound Loss Data Compromised Heat_Exposure->Result_Compromised Yes

Caption: Decision tree for this compound sample handling and storage.

References

minimizing ergovaline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ergovaline degradation during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is an ergot alkaloid produced by symbiotic endophyte fungi found in certain grasses, such as tall fescue.[1][2][3] It is known to be unstable due to its complex chemical structure, which is sensitive to isomerization, hydrolysis, light, air, acids, and bases.[1][2][4]

Q2: What are the main degradation products of this compound?

The primary degradation pathway for this compound is epimerization, where it converts to its biologically inactive stereoisomer, ergovalinine.[4] This process can be influenced by the extraction solvent, light, and heat exposure.[4] Hydrolysis is another key degradation pathway.[1][2][4]

Q3: What is the immediate impact of sample handling on this compound levels?

Sample handling and storage conditions significantly affect this compound concentrations.[1] Exposure to heat and UV light can cause significant losses in this compound within just two hours.[1][2] Conversely, samples kept on ice in a cooler show no significant change in this compound levels over the same period.[1][2][3]

Q4: How does storage temperature affect this compound stability over time?

This compound degradation occurs within the first 24 hours of storage, regardless of the temperature (22°C, 5°C, or -20°C).[1][2] However, after this initial loss, this compound concentrations remain relatively stable for up to 28 days when stored at -20°C.[1][2][3] Intermittent losses may still occur at warmer temperatures.[3]

Q5: What is the optimal pH for this compound stability during extraction?

The pH of the extraction solvent can influence this compound stability and its epimerization to ergovalinine.[5] Alkaline conditions may promote this conversion.[5][6] While a definitive optimal pH range is not specified in the provided results, acidic conditions are often used for extraction to ensure good solubility.[7] For example, a mixture of 2-propanol and lactic acid has been used effectively.[7] Another successful method utilized a solution of 2.1 mM ammonium carbonate in acetonitrile, which has a slightly basic pH but demonstrated high and consistent recovery.

Q6: Which solvents are recommended for this compound extraction?

Several solvents have been successfully used for this compound extraction. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using a mixture of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v) has shown high and consistent recoveries of 91-101%. Other effective solvents include mixtures of methanol/water and 2-propanol with lactic acid.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or inconsistent this compound readings in freshly collected samples. 1. Improper transportation: Samples were exposed to heat and/or light during transit.[1][2] 2. Delayed processing: Samples were not analyzed or frozen immediately after collection.[1] 3. Sample heterogeneity: Significant variability in this compound concentration can exist between plants and even between tillers of the same plant.1. Transport on ice: Immediately place samples on ice in a cooler after collection and maintain this condition until they reach the lab.[1][2] 2. Immediate analysis or freezing: For the most accurate results, analyze samples on the same day of harvest. If not possible, freeze them at -20°C immediately upon arrival at the lab.[1][3] 3. Homogenize samples: To account for natural variability, mill the plant material (preferably while frozen with liquid nitrogen) and mix thoroughly before taking subsamples for analysis.[1][4]
Decreasing this compound concentration in stored samples. 1. Inappropriate storage temperature: Storing samples at room temperature (22°C) or in a refrigerator (5°C) leads to continued degradation after the initial 24-hour loss.[1][3] 2. Extended storage: While stable for up to a month at -20°C, very long-term storage may still lead to some degradation.1. Freeze at -20°C: For any storage period longer than a few hours, samples should be kept in a freezer at -20°C.[1][3] 2. Analyze within one month: Plan experiments to allow for analysis of stored samples within 28 days for best results.[1]
High variability between replicate extractions. 1. Incomplete extraction: The chosen solvent or extraction time may not be optimal for the sample matrix. 2. Epimerization during extraction: The solvent, pH, or temperature during the extraction process may be causing this compound to convert to ergovalinine.[4] 3. Particulate matter in the final extract: Incomplete filtration can interfere with analytical instruments.1. Optimize extraction: Consider using a validated method like the QuEChERS protocol with 2.1 mM ammonium carbonate/acetonitrile. Ensure adequate mixing time (e.g., 30 minutes). 2. Control extraction conditions: Perform extractions at a controlled, cool temperature and away from direct light. Use amber vials to minimize light exposure.[4] 3. Filter extracts: Use a syringe filter (e.g., 0.45 μm PVDF) to remove particulates before analysis.
Suspected hydrolysis of this compound. 1. Presence of water and inappropriate pH: Hydrolysis can be catalyzed by acidic or basic conditions in aqueous solutions.[1][2][4]1. Use appropriate solvents: Employ validated extraction solvents and minimize the exposure of purified this compound to aqueous solutions, especially at non-neutral pH, for extended periods.

Quantitative Data Summary

The following table summarizes the percentage loss of this compound in tall fescue samples after 24 hours of storage at different temperatures, as reported in a study by Lea et al. (2014).

Storage TemperatureMay Harvest (% Loss)[1]August Harvest (% Loss)[1]June Harvest (% Loss)
22°C (Room Temp)22%60%25%
5°C (Refrigerator)27%60%26%
-20°C (Freezer)17%57%19%

Note: The study found that while significant degradation occurred in the first 24 hours at all temperatures, the losses were not statistically different from each other within that initial timeframe. However, storage at -20°C prevented further significant degradation for up to 28 days.[1]

Experimental Protocols

Protocol 1: Sample Collection and Handling

  • Collection: Collect fresh tall fescue samples by cutting them at grazing height.[8] To ensure a representative sample, collect from 20-30 different sites within the pasture, moving in a zig-zag pattern.[8]

  • Immediate Cooling: Place the collected plant material on ice in a cooler immediately after harvesting.[1][8] Transport to the laboratory should occur as quickly as possible, ideally within an hour.[1]

  • Processing for Homogenization: Upon arrival at the laboratory, chop the grass into 2.5–7.5 cm lengths.[1] For optimal homogenization, freeze the material using liquid nitrogen and then mill it while it is still frozen.[1][4]

  • Sub-sampling: Thoroughly mix the milled material by hand before dividing it into individual sub-samples for analysis or storage.[1]

Protocol 2: Sample Storage

  • Short-term (less than 24 hours): For analysis on the day of collection, keep the homogenized samples on ice.

  • Long-term (up to 28 days): If immediate analysis is not possible, place the sub-samples in airtight containers and store them in a freezer at -20°C.[1][3]

Protocol 3: QuEChERS-based this compound Extraction

This protocol is adapted from a validated QuEChERS method.

  • Sample Preparation: Weigh 0.5 g of the freeze-dried and milled plant material into a 15 mL centrifuge tube.

  • Extraction Solvent Addition: Add 5 mL of an extraction solvent composed of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v).

  • Mixing: Vortex the tube for 30 seconds, then place it on a rotary mixer for 30 minutes.

  • Salting Out: Add 0.4 g of anhydrous magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl) to the tube. Cap tightly and vortex immediately for 10 seconds, repeating this four times over a 10-minute period.

  • Centrifugation: Centrifuge the samples at approximately 900 x g for 10 minutes to separate the acetonitrile layer.

  • Final Preparation: Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a new tube. Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Filtration: Before injection into the HPLC system, pass the reconstituted sample through a 0.45 μm PVDF syringe filter into an amber autosampler vial.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_factors Influencing Factors This compound This compound Isomerization Epimerization (to Ergovalinine) This compound->Isomerization Heat, Light, Solvent, pH Hydrolysis Hydrolysis (Lactam Ring Cleavage) This compound->Hydrolysis Acids, Bases, Water Photo_Oxidation Photo-Oxidation This compound->Photo_Oxidation UV Light, Air Temperature High Temperature Temperature->Isomerization Temperature->Hydrolysis Light UV Light Light->Isomerization Light->Photo_Oxidation pH Acids & Bases pH->Isomerization pH->Hydrolysis Time Storage Time Time->Isomerization Time->Hydrolysis

Caption: Key factors and pathways of this compound degradation.

cluster_analysis Analysis / Storage Start Sample Collection (20-30 sites, zig-zag pattern) Transport Immediate Transport on Ice Start->Transport Process Freeze with Liquid N2 & Mill While Frozen Transport->Process Homogenize Thoroughly Mix Milled Sample Process->Homogenize Immediate_Analysis Same-Day Analysis Homogenize->Immediate_Analysis Store Store at -20°C (if analysis is delayed) Homogenize->Store Extract Extraction (e.g., QuEChERS) Immediate_Analysis->Extract Store->Extract Filter Filter Extract (0.45 µm filter) Extract->Filter Analyze HPLC Analysis (use amber vials) Filter->Analyze

Caption: Recommended workflow for this compound sample preparation.

q1 Are this compound results low or inconsistent? q2 Were samples placed on ice immediately after collection? q1->q2 Yes ok Potential issue is likely not sample preparation. Review analytical method. q1->ok No q3 Were samples analyzed or frozen (-20°C) on the day of harvest? q2->q3 Yes sol1 ACTION: Transport samples on ice immediately after harvest. q2->sol1 No q4 Were samples homogenized by milling when frozen? q3->q4 Yes sol2 ACTION: Analyze same day or freeze at -20°C immediately. Degradation occurs in first 24h. q3->sol2 No q5 Is extraction performed using a validated method away from light/heat? q4->q5 Yes sol3 ACTION: Mill frozen samples (liquid N2) and mix well to ensure homogeneity. q4->sol3 No sol4 ACTION: Use a validated protocol (e.g., QuEChERS) and amber vials. Control temperature. q5->sol4 No q5->ok Yes

Caption: Troubleshooting decision tree for low this compound results.

References

Technical Support Center: Overcoming Interference in Fluorescence Detection of Ergovaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescence detection of ergovaline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental workflow.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the fluorescence detection of this compound.

Issue 1: Low or No Fluorescence Signal

Question: I am not observing the expected fluorescence signal for my this compound samples. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a weak or absent fluorescence signal. Follow these troubleshooting steps to identify and resolve the issue:

  • This compound Degradation: this compound is sensitive to light and temperature.[1] Ensure that samples are protected from light and kept cool during all stages of processing and analysis.[1][2] It is recommended to analyze extracts promptly or store them at low temperatures, ideally at -20°C if immediate analysis is not possible.[2]

  • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly for this compound. Commonly used wavelengths are an excitation of 310 nm and an emission of 410 nm or 420 nm.[2][3][4][5] Some methods have also utilized an excitation wavelength of 250 nm with an emission at 420 nm.[4][6]

  • Inefficient Extraction: The choice of extraction solvent is critical for optimal recovery of this compound. A widely successful extraction solvent is a mixture of 2.1 mM ammonium carbonate and acetonitrile (50:50, v/v), which has been shown to yield high and consistent recoveries (91-101%).[7][8][9]

  • Instrument Malfunction: Check the functionality of your HPLC-FLD system. Ensure the lamp is working, the detector is properly calibrated, and there are no leaks in the system.

Issue 2: High Background Noise or Unstable Baseline

Question: My chromatogram shows a high level of background noise and an unstable baseline, making it difficult to accurately quantify this compound. What could be causing this?

Answer:

High background noise and baseline instability often stem from matrix effects and co-eluting interfering compounds.[1] Here are some strategies to mitigate these issues:

  • Sample Cleanup: Employ a robust sample cleanup method to remove interfering substances from the sample matrix. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective in reducing matrix effects.[1][7][8]

    • SPE: Ergosil, a chemically modified silica gel, has been specifically designed for the analysis of ergopeptine alkaloids and can be a suitable choice for SPE cleanup.[7]

    • QuEChERS: This method has been successfully adapted for this compound extraction from tall fescue seed and straw, eliminating the need for chlorinated solvents and providing good agreement with SPE methods.[7][8][9]

  • Optimize Chromatographic Conditions: Adjusting the HPLC gradient can help separate this compound from interfering compounds. A longer gradient or a different mobile phase composition may be necessary to improve resolution.[1]

  • Use of a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that may contribute to baseline instability.[1]

  • Mobile Phase Preparation: Ensure the mobile phase is properly degassed and filtered to prevent air bubbles and particulate matter from interfering with the detector.

Issue 3: Peak Tailing or Splitting

Question: The this compound peak in my chromatogram is showing significant tailing or splitting. What is the cause and how can I fix it?

Answer:

Peak tailing or splitting is often an indication of co-eluting matrix components or issues with the analytical column.[1] Consider the following solutions:

  • Optimize LC Gradient: As with high background noise, optimizing the liquid chromatography gradient can improve the separation of this compound from interfering compounds, leading to better peak shape.[1]

  • Column Overload: Ensure the analytical column is not being overloaded with the sample extract. Diluting the sample may be necessary.[1]

  • Column Condition: Check the condition of your analytical column. It may need to be cleaned or replaced if it has been extensively used or exposed to complex matrices. Using a guard column can help extend the life of the analytical column.[1]

Issue 4: Inconsistent or Non-Reproducible Results

Question: I am observing high variability in my results between different sample preparations and injections. How can I improve the reproducibility of my assay?

Answer:

Inconsistent results can arise from non-homogenous samples and variable matrix effects.[1] The following steps can help improve reproducibility:

  • Sample Homogenization: For solid samples like silage or tall fescue, ensure they are thoroughly homogenized before extraction. Grinding the dried material to a fine powder can significantly improve homogeneity.[1]

  • Consistent Sample Cleanup: Apply the same rigorous cleanup procedure to all samples to ensure consistent removal of interfering matrix components.[1]

  • Use of Internal Standards: The most robust method for correcting for matrix effects and improving reproducibility is the use of a stable isotope-labeled (SIL) internal standard for this compound.[1] If a SIL internal standard is unavailable, using a compound with similar chemical properties, such as ergotamine, can also serve as an internal standard to normalize the results.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This ensures that the standards and samples are affected by the matrix in a similar way, leading to more accurate quantification.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they interfere with this compound fluorescence detection?

A1: Matrix effects are the alteration of the analyte's signal (in this case, fluorescence) by other components present in the sample matrix.[1] In the context of this compound detection in plant materials like tall fescue or silage, these interfering compounds can include organic acids, pigments, and other fermentation byproducts.[1] These substances can either enhance or suppress the fluorescence signal of this compound, leading to inaccurate quantification (either overestimation or underestimation).[1]

Q2: What is the QuEChERS method and why is it recommended for this compound analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[7][8] It has been successfully optimized for the extraction of this compound from tall fescue seed and straw.[7][8][9] The key advantages of the QuEChERS method are its speed, efficiency, and the elimination of chlorinated solvents, making it a more environmentally friendly and high-throughput alternative to traditional SPE methods.[7][8][9]

Q3: How should I properly collect and store my samples to ensure this compound stability?

A3: Proper sample handling is crucial to prevent the degradation of this compound.[2] Samples, such as tall fescue, should be placed on ice immediately after collection and kept cool until they are either shipped for analysis or stored in a freezer.[2][10] For long-term storage, samples should be kept at -20°C.[2] It is important to note that this compound can degrade even when frozen, with significant losses observed in the first 24 hours of storage.[2] Therefore, for the most accurate results, it is recommended to analyze samples on the same day of collection.[2]

Q4: What are the typical excitation and emission wavelengths for this compound fluorescence detection?

A4: The most commonly reported excitation and emission wavelengths for this compound detection are 310 nm for excitation and 410 nm or 420 nm for emission.[2][3][5] Some studies have also successfully used an excitation wavelength of 250 nm and an emission wavelength of 420 nm.[4][6] It is advisable to optimize these wavelengths on your specific instrument for the best signal-to-noise ratio.

Q5: Can I use a method other than HPLC-FLD for this compound detection?

A5: While HPLC with fluorescence detection (HPLC-FLD) is a widely used and robust method, other techniques are also available.[7] Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are highly sensitive and selective methods for this compound quantification.[1][3] Immunoassays like ELISA have also been developed for the detection of ergot alkaloids, though they may lack the specificity of chromatographic methods.[11]

Data Presentation

Table 1: HPLC-FLD Method Parameters for this compound Detection

ParameterRecommended ConditionsReference(s)
Extraction Solvent 2.1 mM ammonium carbonate:acetonitrile (50:50, v/v)[7][8][9]
Cleanup Method QuEChERS or Solid Phase Extraction (SPE)[1][7][8]
HPLC Column C18 reverse-phase column[3]
Mobile Phase Gradient of acetonitrile and ammonium carbonate or ammonium acetate buffer[3][8]
Excitation Wavelength 310 nm or 250 nm[2][3][4][5][6]
Emission Wavelength 410 nm or 420 nm[2][3][4][5]
Internal Standard Stable Isotope-Labeled this compound or Ergotamine[1][5]

Table 2: Performance Characteristics of a Validated QuEChERS HPLC-FLD Method for this compound

ParameterTall Fescue SeedTall Fescue StrawReference(s)
Linearity (µg/kg) 100-3500100-3500[7][8][9]
Limit of Detection (LOD) (µg/kg) 3730[7][8][9]
Limit of Quantitation (LOQ) (µg/kg) 100100[7][8][9]
Accuracy (%) 9898[7][8][9]
Intra-day Precision (%) 3.01.6[7][8][9]
Inter-day Precision (%) 3.81.0[7][8][9]
Recovery (%) 91-10191-101[7][8][9]

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for this compound Analysis in Tall Fescue

This protocol is adapted from validated methods for the extraction of this compound from tall fescue seed and straw.[8][9]

Materials:

  • Ground tall fescue sample (seed or straw)

  • Extraction solvent: 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh 0.5 g of the ground plant material into a 15 mL centrifuge tube.

  • Add 5 mL of the extraction solvent to the tube.

  • Vortex for 30 seconds.

  • Place on a rotary mixer for 30 minutes.

  • Add 0.4 g of MgSO₄ and 0.1 g of NaCl to the tube.

  • Cap the tube and vortex immediately for 10 seconds, repeating this four times over a 10-minute period.

  • Centrifuge the sample at approximately 900 x g for 10 minutes.

  • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.

  • Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample (e.g., ground tall fescue) extraction Extraction (2.1 mM Ammonium Carbonate/ Acetonitrile) sample->extraction Add solvent salting_out QuEChERS Salts Addition (MgSO4, NaCl) extraction->salting_out Vortex & Mix centrifugation1 Centrifugation salting_out->centrifugation1 Vortex supernatant Collect Acetonitrile Layer centrifugation1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-FLD Analysis reconstitution->hplc Inject data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for this compound analysis using the QuEChERS method.

troubleshooting_logic cluster_issues Potential Issues cluster_causes Primary Causes cluster_solutions Solutions start Problem with Fluorescence Detection low_signal Low/No Signal start->low_signal high_noise High Background Noise start->high_noise bad_peak Peak Tailing/Splitting start->bad_peak inconsistent Inconsistent Results start->inconsistent degradation This compound Degradation low_signal->degradation sample_prep Improper Sample Prep low_signal->sample_prep matrix_effects Matrix Effects/ Interference high_noise->matrix_effects bad_peak->matrix_effects chromatography Chromatographic Issues bad_peak->chromatography inconsistent->matrix_effects inconsistent->sample_prep proper_handling Proper Sample Handling (Cool, Dark) degradation->proper_handling cleanup Effective Cleanup (QuEChERS, SPE) matrix_effects->cleanup optimize_lc Optimize LC Method matrix_effects->optimize_lc chromatography->optimize_lc sample_prep->proper_handling homogenize Homogenize Sample/ Use Internal Standard sample_prep->homogenize

References

enhancing the sensitivity of ergovaline detection in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ergovaline in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in biological fluids?

A1: The primary analytical methods for the quantitative determination of this compound are high-performance liquid chromatography with fluorescence detection (LC-FLD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1] Immunoassays, such as ELISA, are also used for screening purposes, but they may lack the specificity of chromatographic methods.[1]

Q2: Why is sample handling so critical for this compound analysis?

A2: this compound is an unstable compound, sensitive to light, air, heat, acids, and bases.[2][3] Improper sample handling and storage can lead to significant degradation of the analyte, resulting in artificially low or undetectable concentrations. To ensure the most accurate results, samples should be transported on ice and analyzed on the day of collection.[2][4] If immediate analysis is not possible, samples should be stored at -20°C.[2][4]

Q3: What is the expected stability of this compound in biological samples under different storage conditions?

A3: this compound concentrations can decrease significantly within the first 24 hours of storage, regardless of the temperature (22°C, 5°C, or -20°C).[2][4] However, after this initial drop, this compound levels in a freezer at -20°C show little change for up to 28 days.[2][4] Storage at warmer temperatures leads to more intermittent losses.[2][4]

Q4: Should I use plasma or serum for this compound detection?

A4: Plasma is generally preferred over serum for the analysis of many small molecules, including this compound.[5] Plasma is considered a cleaner matrix and is easier to work with, which can lead to better analytical results.[5] When collecting whole blood, it is recommended to use EDTA-coated tubes and to centrifuge at 4°C for approximately 10 minutes.[5]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
This compound Degradation Review sample collection, handling, and storage procedures. Ensure samples were kept on ice immediately after collection and stored at -20°C if not analyzed the same day.[2][4] Protect samples from light.
Inefficient Extraction Optimize the extraction method. Consider comparing solid-phase extraction (SPE) with a QuEChERS-based protocol.[1][6] Ensure the chosen extraction solvent is appropriate for your biological fluid matrix and minimizes this compound isomerization.[1]
Instrument Sensitivity Verify the performance of your LC-FLD or LC-MS/MS system. Check detector sensitivity and ensure proper calibration. For LC-MS/MS, confirm that the correct precursor and product ion transitions are being monitored.[1][7]
Matrix Effects (LC-MS/MS) Dilute the sample extract to minimize ion suppression or enhancement. Use a matrix-matched calibration curve or an isotopically labeled internal standard to correct for matrix effects.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure all samples are treated identically in terms of time on ice, storage duration, and light exposure.[2][3]
Variable Extraction Efficiency Automate the extraction process if possible. If performing manual extraction, ensure consistent timing and technique for each step. Use an internal standard to normalize for variations in recovery.
Instrument Instability Check for fluctuations in pump pressure, column temperature, and detector response in your HPLC system. For MS detectors, monitor for changes in spray stability and ion intensity.
Sample Heterogeneity Ensure proper mixing of the biological fluid before taking an aliquot for extraction, especially after thawing.
Issue 3: Poor Peak Shape in HPLC (Tailing, Splitting)
Possible Cause Troubleshooting Step
Sample Solvent Mismatch The sample should be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[1] Injecting a sample in a stronger solvent can cause peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent or consider replacing it if performance does not improve.
pH of the Mobile Phase The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.
Issue 4: Immunoassay (ELISA) Failures
Possible Cause Troubleshooting Step
Low Antibody Affinity/Specificity The primary antibody may be binding to other molecules in the sample matrix or have a low affinity for this compound.[8] This can lead to inconsistent results when compared to HPLC methods.[1]
Reagent Issues Check for expired reagents and ensure buffers are not contaminated.[8] Prepare fresh reagents and repeat the assay.
Procedural Errors Review the immunoassay protocol for errors in pipetting, incubation times, or washing steps.[9] Ensure all steps are performed consistently.
Cross-Reactivity Be aware that some antibodies may cross-react with other ergot alkaloids, leading to an overestimation of the total this compound concentration.[10]

Experimental Protocols

Protocol 1: QuEChERS-Based Extraction of this compound from Biological Fluids (Adapted)

This protocol is adapted from a method for tall fescue and can be optimized for biological fluids like plasma or rumen fluid.[6][11]

  • Sample Preparation: To 0.5 mL of biological fluid in a centrifuge tube, add 5 mL of an extraction solvent mixture of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v).

  • Extraction: Vortex the sample for 30 seconds and then place it on a rotary mixer for 30 minutes.

  • Salting Out: Add 0.4 g of magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl). Cap the tube and vortex immediately for 10 seconds, repeating this four times over a 10-minute period.

  • Centrifugation: Centrifuge the sample at approximately 900 g for 10 minutes.

  • Evaporation: Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried extract in 0.5 mL of methanol. Vortex and sonicate for 20 seconds each.

  • Filtration: Transfer the reconstituted sample to a centrifugal filter tube and centrifuge at approximately 8,000 g for 5 minutes.

  • Analysis: Transfer the filtrate to an amber HPLC vial for analysis by LC-FLD or LC-MS/MS.

Protocol 2: HPLC with Fluorescence Detection (LC-FLD)

This is a general protocol and may require optimization for your specific instrument and column.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.[6]

  • Column: A polymeric reverse-phase column.[11]

  • Mobile Phase: A binary gradient of acetonitrile and 0.1 M aqueous ammonium acetate.[12]

  • Flow Rate: 1 mL/min.[12]

  • Column Temperature: 28°C.[12]

  • Injection Volume: 20 µL.[12]

  • Fluorescence Detection: Excitation wavelength (λex) of 310 nm and an emission wavelength (λem) of 410 nm.[12]

Data Presentation

Table 1: Impact of Sample Handling on this compound Stability in Tall Fescue

TreatmentTimeThis compound Loss (%)
On ice in cooler2 hoursNo significant loss
Exposure to heat and UV light2 hoursSignificant loss
Storage at -20°C24 hoursSignificant loss (e.g., 17-57%)[2]
Storage at 5°C24 hoursSignificant loss[2]
Storage at 22°C24 hoursSignificant loss[2]
Storage at -20°C24 hours to 28 daysLittle change after the initial 24h loss[2]

Data adapted from studies on tall fescue, which highlight the inherent instability of this compound and can inform handling protocols for biological samples.[2][4]

Visualizations

Ergovaline_Sample_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis / Storage Collect Collect Biological Fluid (e.g., Blood in EDTA tube) Cool Place on Ice Immediately Collect->Cool Critical Step Centrifuge Centrifuge at 4°C to separate plasma Cool->Centrifuge Degradation This compound Degradation Cool->Degradation Mitigates Aliquot Aliquot Plasma Centrifuge->Aliquot Analyze Analyze Same Day (LC-FLD or LC-MS/MS) Aliquot->Analyze Ideal Path Store Store at -20°C Aliquot->Store If immediate analysis is not possible Store->Analyze

Caption: Recommended workflow for biological sample handling.

Troubleshooting_Low_Signal Start Low or No this compound Signal Detected CheckHandling Review Sample Handling & Storage Protocol Start->CheckHandling CheckExtraction Evaluate Extraction Efficiency CheckHandling->CheckExtraction Yes ImproperHandling Result: Improper Handling (Heat, Light, Time Delay) CheckHandling->ImproperHandling No CheckInstrument Verify Instrument Performance CheckExtraction->CheckInstrument Yes LowRecovery Result: Low Extraction Recovery CheckExtraction->LowRecovery No InstrumentIssue Result: Low Sensitivity/ Calibration Error CheckInstrument->InstrumentIssue No FixHandling Action: Implement Strict Cold Chain & Prompt Analysis ImproperHandling->FixHandling FixExtraction Action: Optimize Extraction Method (e.g., QuEChERS) LowRecovery->FixExtraction FixInstrument Action: Recalibrate & Run Performance Checks InstrumentIssue->FixInstrument

References

Validation & Comparative

A Comparative Guide to HPLC-FLD Methods for Ergovaline Quantification in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) methods for the quantification of ergovaline in various animal tissues. This compound, a potent ergopeptine alkaloid produced by endophytic fungi in tall fescue grass, is a significant concern in livestock due to its toxicity. Accurate and validated analytical methods are crucial for toxicokinetic studies and monitoring tissue residues. This document outlines a validated HPLC-FLD methodology, compares it with alternative techniques, and provides the necessary experimental data to support its application.

Comparison of Analytical Methods for this compound Detection

While HPLC-FLD is a robust and widely used technique for this compound analysis, other methods offer different advantages in terms of specificity, sensitivity, and throughput. The choice of method often depends on the specific research question, available instrumentation, and the required level of validation.

MethodPrincipleAdvantagesDisadvantages
HPLC-FLD Chromatographic separation followed by fluorescence detection of the native this compound molecule.Good sensitivity and selectivity, relatively cost-effective, robust and reliable for routine analysis.[1][2]Requires careful sample clean-up to minimize matrix interference.
ELISA Immunoassay based on antibody-antigen recognition.High throughput, rapid screening of a large number of samples, no extensive sample clean-up required.[2][3]May suffer from a lack of specificity due to cross-reactivity with other ergot alkaloids, providing a total ergot alkaloid content rather than specific this compound concentration.[2][3]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for identification and quantification.High specificity and sensitivity, capable of multi-analyte detection, considered a confirmatory method.[2][3]Higher equipment and operational costs, may require more specialized technical expertise.

Performance Data of a Validated HPLC-FLD Method

The following tables summarize the quantitative performance data from a validated HPLC-FLD method for the determination of this compound in various animal tissues.[1] This data highlights the method's suitability for accurate and precise quantification at low concentrations.

Table 1: Method Detection and Quantification Limits

TissueLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Liver0.150.5
Kidney0.150.5
Muscle0.150.5
Fat0.150.83
BrainNot specified0.83

Table 2: Recovery and Precision in Fortified Tissues

TissueFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Liver0.59110 (CV%)
2.591<10
1091<10
Fat0.836517 (CV%)
3.365<10

CV% refers to the coefficient of variation observed at the limit of quantitation.[1]

Experimental Protocol: HPLC-FLD for this compound in Animal Tissues

This section details the validated methodology for the extraction and quantification of this compound from animal tissues.[1]

Reagents and Standards
  • Solvents: Acetonitrile, methanol, chloroform, and water (analytical grade).

  • Buffer: Ammonium carbonate.

  • Standard: Pure crystalline this compound for the preparation of standard stock and working solutions.

Sample Preparation and Extraction
  • Liver, Kidney, and Muscle:

    • Homogenize 3 g of tissue in a phosphate buffer.

    • Perform a chloroformic extraction of the homogenized sample.

  • Fat and Brain:

    • Directly extract 3 g of tissue with chloroform.

Clean-up
  • Pass the chloroformic extracts through a homemade ergosil solid-phase extraction (SPE) column.

  • Wash the column with an acetone/chloroform mixture (75:25 v/v).

  • Elute this compound with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dry residue in methanol for HPLC analysis.

HPLC-FLD Conditions
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Prontosil, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with acetonitrile/water (35:65 v/v) containing 200 mg/L of ammonium carbonate.[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 40 µL.[1]

  • Fluorescence Detection: Excitation wavelength of 250 nm and an emission wavelength of 420 nm.[1]

Experimental Workflow

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Tissue Animal Tissue (Liver, Fat, etc.) Homogenization Homogenization (for Liver, Kidney, Muscle) Tissue->Homogenization Buffer Extraction Chloroform Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Ergosil Column) Extraction:e->SPE:w Wash Column Wash SPE:e->Wash:w Elution Methanol Elution Wash:e->Elution:w Evaporation Evaporation to Dryness Elution:e->Evaporation:w Reconstitution Reconstitution in Methanol Evaporation:e->Reconstitution:w HPLC HPLC Separation (C18 Column) Reconstitution:e->HPLC:w FLD Fluorescence Detection (Ex: 250 nm, Em: 420 nm) HPLC:e->FLD:w Data Data Acquisition & Quantification FLD:e->Data:w Fat_Brain:e->Extraction:w

Caption: Workflow for this compound analysis in animal tissues using HPLC-FLD.

References

Comparative Metabolism of Ergovaline and Other Ergot Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of ergovaline and other significant ergot alkaloids, including ergotamine, ergocristine, ergocryptine, and ergometrine. The information presented herein is supported by experimental data to facilitate a deeper understanding of their pharmacokinetic profiles and metabolic fates.

Introduction to Ergot Alkaloid Metabolism

Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus. Their metabolism in mammals is a complex process primarily occurring in the liver and, for ruminants, also in the rumen. The biotransformation of these compounds is crucial in determining their toxicity and pharmacological activity. Generally, ergopeptine alkaloids, such as this compound, ergotamine, ergocristine, and ergocryptine, undergo extensive metabolism, while simpler lysergic acid amides like ergometrine have a different metabolic profile.

In ruminants, the initial metabolic activity occurs in the rumen, where microbial action can break down complex ergopeptine alkaloids into simpler, more readily absorbed compounds like lysergic acid.[1] Following absorption, the liver is the primary site of metabolism for all ergot alkaloids across species.[1][2] The cytochrome P450 enzyme system, particularly the CYP3A4 isozyme, plays a central role in the oxidative metabolism of these compounds.[1][2][3]

Metabolic pathways for ergopeptine alkaloids include hydroxylation, N-dealkylation, and the formation of N-oxides and dihydro-diol metabolites.[4][5] The resulting metabolites are generally more polar, facilitating their excretion. The route of excretion is largely dependent on the molecular weight of the compound; larger molecules and their metabolites are typically excreted in the bile and feces, while smaller molecules are eliminated through the urine.[1]

Comparative Quantitative Metabolic Data

The following table summarizes key pharmacokinetic parameters for this compound and other selected ergot alkaloids. It is important to note that these values can vary significantly depending on the species, dose, and route of administration.

AlkaloidBioavailabilityElimination Half-life (t½)Peak Plasma Time (Tmax)Primary Metabolic PathwaysKey Metabolites
This compound Low (extensive first-pass metabolism)~57 min (in horses, IV)[6]Not well-established due to rapid metabolismHydroxylation, N-dealkylation[4][5]Hydroxy, dihydro-diol, and nor- metabolites[4][5]
Ergotamine Low (<5%) due to extensive first-pass metabolism[7]2-5 hours[8]0.6 - 1.3 hours[8]CYP3A4-mediated hydroxylation[3][9]8'-hydroxyergotamine, M1, M2, M3, M4[3][10]
Ergocristine Data limited, expected to be lowData limitedData limitedHydroxylation, N-dealkylation[4][5]Hydroxy, dihydro-diol, and nor- metabolites[4][5][11]
Ergocryptine Data limited, expected to be lowData limitedData limitedHydroxylation, N-dealkylation[4][5]Hydroxy, dihydro-diol, and nor- metabolites[4][5]
Ergometrine Rapidly and completely absorbed (IM)[12]30-120 min[1]2-7 min (IM), <1 min (IV)[13]Hepatic hydroxylation, glucuronidation, N-demethylation[1][13]Hydroxylated and glucuronide conjugates[1][13]

Experimental Protocols

3.1. In Vitro Metabolism using Liver S9 Fractions

This protocol is adapted from studies investigating the comparative metabolism of ergot alkaloids in equine and human liver S9 fractions.[4][5]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction (final protein concentration of 1 mg/mL), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiation of Reaction: Add the ergot alkaloid substrate (e.g., this compound, ergotamine) to a final concentration of 1 µM to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase liquid chromatography system coupled to a high-resolution tandem mass spectrometer (LC-HR-MS/MS) to identify and quantify the parent alkaloid and its metabolites.[4][5]

3.2. Cell-Based Metabolism Assay using HT-29 Cells

This protocol is based on a method for studying ergot alkaloid metabolism in human colon adenocarcinoma (HT-29) cells.[14][15]

  • Cell Culture: Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into culture plates and allow them to adhere and grow to a suitable confluency.

  • Treatment: Replace the culture medium with a serum-free medium containing the ergot alkaloid of interest at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Sample Collection:

    • Medium: Collect the cell culture medium and centrifuge to remove any detached cells.

    • Cell Lysate: Wash the remaining cells with phosphate-buffered saline (PBS), then lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100). Centrifuge the lysate to pellet cell debris.

  • Sample Preparation: Prepare the medium and cell lysate supernatants for analysis, which may involve solid-phase extraction or a simple dilution.

  • HPLC-FLD-FTMS Analysis: Analyze the samples using high-performance liquid chromatography with fluorescence detection coupled to a Fourier transform mass spectrometer (HPLC-FLD-FTMS) for the identification of metabolites.[14][15]

Visualizing Metabolic and Signaling Pathways

4.1. Generalized Metabolic Pathway of Ergopeptine Alkaloids

The following diagram illustrates the general metabolic fate of ergopeptine alkaloids like this compound and ergotamine.

ergopeptine_metabolism parent Ergopeptine Alkaloid (e.g., this compound, Ergotamine) rumen Rumen (in Ruminants) parent->rumen Ingestion absorption Absorption (Gut) parent->absorption lysergic_acid Lysergic Acid rumen->lysergic_acid Microbial Degradation liver Liver (First-Pass Metabolism) absorption->liver circulation Systemic Circulation liver->circulation Parent Drug & Metabolites phaseI Phase I Metabolism (CYP3A4) liver->phaseI circulation->liver Recirculation phaseII Phase II Metabolism (Conjugation) phaseI->phaseII metabolites Metabolites (Hydroxy-, Nor-, N-oxide) phaseI->metabolites phaseII->metabolites excretion_bile Biliary Excretion (Feces) metabolites->excretion_bile excretion_urine Renal Excretion (Urine) metabolites->excretion_urine lysergic_acid->absorption lysergic_acid->excretion_urine ergovaline_signaling This compound This compound d2_receptor Dopamine D2 Receptor This compound->d2_receptor Agonist ht2_receptor Serotonin 5-HT2 Receptor This compound->ht2_receptor Agonist/Partial Agonist g_protein_d2 Gi/o Protein d2_receptor->g_protein_d2 Activates g_protein_ht2 Gq/11 Protein ht2_receptor->g_protein_ht2 Activates adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein_d2->adenylyl_cyclase plc Phospholipase C (Activation) g_protein_ht2->plc camp Decreased cAMP adenylyl_cyclase->camp ip3_dag Increased IP3 & DAG plc->ip3_dag prolactin Decreased Prolactin Secretion camp->prolactin vasoconstriction Vasoconstriction ip3_dag->vasoconstriction experimental_workflow start Start: Select Ergot Alkaloid prep_system Prepare In Vitro System (e.g., Liver S9, Cell Culture) start->prep_system incubation Incubate Alkaloid with System (Time Course) prep_system->incubation termination Terminate Reaction (e.g., Acetonitrile) incubation->termination sample_prep Sample Preparation (Protein Precipitation, SPE) termination->sample_prep analysis LC-MS/MS or HPLC-FLD-FTMS Analysis sample_prep->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End: Metabolic Profile data_processing->end

References

A Comparative Guide to Ergovaline Quantification: ELISA vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques for the quantification of ergovaline, a prominent ergot alkaloid: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors. The choice of analytical method is critical for accurate toxicological studies, quality control in feed and food production, and pharmaceutical research. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative advantages and limitations of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Quantification Methods

This compound is a potent vasoconstrictive mycotoxin produced by endophytic fungi found in tall fescue grass, posing a significant risk to livestock health and productivity.[1][2] Accurate quantification of this compound in plant material, animal tissues, and feed is therefore essential. The two most common analytical approaches are immunoassays, particularly ELISA, and chromatographic methods like HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • ELISA is a high-throughput immunoassay that utilizes the specific binding of antibodies to ergot alkaloids. It offers a rapid and cost-effective screening tool. However, a notable drawback is its potential for cross-reactivity with other structurally similar ergot alkaloids, which can lead to an overestimation of the total ergot alkaloid content.[3][4]

  • Chromatography methods , such as HPLC with fluorescence detection (HPLC-FLD) or LC-MS/MS, provide a more specific and accurate quantification of this compound.[5] These techniques separate this compound from other sample components before detection, minimizing the impact of matrix effects and cross-reactivity.[3] While considered the gold standard for accuracy, chromatographic methods are generally more time-consuming, require more sophisticated equipment, and are more expensive than ELISA.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections describe representative experimental protocols for both ELISA and HPLC-based methods for this compound determination.

This compound ELISA Protocol (Competitive)

This protocol is a generalized representation based on commercially available competitive ELISA kits.

  • Sample Preparation:

    • Homogenize 0.1 g of dried and ground plant tissue with an extraction solution.

    • Agitate the mixture for a specified time to ensure efficient extraction of ergot alkaloids.

    • Centrifuge the sample and collect the supernatant.

    • Dilute the extract with a buffer solution to bring the this compound concentration within the assay's linear range.[7]

  • ELISA Procedure:

    • Add a standard, control, or diluted sample extract to microtiter wells pre-coated with ergot alkaloid-specific antibodies.

    • Introduce an enzyme-conjugated this compound solution to the wells. This will compete with the this compound in the sample for antibody binding sites.

    • Incubate the plate, typically for 30 minutes at room temperature.

    • Wash the plate multiple times to remove any unbound reagents.

    • Add a substrate solution that reacts with the enzyme conjugate to produce a color change.

    • Stop the reaction after a set incubation period.

    • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the this compound concentration in the sample.

This compound HPLC-FLD Protocol

This protocol is based on a validated method for the analysis of this compound in animal tissues and adapted for other matrices.[1]

  • Sample Extraction:

    • Homogenize the sample (e.g., 3g of tissue) in a phosphate buffer.[1]

    • Perform a liquid-liquid extraction with chloroform.

    • Purify the extract using a solid-phase extraction (SPE) column (e.g., Ergosil homemade columns).[1]

    • Evaporate the eluate to dryness and reconstitute the residue in methanol.[1]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Fluorescence detection with an excitation wavelength of 250 nm and an emission wavelength of 420 nm.[1][9]

  • Quantification:

    • Prepare a standard curve using certified this compound standards.

    • Inject the prepared sample extract into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and the standard curve.

Performance Data: ELISA vs. Chromatography

The choice of an analytical method often depends on a trade-off between speed, cost, and analytical performance. The following tables summarize the quantitative performance characteristics of ELISA and chromatographic methods for this compound determination.

Table 1: Comparison of Method Performance Characteristics

ParameterELISAHPLC-FLDLC-MS/MS
Specificity Lower (cross-reactivity with other ergot alkaloids)[3][4]HighVery High
Accuracy Can be less accurate due to cross-reactivity and matrix effects[3]HighVery High[10]
Throughput High (multiple samples analyzed simultaneously)[6]LowerModerate
Cost per Sample Low[6]ModerateHigh
Equipment Microplate readerHPLC system with fluorescence detectorLC-MS/MS system

Table 2: Quantitative Performance Data for this compound Analysis

ParameterELISAHPLC-FLDLC-MS/MS
Limit of Detection (LOD) Varies by kit~0.15 ng/g (tissue)[1], 3.23-11.78 µg/kg (feed)[8]~7 ng/mL[11]
Limit of Quantification (LOQ) Varies by kit0.5 - 0.83 ng/g (tissue)[1], 6.53-13.06 µg/kg (feed)[8]20 ng/mL[11]
Recovery Not always reported65-91% (tissue)[1], 85.2-117.8% (feed)[12]80-120% (wheat/rye)[5]
Precision (Repeatability, %CV) 10.2-13.3% (within-run)[6]1.2-9.2%[12]1.3-13.9%[5]
Linearity (R²) >0.99[6]>0.985[8]>0.997[11]

Cross-Validation Results

Direct comparisons between ELISA and chromatographic methods often reveal significant discrepancies in the measured this compound concentrations.

  • Correlation: Studies have shown both good and poor correlations between ELISA and HPLC results. For instance, one study reported a high correlation (R² ≥ 0.87) for this compound in tall fescue extracts.[7] However, other research has found that this compound concentrations determined by HPLC do not always correspond to the total ergot alkaloid concentrations from ELISA.[3]

  • Concentration Differences: ELISA results can be significantly higher than those from HPLC. One study reported that ELISA yielded, on average, a 43-fold higher ergot alkaloid content than HPLC.[3] This is often attributed to the cross-reactivity of the ELISA antibodies with multiple ergot alkaloids present in the sample, whereas HPLC specifically quantifies this compound.[3][4] The ratio of ELISA to HPLC concentrations can be inconsistent, varying significantly between different sample matrices.[6]

Visualizing the Methodologies

To further clarify the experimental processes and their relationship, the following diagrams are provided.

experimental_workflow cluster_elisa ELISA Workflow cluster_hplc HPLC-FLD Workflow elisa_sample Sample Homogenization & Extraction elisa_centrifuge Centrifugation elisa_sample->elisa_centrifuge elisa_dilute Supernatant Dilution elisa_centrifuge->elisa_dilute elisa_plate Plate Incubation (Sample, Conjugate, Ab) elisa_dilute->elisa_plate elisa_wash Washing elisa_plate->elisa_wash elisa_substrate Substrate Addition elisa_wash->elisa_substrate elisa_read Absorbance Reading elisa_substrate->elisa_read hplc_sample Sample Homogenization & Extraction hplc_spe Solid-Phase Extraction (SPE) hplc_sample->hplc_spe hplc_evap Evaporation & Reconstitution hplc_spe->hplc_evap hplc_inject HPLC Injection hplc_evap->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Fluorescence Detection hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant

Caption: Comparative workflows for ELISA and HPLC-FLD analysis of this compound.

logical_comparison cluster_screening Screening Applications cluster_confirmatory Confirmatory & Quantitative Applications title Method Selection for this compound Analysis elisa ELISA chromatography HPLC / LC-MS elisa_adv Advantages: - High Throughput - Low Cost - Rapid Results elisa->elisa_adv elisa_lim Limitations: - Lower Specificity - Potential for Overestimation elisa->elisa_lim elisa->chromatography Confirmation of positive results chrom_adv Advantages: - High Specificity - High Accuracy - Reliable Quantification chromatography->chrom_adv chrom_lim Limitations: - Lower Throughput - Higher Cost - Complex Instrumentation chromatography->chrom_lim

Caption: Logical relationship between ELISA and chromatographic methods in a testing strategy.

Conclusion

The cross-validation of this compound quantification methods demonstrates that ELISA and chromatography serve different but complementary roles in analytical testing.

  • ELISA is a valuable tool for rapid screening of a large number of samples, providing a semi-quantitative estimate of total ergot alkaloid content. Its high throughput and low cost make it ideal for initial assessments and monitoring programs.

  • HPLC and LC-MS/MS are the methods of choice for accurate and specific quantification of this compound. Their high specificity and reliability are essential for regulatory compliance, confirmatory analysis of positive ELISA screens, and detailed research studies where precise concentration data is paramount.

For comprehensive and reliable this compound analysis, a two-tiered approach is often recommended: initial screening with ELISA followed by confirmatory quantification of positive samples using a chromatographic method. This strategy leverages the strengths of both techniques, providing a cost-effective and analytically robust solution for researchers, scientists, and drug development professionals.

References

Ergovaline vs. Ergotamine: A Comparative Analysis of Vasoconstrictive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergovaline and ergotamine, both prominent ergot alkaloids, are known for their potent vasoconstrictive properties. While structurally similar, their nuanced differences in receptor affinity and signaling pathways lead to distinct pharmacological profiles. This guide provides an objective comparison of their vasoconstrictive effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Vasoconstrictive Potency

The following table summarizes the key quantitative parameters of this compound- and ergotamine-induced vasoconstriction based on a comparative study using an isolated bovine lateral saphenous vein bioassay.[1]

ParameterThis compoundErgotamineReference
Initiation of Contractile Response 1 x 10⁻⁸ M (4.4 ± 0.8% of Norepinephrine max)1 x 10⁻⁸ M (5.6 ± 1.1% of Norepinephrine max)[1]
Maximum Contractile Response 69.6 ± 5.3% at 1 x 10⁻⁴ M43.7 ± 7.1% at 1 x 10⁻⁵ M[1]
-log EC₅₀ (M) Not explicitly stated in the comparative study6.66 ± 0.17 M[2]

Note: The contractile response is normalized to a percentage of the maximum contraction induced by a reference dose of norepinephrine (1 x 10⁻⁴ M).

Mechanisms of Action: A Divergence in Receptor Engagement

The vasoconstrictive actions of this compound and ergotamine are primarily mediated through their interaction with serotonergic (5-HT) and adrenergic receptors on vascular smooth muscle cells. However, they exhibit distinct receptor subtype preferences.

This compound: Experimental evidence strongly indicates that this compound's vasoconstrictive effects are predominantly mediated through the 5-HT₂ₐ receptor .[3][4][5] It can act as both an agonist and an antagonist at this receptor, with the duration of exposure influencing its activity.[4][5]

Ergotamine: In contrast, ergotamine displays a broader receptor profile, inducing vasoconstriction through its interaction with 5-HT₁ₑ/₁₋ receptors and α-adrenergic receptors .[6][7][8][9][10] Specifically, it has been shown to act on 5-HT₁ₑ receptors and α₂ₐ/₂C-adrenoceptor subtypes, with a lesser contribution from α₁-adrenoceptors.[7][9][11]

Signaling Pathways

The activation of these distinct receptor subtypes triggers downstream signaling cascades that ultimately lead to smooth muscle contraction and vasoconstriction.

Ergovaline_Signaling_Pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Binds to Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

This compound-induced vasoconstriction via the 5-HT₂ₐ receptor pathway.

Ergotamine_Signaling_Pathway cluster_5HT 5-HT Receptor Pathway cluster_Adrenergic α-Adrenergic Receptor Pathway Ergotamine1 Ergotamine HT1B1D 5-HT1B/1D Receptor Ergotamine1->HT1B1D Gi Gi HT1B1D->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Contraction1 Smooth Muscle Contraction (Vasoconstriction) cAMP_decrease->Contraction1 Ergotamine2 Ergotamine Alpha_receptor α-Adrenergic Receptor (α1, α2) Ergotamine2->Alpha_receptor Gq_Gi Gq / Gi Alpha_receptor->Gq_Gi PLC_AC PLC Activation / AC Inhibition Gq_Gi->PLC_AC Signaling_cascade Increased IP3, DAG, Ca²⁺ / Decreased cAMP PLC_AC->Signaling_cascade Contraction2 Smooth Muscle Contraction (Vasoconstriction) Signaling_cascade->Contraction2

Ergotamine-induced vasoconstriction via 5-HT₁ₑ/₁₋ and α-adrenergic pathways.

Experimental Protocols

The following protocol outlines the methodology used in the comparative analysis of this compound and ergotamine vasoconstrictive effects.

Experimental Workflow: Isolated Tissue Myography

Experimental_Workflow A Tissue Collection (Bovine Lateral Saphenous Vein) B Vessel Preparation (Trimming and slicing into 2-3 mm cross-sections) A->B C Mounting in Myograph Chamber (Krebs-Henseleit buffer, 37°C, 95% O₂/5% CO₂) B->C D Equilibration (90 min at 1g tension) C->D E Reference Contraction (Norepinephrine 1 x 10⁻⁴ M) D->E F Cumulative Dosing (this compound or Ergotamine, 1x10⁻¹¹ to 1x10⁻⁴ M) E->F G Data Acquisition & Normalization (Contractile response as % of Norepinephrine max) F->G

Workflow for assessing vasoconstrictive effects using wire myography.

1. Tissue Collection and Preparation:

  • Segments of the cranial branch of the lateral saphenous vein (2 to 3 cm) are collected from healthy cattle immediately after slaughter.[1]

  • The veins are transported to the laboratory in a cold, oxygenated Krebs-Henseleit buffer solution.

  • Excess fat and connective tissue are carefully removed, and the veins are sliced into 2- to 3-mm cross-sections.[1]

2. Myograph Setup and Equilibration:

  • The venous rings are suspended in a myograph chamber containing 5 mL of a modified Krebs-Henseleit buffer, continuously oxygenated with 95% O₂ and 5% CO₂ at a constant temperature of 37°C and a pH of 7.4.[1]

  • The tissue is allowed to equilibrate at a baseline tension of 1 gram for 90 minutes.[1]

3. Experimental Procedure:

  • Following equilibration, a reference contraction is induced by adding a single dose of norepinephrine (1 x 10⁻⁴ M).

  • After washing and returning to baseline, increasing cumulative doses of either this compound (1 x 10⁻¹¹ to 1 x 10⁻⁴ M) or ergotamine (1 x 10⁻¹¹ to 1 x 10⁻⁵ M) are administered every 15 minutes.[1]

  • The contractile response to each dose is recorded.

4. Data Analysis:

  • The contractile response data for this compound and ergotamine are normalized as a percentage of the maximum contraction induced by the norepinephrine reference dose.[1]

  • Concentration-response curves are generated to determine parameters such as the initiation of contraction and maximum response.

Conclusion

Both this compound and ergotamine are potent vasoconstrictors, initiating a contractile response at similar low concentrations. However, this compound appears to elicit a greater maximal contractile response at higher concentrations in the bovine lateral saphenous vein model.[1] A key distinction lies in their primary mechanisms of action, with this compound's effects being predominantly mediated by 5-HT₂ₐ receptors, while ergotamine interacts with a broader range of serotonergic (5-HT₁ₑ/₁₋) and α-adrenergic receptors.[3][4][6][7][8][9][11] This divergence in receptor affinity likely contributes to their different pharmacological profiles and potential therapeutic applications and toxicities. The provided experimental data and protocols offer a robust framework for further investigation into the nuanced vasoconstrictive effects of these and other ergot alkaloids.

References

A Guide to Inter-Laboratory Comparison of Ergovaline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of ergovaline, a prominent ergot alkaloid. While direct inter-laboratory proficiency testing data for this compound is not publicly available, this document synthesizes findings from single-laboratory validation studies to offer a comparative perspective on method performance. This information is crucial for laboratories aiming to establish or verify their own this compound quantification methods and for professionals interpreting analytical results.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons, or proficiency tests, are essential for ensuring the accuracy and comparability of analytical data across different laboratories. By analyzing the same samples, participating laboratories can assess their performance against a consensus value and identify potential biases or areas for improvement. In the context of this compound analysis, which is critical for livestock feed safety and toxicological studies, such comparisons are vital for reliable risk assessment.

Comparison of Analytical Method Performance

The primary methods for this compound quantification are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the required sensitivity, selectivity, and laboratory resources. The following tables summarize the performance characteristics of these methods as reported in various studies.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used and robust method for this compound analysis. It offers good sensitivity and is relatively cost-effective.

Table 1: Performance Characteristics of HPLC-FLD Methods for this compound Quantification

ParameterTall Fescue Seed & Straw (QuEChERS Extraction)[1]Animal Tissues[2]
Linearity 100 - 3500 µg/kg2 - 62.5 ng/mL
Limit of Detection (LOD) Seed: 37 µg/kg; Straw: 30 µg/kg~0.15 ng/g
Limit of Quantitation (LOQ) 100 µg/kg0.5 ng/g
Accuracy/Recovery 98% / 89.6 - 98.1%~91%
Intra-day Precision (%RSD) Seed: 3.0%; Straw: 1.6%9.1%
Inter-day Precision (%RSD) Seed: 3.8%; Straw: 1.0%5.1%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high specificity and sensitivity, making it an excellent tool for both quantification and confirmation of this compound.

Table 2: Performance Characteristics of LC-MS Method for this compound Quantification in Tall Fescue [3]

ParameterPerformance
Linearity (Correlation Coefficient) 0.997 (over 0.020 - 5 µg/mL)
Limit of Detection (LOD) ~7 ng/mL
Limit of Quantitation (LOQ) 20 ng/mL
Precision and Accuracy Within acceptable range (specific values not detailed in abstract)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are summaries of common methodologies for this compound analysis.

Sample Preparation and Extraction

Proper sample handling is critical as this compound is known to be unstable.[4] Samples should be transported on ice and stored at -20°C if not analyzed immediately.[4]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction for Tall Fescue [1]

This method has been shown to have good agreement with older solid-phase extraction (SPE) methods (correlation coefficient of 0.9978).[1]

  • Homogenization: A representative sample of tall fescue (seed or straw) is cryogenically milled.

  • Extraction: The homogenized sample is vortexed with an extraction solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v).

  • Salting Out: Magnesium sulfate and sodium chloride are added, and the mixture is vortexed again.

  • Centrifugation: The sample is centrifuged to separate the phases.

  • Final Preparation: An aliquot of the acetonitrile phase is evaporated to dryness and reconstituted in methanol for analysis.

Extraction from Animal Tissues [2]

  • Homogenization: Liver tissue is homogenized in a phosphate buffer (pH 7.6). Fat tissue is directly extracted.

  • Extraction: The homogenized tissue is extracted with chloroform.

  • Evaporation and Reconstitution: The chloroform extract is evaporated, and the residue is reconstituted in a suitable solvent for HPLC analysis.

Analytical Instrumentation and Conditions

HPLC-FLD System [1]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium carbonate) is common.

  • Fluorescence Detection: Excitation and emission wavelengths are typically set around 310 nm and 410 nm, respectively.

LC-MS System [3]

  • Chromatography: Similar to HPLC, a C18 column with a gradient elution is used.

  • Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, and the mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for this compound quantification and the logical flow for comparing analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation SampleCollection Sample Collection (Transport on ice) Homogenization Homogenization (e.g., Cryo-milling) SampleCollection->Homogenization QuEChERS QuEChERS Homogenization->QuEChERS Plant Material SPE Solid-Phase Extraction Homogenization->SPE Plant Material HPLC_FLD HPLC-FLD QuEChERS->HPLC_FLD LC_MS LC-MS QuEChERS->LC_MS SPE->HPLC_FLD SPE->LC_MS Quantification Quantification HPLC_FLD->Quantification LC_MS->Quantification

Caption: Experimental workflow for this compound quantification.

method_comparison_logic cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_evaluation Evaluation cluster_decision Outcome MethodA Method A (e.g., HPLC-FLD) Linearity Linearity MethodA->Linearity LOD_LOQ LOD / LOQ MethodA->LOD_LOQ Accuracy Accuracy / Recovery MethodA->Accuracy Precision Precision MethodA->Precision MethodB Method B (e.g., LC-MS) MethodB->Linearity MethodB->LOD_LOQ MethodB->Accuracy MethodB->Precision Comparison Comparative Assessment Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Decision Selection of Optimal Method Comparison->Decision

Caption: Logical flow for comparing analytical methods.

References

A Comparative Guide to LC-MS Methods for the Quantification of Multiple Alkaloids Including Ergovaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of alkaloids is paramount for safety, efficacy, and quality control. This guide provides an objective comparison of various validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the simultaneous analysis of multiple alkaloids, with a specific focus on the mycotoxin ergovaline. The information presented is compiled from several studies to offer a comprehensive overview of method performance and experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key validation parameters from different LC-MS and LC-MS/MS methods for the analysis of this compound and other alkaloids. These parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity (R²), recovery, and precision (expressed as relative standard deviation, RSD).

Table 1: Performance of a Validated LC-MS Method for Seven Ergot Alkaloids [1][2]

ParameterValueAlkaloids Included
Linearity (pmol on column)0.1 - 40Lysergic acid, ergonovine, this compound, ergocornine, ergotamine, ergocryptine, and ergocristine
Correlation Coefficient (R²)> 0.994"
LOD (pmol on column)0.05"
LOQ (pmol on column)0.1"
Recovery (%)68.4 - 111.0"
Intra-assay Precision (% RSD)3.4 - 16.1"
Inter-assay Precision (% RSD)7.9 - 22.8"

Table 2: Performance of a Validated LC-MS Method for Alkaloids in Perennial Ryegrass [3]

AlkaloidLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Precision (% RSD)
Peramine0.20.80.8 - 1593.9> 0.990.45 - 8.3
This compound/Ergotamine0.20.80.8 - 1684> 0.992.0 - 2.2
Lolitrem B1.866 - 2400> 0.991.2 - 7.5

Table 3: Performance of a UHPLC-MS/MS Method for Ergot Alkaloids in Cereal-Based Baby Food [4]

ParameterValueAlkaloids Included
LOQ (ng/g)0.5Ergocornine, ergocristine, ergometrine, ergosine, ergotamine, α-ergocryptine, and their epimers
Spiking Levels (ng/g)0.5, 1, 2.5"

Table 4: Performance of an LC-MS Method for this compound in Tall Fescue [5][6]

ParameterValue
Linearity (µg/mL)0.020 - 5
Correlation Coefficient (R²)0.997
LOD (ng/mL)~7
LOQ (ng/mL)20

Experimental Protocols

Reproducibility of analytical results is critically dependent on detailed methodologies. Below are representative experimental protocols for the LC-MS analysis of multiple alkaloids.

Sample Preparation and Extraction

A crucial step in the analysis of alkaloids from complex matrices is the extraction process. A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[4]

Materials:

  • Homogenized sample (e.g., animal feed, plant material)

  • Extraction Solvent: Acetonitrile/Ammonium Carbonate buffer (e.g., 2.08 mM), typically in an 84:16 (v/v) ratio.[7]

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh a representative amount of the homogenized sample (e.g., 4g) into a centrifuge tube.[4]

  • Add the extraction solvent.

  • Vortex vigorously for a specified time (e.g., 1 minute).

  • Add MgSO₄ and NaCl, and vortex again.[4]

  • Centrifuge at a high speed to separate the phases.

  • Collect the supernatant (acetonitrile layer) for cleanup or direct analysis.

Chromatographic Separation

The separation of alkaloids is typically achieved using reverse-phase liquid chromatography.

LC Conditions:

  • Column: A C18 column is commonly used.[3]

  • Mobile Phase A: Water with an additive like 0.1% formic acid or an alkaline buffer.[3][4]

  • Mobile Phase B: Acetonitrile with the same additive as mobile phase A.[3]

  • Gradient: A typical gradient runs from a low to a high percentage of mobile phase B over a period of 15-20 minutes to elute alkaloids with varying polarities.[3]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Detection

Mass spectrometry provides the high selectivity and sensitivity required for alkaloid analysis.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is most common for alkaloids.

  • Detection Mode:

    • Single Ion Monitoring (SIM): For targeted analysis of known alkaloids where specific m/z values are monitored.[1][2]

    • Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, which is considered the gold standard.[8]

  • Key Parameters: Optimization of parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature is crucial for achieving optimal sensitivity.

Method Comparison and Alternatives

While LC-MS and particularly LC-MS/MS are the preferred methods for their sensitivity and selectivity, other techniques are also employed.[9][10] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a viable alternative for some ergot alkaloids which are naturally fluorescent.[10] However, LC-MS/MS generally offers superior performance, especially in complex matrices and for trace-level quantification, by minimizing matrix effects and interferences.[9]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of a typical LC-MS method for alkaloid analysis.

Alkaloid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Alkaloid Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation (Reverse Phase) Cleanup->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A typical workflow for the LC-MS analysis of alkaloids.

Method_Comparison_Logic Start Select Analytical Method Is_Complex_Matrix Complex Matrix? Start->Is_Complex_Matrix Is_Trace_Level Trace Level Analysis? Is_Complex_Matrix->Is_Trace_Level Yes Consider_HPLC_FLD Consider HPLC-FLD Is_Complex_Matrix->Consider_HPLC_FLD No Use_LC_MS_MS Use LC-MS/MS Is_Trace_Level->Use_LC_MS_MS Yes Is_Trace_Level->Consider_HPLC_FLD No

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to the Accuracy and Precision of Ergovaline Analysis in Compound Feeds

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of ergovaline, a prominent ergot alkaloid in animal feeds, is critical for livestock health and productivity, as it is the primary toxin responsible for fescue toxicosis.[1][2] This guide provides a comparative overview of analytical methodologies for this compound determination in compound feeds, with a focus on high-performance liquid chromatography with fluorescence detection (HPLC-FLD), a widely utilized and validated technique. The information presented is intended for researchers, scientists, and drug development professionals involved in animal health and feed safety.

Quantitative Performance of Analytical Methods

Below is a summary of performance data from various studies utilizing HPLC-FLD for this compound analysis in feed matrices.

MethodMatrixLinearity (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Repeatability (CV%)Reproducibility (CV%)Reference
HPLC-FLD with QuEChERS Compound Feed25 - 4003.23 - 6.5311.78 - 13.06Not Specified< 14.3< 15.4[3][4]
HPLC-FLD with QuEChERS Tall Fescue Seed & Straw100 - 350030 - 3710091 - 1011.6 - 3.01.0 - 3.8[1][5]
HPLC-FLD with d-SPE Compound Feed10 - 1000Not SpecifiedNot Specified85.2 - 117.81.2 - 9.22.2 - 12.4[6]
HPLC-FLD with SPE Ground/Pelleted FeedNot Specified~50 (for ergotamine)100 (for ergopeptine alkaloids)93 (for ergotamine)4.9 (for ergotamine)Not Specified[7]

Note: The performance characteristics can vary based on the specific laboratory, equipment, and the complexity of the feed matrix. The coefficient of variation (CV) is a measure of precision. LOD refers to the Limit of Detection, and LOQ refers to the Limit of Quantification.

While enzyme-linked immunosorbent assays (ELISA) exist for ergot alkaloid screening, they are generally considered less specific and accurate than chromatographic methods like HPLC-FLD and are often used for rapid screening rather than precise quantification.[8]

Experimental Protocols

Detailed and standardized protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for this compound analysis in compound feeds using QuEChERS extraction followed by HPLC-FLD.

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: A representative sample of the compound feed is finely ground to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v).[1][5]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-FLD analysis.

2. HPLC-FLD Analysis

  • Instrumentation: A high-performance liquid chromatography system equipped with a fluorescence detector.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium carbonate solution) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Injection Volume: Typically 20-50 µL.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve prepared from certified this compound standards.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analysis of this compound in compound feeds, from sample preparation to final quantification.

Ergovaline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Compound Feed Sample Grinding Grinding & Homogenization Sample->Grinding Weighing Weighing (5g) Grinding->Weighing AddSolvent Add Extraction Solvent & QuEChERS Salts Weighing->AddSolvent VortexCentrifuge1 Vortex & Centrifuge AddSolvent->VortexCentrifuge1 Supernatant1 Collect Supernatant VortexCentrifuge1->Supernatant1 AddDSPE Add Supernatant to d-SPE Tube Supernatant1->AddDSPE VortexCentrifuge2 Vortex & Centrifuge AddDSPE->VortexCentrifuge2 Supernatant2 Collect Supernatant VortexCentrifuge2->Supernatant2 Filtering Syringe Filtration (0.22 µm) Supernatant2->Filtering HPLC HPLC-FLD Analysis Filtering->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for this compound analysis in compound feeds.

It is important to note that this compound is unstable and sensitive to light, air, acids, and bases.[9] Therefore, proper sample handling and storage are crucial for accurate results. Samples should be transported on ice and, if not analyzed immediately, stored at -20°C.[9]

References

A Comparative Guide to Method Validation for Ergot Alkaloid Analysis in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ergot alkaloids in cereals, with a focus on method validation parameters. The information presented is intended to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for the monitoring of these mycotoxins in food and feed.

Ergot alkaloids are a group of toxic secondary metabolites produced by fungi of the Claviceps genus, which can contaminate various cereals like rye, wheat, barley, and oats. Due to their potential adverse health effects in humans and animals, strict regulatory limits have been established for their presence in food and feed products. Accurate and reliable analytical methods are therefore crucial for ensuring food safety and compliance with these regulations.

Regulatory Landscape

The European Union has set maximum levels for the sum of 12 major ergot alkaloids in various cereal-based products. These alkaloids include ergometrine, ergosine, ergotamine, ergocornine, ergocryptine (α- and β-isomers), and ergocristine, along with their respective "-inine" epimers.[1][2] These regulations are periodically updated, with a trend towards lower maximum levels, necessitating highly sensitive and accurate analytical methods.[1][2][3][4]

Comparison of Analytical Methodologies

The primary methods for ergot alkaloid analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While ELISA can be a useful screening tool due to its high throughput and lower cost, it is generally less specific and may not distinguish between the different ergot alkaloid epimers.[5] LC-MS/MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS, is considered the gold standard and reference method for the confirmatory and quantitative analysis of ergot alkaloids due to its high sensitivity, selectivity, and ability to differentiate between epimers.

Performance Comparison of HPLC-MS/MS Methods

The following table summarizes the performance characteristics of various validated HPLC-MS/MS methods for the analysis of ergot alkaloids in cereals. It is important to note that direct comparison between studies can be challenging due to variations in matrices, spiking levels, and specific validation protocols.

Method ReferenceMatrixAnalytesLinearity (R²)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)
Study A Wheat12 EAs>0.9968.3 - 119.1<24 (inter-day)--
Study B Cereal-based baby food12 EAs>0.9990 - 98--0.5
Study C Rye & Wheat10 EAs-80 - 1201.3 - 13.9 (within-day)0.01 - 1.0 (Wheat)0.01 - 10.0 (Rye)
Study D Various Cereals12 EAs-71 - 119<19-0.5 - 1.0
Study E Rye Flour12 EAs>0.9863.0 - 104.6<18--

EA: Ergot Alkaloids; LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Comparison of Sample Preparation and Extraction Methods

The choice of sample preparation and extraction is critical for achieving accurate and reproducible results. The following table compares common extraction techniques for ergot alkaloids in cereals.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recoveries (%)
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Acetonitrile extraction followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup.Fast, simple, low solvent consumption, good for multi-residue analysis.Matrix effects can be significant; optimization for specific analytes may be needed.60 - 119
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Provides cleaner extracts, reduces matrix effects.More time-consuming and costly than QuEChERS, requires method development.82 - 120
Solid-Liquid Extraction (SLE) Extraction of the sample with an organic solvent.Simple and effective for a wide range of analytes.Can result in co-extraction of interfering matrix components, requiring further cleanup.80 - 91

Experimental Protocols

Detailed Protocol for UHPLC-MS/MS Analysis using QuEChERS Extraction

This protocol provides a general framework for the analysis of the 12 regulated ergot alkaloids in a cereal matrix.

1. Sample Preparation:

  • Homogenize a representative sample of the cereal grain to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of extraction solvent (e.g., acetonitrile/water 84:16, v/v with 1% formic acid).

  • Add internal standards if used.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract (e.g., 1 mL) and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5. UHPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column suitable for mycotoxin analysis (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., water with 5 mM ammonium formate and 0.1% formic acid) and Mobile Phase B (e.g., methanol with 5 mM ammonium formate and 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using at least two specific transitions for each analyte for quantification and confirmation.

Visualizing the Workflow and Validation Principles

The following diagrams illustrate the general workflow for ergot alkaloid analysis and the relationship between key method validation parameters.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Procedure cluster_2 Data Processing & Reporting Sample Sample Reception Homogenization Homogenization Sample->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Extraction Extraction (e.g., QuEChERS) Subsampling->Extraction Cleanup Clean-up (d-SPE or SPE) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: General workflow for the analysis of ergot alkaloids in cereals.

G cluster_performance Performance Characteristics Reliable Method Reliable Method Accuracy Accuracy (Recovery) Reliable Method->Accuracy Precision Precision (Repeatability, Reproducibility) Reliable Method->Precision Sensitivity Sensitivity (LOD, LOQ) Reliable Method->Sensitivity Selectivity Selectivity/ Specificity Reliable Method->Selectivity Linearity Linearity & Range Reliable Method->Linearity Ruggedness Ruggedness Reliable Method->Ruggedness Accuracy->Precision Sensitivity->Linearity

Caption: Interrelationship of key method validation parameters.

References

Comparative Analysis of Ergovaline Levels in Common Fescue Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of ergovaline levels in various tall fescue (Festuca arundinacea) cultivars. This compound, a potent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala, is the primary causative agent of fescue toxicosis in livestock. This document is intended for researchers, scientists, and drug development professionals investigating fescue toxicosis and developing mitigation strategies.

Data Summary: this compound Concentrations Across Fescue Cultivars

The following table summarizes this compound concentrations found in different fescue cultivars from various studies. It is important to note that this compound levels can vary significantly based on environmental conditions, plant maturity, and the specific endophyte strain present.

Fescue CultivarEndophyte StatusThis compound Concentration (µg/kg or ppb)Reference(s)
Kentucky-31 Endophyte-Infected (E+)288 - 13,003[1][2]
Kentucky-31 Endophyte-Free (E-)Not Detected[3]
BarOptima Plus E34 Novel Endophyte<200 (in seedhead) - Generally low[2]
Jesup MaxQ Novel EndophyteNo this compound-producing tillers detected in some studies[4]
Lacefield MaxQ II Novel EndophyteNo this compound-producing tillers detected in some studies[4]
Texoma MaxQ II Novel EndophyteNo this compound-producing tillers detected in some studies[4]
ArkPlus Novel EndophyteLow, non-toxic levels

Note: Novel endophyte cultivars are bred to contain strains of Epichloë that do not produce or produce significantly lower levels of harmful ergot alkaloids like this compound, while still providing benefits to the plant such as drought and pest resistance.

Experimental Protocols

Accurate quantification of this compound is critical for assessing the toxicity potential of fescue. The following are summaries of commonly used experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely accepted method for the quantification of this compound in fescue samples.

Sample Preparation:

  • Harvesting: Collect representative fescue samples (tillers, leaves, or whole plants) from the field.[5]

  • Drying: Samples are typically freeze-dried or oven-dried at a low temperature to preserve the integrity of the alkaloids.

  • Grinding: The dried plant material is ground to a fine powder to ensure homogeneity and increase extraction efficiency.

Extraction:

  • Solvent Extraction: A known weight of the ground fescue sample is extracted with a suitable solvent mixture. Common extraction solvents include chloroform, methanol, or acetonitrile, often in combination with other reagents to improve extraction efficiency.[6]

  • Purification: The crude extract is often purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

HPLC Analysis:

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient, typically consisting of acetonitrile and a buffer (e.g., ammonium acetate), is used to separate this compound from other compounds in the extract.

  • Detection: this compound is detected using a fluorescence detector, as it is a naturally fluorescent compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a certified this compound standard.[3]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined extraction and cleanup procedure that has been adapted for this compound analysis.[7]

Extraction and Cleanup:

  • A weighed amount of ground fescue sample is placed in a centrifuge tube.

  • An extraction solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride) are added.

  • The tube is shaken vigorously to ensure thorough mixing and extraction of the alkaloids.

  • The sample is centrifuged to separate the organic layer (containing the alkaloids) from the solid plant material and aqueous layer.

  • A portion of the supernatant is transferred to a clean tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) to remove interfering substances like fatty acids and pigments.

  • The tube is again vortexed and centrifuged.

  • The final extract is then ready for analysis by HPLC with fluorescence detection.[1][7]

Visualizing the Process and Pathway

To better understand the comparative analysis process and the biological impact of this compound, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Cultivar_A Fescue Cultivar A Drying Drying Cultivar_A->Drying Cultivar_B Fescue Cultivar B Cultivar_B->Drying Cultivar_C Fescue Cultivar C Cultivar_C->Drying Grinding Grinding Drying->Grinding Extraction Extraction (HPLC/QuEChERS) Grinding->Extraction HPLC_Analysis HPLC-FLD Analysis Extraction->HPLC_Analysis Data_Analysis Data Comparison HPLC_Analysis->Data_Analysis

Figure 1: Experimental workflow for the comparative analysis of this compound levels.

Fescue_Toxicosis_Pathway cluster_ingestion Ingestion cluster_receptor Receptor Interaction cluster_effects Physiological Effects cluster_symptoms Clinical Signs of Fescue Toxicosis This compound This compound Ingestion (from E+ Fescue) D2_Receptor Dopamine D2 Receptor (Agonist) This compound->D2_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor (Agonist/Antagonist) This compound->HT2A_Receptor Prolactin_Inhibition Inhibition of Prolactin Secretion D2_Receptor->Prolactin_Inhibition Vasoconstriction Vasoconstriction (Narrowing of blood vessels) HT2A_Receptor->Vasoconstriction Reduced_Gain Reduced Weight Gain Vasoconstriction->Reduced_Gain Hyperthermia Hyperthermia Vasoconstriction->Hyperthermia Fescue_Foot Fescue Foot (Gangrene) Vasoconstriction->Fescue_Foot Reproductive_Issues Reproductive Issues Prolactin_Inhibition->Reproductive_Issues Agalactia Agalactia (Reduced milk production) Prolactin_Inhibition->Agalactia

Figure 2: Simplified signaling pathway of fescue toxicosis induced by this compound.

Mechanism of Action of this compound in Fescue Toxicosis

This compound is a potent vasoconstrictor, and this action is central to the pathophysiology of fescue toxicosis.[8] The alkaloid acts as an agonist at dopamine D2 receptors and can act as both an agonist and antagonist at serotonin 5-HT2A receptors.[4][9][10]

Activation of dopamine D2 receptors in the pituitary gland leads to a decrease in the secretion of prolactin, a hormone essential for lactation and reproductive functions.[4] This results in agalactia (reduced or absent milk production) and various reproductive problems in affected animals.

The interaction of this compound with serotonin 5-HT2A receptors on vascular smooth muscle cells is a primary cause of the profound vasoconstriction observed in fescue toxicosis.[8][9] This narrowing of blood vessels restricts blood flow to peripheral tissues, leading to a range of clinical signs including:

  • Hyperthermia (heat stress): Reduced blood flow to the skin impairs the animal's ability to dissipate heat.

  • Fescue Foot: In cold weather, severe vasoconstriction in the extremities can lead to tissue death (gangrene) in the hooves, tail, and ears.

  • Reduced Weight Gain: Decreased blood flow to the gastrointestinal tract and other organs can impair nutrient absorption and overall animal performance.

Understanding the variability of this compound in different fescue cultivars and the underlying mechanisms of its toxicity is crucial for developing effective management strategies and potential therapeutic interventions to mitigate the significant economic losses associated with fescue toxicosis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ergovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of ergovaline, a potent ergot alkaloid, are critical for ensuring laboratory safety and environmental protection. Due to its toxicological profile, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following procedures is essential for minimizing risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE) and Handling

This compound is classified as a toxic substance. When handling pure this compound or solutions and materials contaminated with it, appropriate personal protective equipment must be worn. This includes, but is not limited to:

Protective GearSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent dermal absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo prevent inhalation of aerosolized particles.

This compound Waste Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. In-lab chemical degradation is not advised due to the lack of validated, safe protocols and the potential for hazardous byproducts.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials contaminated with this compound, such as personal protective equipment (gloves, etc.), absorbent pads, contaminated labware (e.g., pipette tips, vials), and filter papers, must be collected in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.

Step 2: Labeling of Hazardous Waste

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. All this compound waste must be disposed of through a licensed hazardous waste management company.

Spill Decontamination Protocol

In the event of an this compound spill, immediate action is necessary to contain and decontaminate the area.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before cleaning the spill, put on the required personal protective equipment as outlined in the table above.

Step 3: Contain and Absorb the Spill

  • For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or kitty litter).

  • For solid spills, gently cover with a damp paper towel to avoid raising dust.

Step 4: Clean the Spill Area

  • Carefully collect the absorbed or contained material using scoops or other appropriate tools and place it in a designated hazardous waste container.

  • Decontaminate the spill surface by washing it thoroughly with soap and water. For non-porous surfaces, a 10% bleach solution can be used, followed by a rinse with water to prevent corrosion.

Step 5: Dispose of Contaminated Materials

  • All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste following the procedures outlined above.

Workflow for this compound Disposal

Ergovaline_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal Solid_Waste Solid Waste (Gloves, Vials, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Storage Secure Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Disposal Licensed Hazardous Waste Disposal EHS_Contact->Disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these essential safety and logistical procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

Safeguarding Researchers: A Comprehensive Guide to Handling Ergovaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Ergovaline is paramount. This guide provides essential, step-by-step safety and logistical information, from initial preparation to final disposal, to foster a secure laboratory environment. This compound, a primary ergot alkaloid responsible for fescue toxicosis in livestock, is a potent vasoconstrictor requiring meticulous handling to prevent accidental exposure.[1][2]

Hazard Identification and Risk Mitigation
Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[3][4] Double gloving is recommended when handling concentrated solutions or the pure compound.Prevents dermal absorption. Double gloving provides an extra layer of protection against tears or contamination.
Body Protection A disposable, liquid-tight laboratory coat or overalls with elastic cuffs.[4] An impermeable apron should be worn when handling larger quantities or during transfers.[3]Protects skin from splashes and contamination. Disposable garments prevent the carryover of contaminants outside the laboratory.
Eye & Face Protection Chemical safety goggles that provide a complete seal around the eyes.[5][6] A full-face shield should be worn in conjunction with goggles when there is a risk of splashing.[3][5]Protects eyes and face from accidental splashes of liquids or contact with aerosolized powder.
Respiratory Protection For handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator with a particulate filter (at least P2) is required.[6] Work should be conducted in a certified chemical fume hood.[7]Prevents inhalation of the potent compound. A fume hood provides primary containment.
Foot Protection Closed-toe, liquid-resistant shoes. Disposable shoe covers should be considered when working with larger quantities.Protects feet from spills and ensures stability. Shoe covers prevent the spread of contamination.

Standard Operating Procedure for this compound Handling

Adherence to a strict operational workflow is critical for safety. The following steps provide a clear protocol for the handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Chemical Fume Hood: All handling of solid this compound and preparation of solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.

Handling and Experimental Procedures
  • Weighing: When weighing solid this compound, use a balance inside the fume hood or a containment glove box to prevent the dispersal of fine particles.

  • Solution Preparation: Prepare solutions by slowly adding the solid to the solvent to avoid splashing.[7]

  • Transfers: Use appropriate tools such as spatulas for solids and calibrated pipettes for liquids to minimize the risk of spills and contamination.

  • Instability: Be aware that this compound is sensitive to heat and UV light.[1] Protect solutions from light and store them at the recommended temperature, typically -20°C, to prevent degradation.[1][8][9]

Decontamination and Waste Disposal
  • Surface Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. Consult your institution's safety office for appropriate decontamination solutions.

  • Waste Segregation: All disposable materials, including gloves, lab coats, and pipette tips, that are contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations for hazardous chemical waste. This includes both solid waste and contaminated solutions.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical flow of operations to ensure safety when working with this compound.

Ergovaline_Handling_Workflow prep Preparation - Don PPE - Prepare Fume Hood - Assemble Materials handling Handling & Experiment - Weigh Solid in Hood - Prepare Solution - Perform Experiment prep->handling Proceed to Handling decon Decontamination - Clean Workspace - Decontaminate Equipment handling->decon Experiment Complete waste Waste Disposal - Segregate Waste - Label Container - Store for Pickup decon->waste Decontaminated exit_proc Exit Procedure - Doff PPE - Wash Hands Thoroughly waste->exit_proc Waste Secured

Caption: Workflow for the safe handling of this compound in a laboratory setting.

By implementing these comprehensive safety measures, research institutions can build a culture of safety, ensuring that scientific advancement and the well-being of laboratory professionals go hand in hand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergovaline
Reactant of Route 2
Reactant of Route 2
Ergovaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.